Reactive yellow 3
描述
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Structure
3D Structure
属性
IUPAC Name |
3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN8O7S2/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDREVVGQFYRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064407 | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6539-67-9 | |
| Record name | 3-[2-[2-(Acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-1,5-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6539-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reactive Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.777 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Reactive yellow 3 chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 3, also identified by its Colour Index name C.I. 13245, is a synthetic monoazo reactive dye.[1] This technical guide provides a detailed overview of its chemical and physical properties, molecular structure, synthesis, and general application protocols. The information is intended to support research and development activities requiring a thorough understanding of this compound.
Chemical Structure and Properties
This compound is characterized by a single azo bond within its molecular structure.[1] The molecule contains sulfonic acid groups, which confer water solubility, and a reactive chlorotriazine group that enables covalent bond formation with hydroxyl groups on cellulosic fibers.
Chemical Structure
The precise chemical structure of this compound can be represented by the following diagram.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Sodium 3-[[4-(acetylamino)-2-aminophenyl]azo]-4-hydroxynaphthalene-1-sulfonate | N/A |
| CAS Number | 6539-67-9 | [1][2] |
| Colour Index | C.I. 13245 | [1] |
| Molecular Formula | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |
| Molecular Weight | 636.96 g/mol | [1] |
| Appearance | Deep yellow powder | [1][2] |
| Solubility | Soluble in water (15 g/L at 50 °C) | [1][2] |
| Density | 1.81 g/cm³ (Predicted) | [2] |
| pKa | -0.71 ± 0.40 (Predicted) | [2] |
| UV-Vis λmax | 410 nm, 420 nm, 446 nm | N/A |
Spectral Data
-
UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) for this compound in aqueous solution is reported to be around 410-446 nm. The dye appears as a red light yellow.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with diazotization, followed by a coupling reaction and subsequent condensation.
Synthesis Workflow
References
Reactive Yellow 3 (CAS No. 6539-67-9): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a synthetic monoazo dye characterized by a monochlorotriazine reactive group.[1] This reactive group allows the dye to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose (B213188) fibers and proteins, leading to high wash fastness.[1][2] While its primary application is in the textile industry for dyeing cotton, linen, silk, and other fibers, its ability to interact with biological macromolecules has garnered interest in the fields of biochemistry and drug discovery.[1][2] The triazine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-viral, and anti-microbial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound relevant to a scientific audience.
Chemical and Physical Properties
This compound is a yellow powder with a molecular formula of C₂₁H₁₅ClN₈Na₂O₇S₂ and a molecular weight of 636.96 g/mol .[1] It is soluble in water, with a reported solubility of 15 g/L at 50 °C.[1] The aqueous solution of this compound is yellow.[2]
| Property | Value | Reference |
| CAS Number | 6539-67-9 | [1] |
| C.I. Name | This compound, C.I. 13245 | [1] |
| Molecular Formula | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |
| Molecular Weight | 636.96 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Solubility in Water | 15 g/L (at 50 °C) | [1] |
| UV-Vis λmax | ~410 nm | [3] |
Synthesis
The synthesis of this compound is a multi-step process that involves three primary stages: diazotization, coupling, and condensation.[1]
-
Diazotization: The process begins with the diazotization of an aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid. This reaction, typically carried out in an acidic medium with sodium nitrite (B80452), converts the primary amino group into a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with a coupling agent, N-(3-aminophenyl)acetamide hydrochloride. This electrophilic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore of the dye.
-
Condensation: In the final step, the product of the coupling reaction is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction introduces the monochlorotriazine reactive group, which is essential for the dye's ability to bind covalently to substrates.
Experimental Protocols
General Protocol for Synthesis of Monochlorotriazine Dyes
Materials:
-
Aromatic amine (for diazotization)
-
Coupling component
-
Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium carbonate
-
Ice
-
Suitable solvent (e.g., water, acetone)
Procedure:
-
Diazotization:
-
Dissolve or suspend the aromatic amine in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature.
-
Stir the mixture for a specified time until the diazotization is complete (can be checked with starch-iodide paper).
-
-
Coupling:
-
Prepare a solution of the coupling component, often in an alkaline medium (e.g., sodium carbonate solution).
-
Cool the solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the coupling component solution, maintaining the temperature and pH.
-
Stir until the coupling reaction is complete. The formation of the colored azo compound should be visible.
-
-
Condensation:
-
Dissolve the resulting azo dye in a suitable solvent.
-
In a separate vessel, prepare a solution or suspension of cyanuric chloride, typically in a mixture of ice and water.
-
Slowly add the azo dye solution to the cyanuric chloride suspension while maintaining a low temperature (0-5 °C) and a neutral pH (around 6.5-7.0) by adding a base like sodium carbonate.
-
Allow the reaction to proceed for several hours.
-
To complete the synthesis of a monochlorotriazine dye, a second condensation with an amine can be performed by raising the temperature (e.g., 30-40 °C) and maintaining a neutral to slightly alkaline pH.
-
-
Purification:
-
The final dye can be precipitated from the reaction mixture by salting out with sodium chloride.
-
The precipitate is then filtered, washed, and dried.
-
Further purification can be achieved by techniques such as recrystallization or chromatography if a high-purity product is required.
-
Applications in Research and Drug Development
The chemical properties of this compound, particularly the triazine ring and its ability to be immobilized, make it a valuable tool in biochemical research.
Dye-Ligand Affinity Chromatography
This compound can be covalently attached to a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix.[4] This immobilized dye can then be used to purify proteins that have a binding affinity for the dye's structure. It has been reported that Immobilized this compound is effective for the purification of citrate (B86180) synthase.[4] The interaction between the dye and the protein can be due to a combination of electrostatic, hydrophobic, and specific interactions that mimic the binding of natural substrates or cofactors.
Enzyme Inhibition and Signaling Pathways
Triazine dyes have been shown to act as inhibitors for a variety of enzymes, notably glycosyltransferases.[5] These enzymes play a crucial role in the synthesis of complex carbohydrates and are involved in numerous cellular processes, including cell-cell recognition, signaling, and immune responses. The inhibitory action of triazine dyes is often attributed to their ability to compete with nucleotide sugar donors (e.g., UDP-galactose, GDP-fucose) for the enzyme's active site.[5] Given that this compound contains the triazine moiety, it is plausible that it could also exhibit inhibitory effects on such enzymes, making it a potential tool for studying glycosylation pathways. The inhibition of glycosyltransferases is an active area of research for the development of therapeutics for various diseases, including cancer and inflammatory disorders.[6]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Synthesis and Evaluation of Technical Properties of Novel Cationic Mono‐s‐chloro Triazinyl (MCT) Reactive Dyes on Cotton | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 5. Triazine dyes as inhibitors and affinity ligands of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to Reactive Yellow 3 (C.I. 13245)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 3, also identified by the Colour Index number C.I. 13245, is a monochlorotriazine reactive azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, including its molecular weight and formula in both its commercially available disodium (B8443419) salt form and its acid form. Detailed information on its synthesis, applications in textile dyeing and affinity chromatography, and a representative biodegradation pathway are presented. Experimental protocols for its use and analysis are also included to support researchers in their practical applications.
Chemical and Physical Properties
This compound is a water-soluble anionic dye, a characteristic conferred by the presence of sulfonic acid groups. This solubility is essential for its application in aqueous dyeing processes. The dye is typically available as a disodium salt to enhance its solubility in water.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 13245 | [1] |
| CAS Number | 6539-67-9 | [1] |
| Chemical Class | Single Azo | [1] |
| Molecular Formula (Disodium Salt) | C₂₁H₁₅ClN₈Na₂O₇S₂ | [1] |
| Molecular Weight (Disodium Salt) | 636.96 g/mol | [1] |
| Molecular Formula (Acid Form) | C₂₁H₁₇ClN₈O₇S₂ | [2] |
| Molecular Weight (Acid Form) | 592.99 g/mol | [2] |
| Appearance | Deep yellow powder | [1] |
| Solubility in Water | 15 g/L (at 50 °C) | [1] |
Table 2: Fastness Properties of this compound on Cotton
| Fastness Property | Rating (ISO Standards) | Reference(s) |
| Light Fastness | 6-7 | [1] |
| Oxygen Bleaching | 4-5 | [1] |
| Perspiration | 4-5 | [1] |
| Soaping | 4-5 | [1] |
Synthesis Workflow
The synthesis of this compound is a multi-step process that involves diazotization, coupling, and condensation reactions. The general workflow is outlined below.
Caption: Synthesis workflow of this compound.
Experimental Protocols
Textile Dyeing of Cotton (Exhaust Method)
This protocol describes a general procedure for dyeing cotton fabric with this compound.
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.
-
Dissolve the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dyebath.
-
-
Dyeing Process:
-
Introduce the wetted-out cotton fabric into the dyebath at room temperature (approximately 25-30°C).
-
Add an electrolyte, such as Glauber's salt (anhydrous sodium sulfate), in portions over 15-20 minutes to aid dye exhaustion. The amount will vary depending on the depth of shade.
-
Run the fabric for 30 minutes to ensure even dye uptake.
-
Raise the temperature to 60°C.
-
Add an alkali, such as sodium carbonate (soda ash), to the dyebath to fix the dye to the fiber. The amount will depend on the specific dyeing conditions.
-
Continue dyeing for 60-90 minutes at 60°C.
-
-
Aftertreatment:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to remove any unfixed dye.
-
Rinse with hot and then cold water.
-
Dry the fabric.
-
Affinity Chromatography for Protein Purification
This compound can be immobilized on a solid support, such as agarose (B213101) beads, and used as a ligand for affinity chromatography to purify proteins that have a binding site for this dye.
-
Column Preparation:
-
Equilibrate the this compound-agarose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5). The optimal buffer composition will depend on the target protein.
-
-
Sample Application:
-
Prepare the protein extract in the binding buffer.
-
Clarify the extract by centrifugation or filtration to remove any particulate matter.
-
Load the clarified extract onto the equilibrated column at a flow rate that allows for efficient binding of the target protein.
-
-
Washing:
-
Wash the column with several column volumes of the binding buffer to remove any unbound proteins. The washing can be monitored by measuring the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein from the column. Elution can be achieved by:
-
Changing the pH of the buffer.
-
Increasing the ionic strength of the buffer (e.g., by adding NaCl).
-
Using a competitive ligand in the elution buffer.
-
-
Collect the fractions and assay for the presence of the target protein.
-
-
Regeneration:
-
Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with the binding buffer for future use.
-
Biodegradation Pathway
The biodegradation of azo dyes like this compound is a critical area of research for environmental remediation. The process typically begins with the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These amines are then further degraded, often through aerobic pathways. Below is a representative pathway for the degradation of a monochlorotriazine azo dye.
Caption: Representative biodegradation pathway of a monochlorotriazine azo dye.
Conclusion
This compound is a significant dye in the textile industry with niche applications in biochemical research. A thorough understanding of its chemical properties, synthesis, and behavior in biological and environmental systems is crucial for its effective and safe use. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with this compound. Further research into detailed degradation pathways and the development of more sustainable dyeing methodologies will continue to be important areas of investigation.
References
A Technical Guide to the Solubility of C.I. Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of C.I. Reactive Yellow 3 (CAS RN: 6539-67-9), a widely used reactive azo dye. A comprehensive understanding of its solubility in aqueous and organic media is critical for its application in textile dyeing, printing, and various research and development fields. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Physicochemical Properties of C.I. This compound
C.I. This compound is a yellow powder with the molecular formula C₂₁H₁₇ClN₈O₇S₂ and a molecular weight of approximately 592.99 g/mol .[1] Its chemical structure, featuring multiple polar functional groups including sulfonic acid and triazine moieties, governs its solubility characteristics.
Quantitative Solubility Data
Precise and consistent quantitative solubility data for C.I. This compound is limited and presents some discrepancies in the available literature. The following tables summarize the reported solubility values.
Table 1: Aqueous Solubility of C.I. This compound
| Solvent | Temperature (°C) | Reported Solubility (g/L) | Source(s) |
| Water | 50 | 40 | [2][3] |
| Water | 50 | 15 | [4][5] |
Note: The conflicting reported values for water solubility at 50°C highlight the importance of empirical verification for specific applications.
Table 2: Solubility of C.I. This compound in Organic Solvents
Experimental Protocols for Solubility Determination
The following protocols describe the gravimetric method and the UV-Vis spectrophotometry method for the quantitative determination of the solubility of C.I. This compound.
Protocol 1: Gravimetric Determination of Solubility
This method is suitable for determining solubility in volatile solvents.
Materials:
-
C.I. This compound powder
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm pore size)
-
Pre-weighed glass vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of C.I. This compound powder to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully draw a known volume of the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed glass vial.
-
Evaporate the solvent completely in a drying oven at an appropriate temperature or in a vacuum desiccator.
-
Once the solvent is fully evaporated, weigh the vial containing the dried dye residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken
-
Protocol 2: Spectrophotometric Determination of Solubility
This method is highly sensitive and suitable for determining the solubility of dyes in various solvents.
Materials:
-
C.I. This compound powder
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge and syringe filters (0.45 µm)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of C.I. This compound of a known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of the Saturated Solution:
-
Follow steps 1 and 2 from the Gravimetric Determination protocol to prepare a clear, saturated solution.
-
-
Quantification:
-
Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the solubility of the original saturated solution, accounting for the dilution factor.
Solubility (g/L) = Concentration of diluted solution × Dilution factor
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of C.I. This compound.
Caption: Workflow for Solubility Determination of C.I. This compound.
Caption: Pathway for Spectrophotometric Quantification of Solubility.
References
- 1. This compound - Technical | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 6539-67-9 [m.chemicalbook.com]
- 3. C I this compound Textile Reactive Dyes Colour Dye For Fabric [synthetic-dyes.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Manufacturer Supply High Quality this compound Reactive Yellow K-Rn for Fabric Dyeing [ritan-chemical.com]
UV-Vis Absorption Spectrum of Reactive Yellow 3: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of Reactive Yellow 3 (C.I. 13245). Tailored for researchers, scientists, and professionals in drug development, this document details the spectral characteristics, experimental protocols for its determination, and relevant quantitative data.
Introduction to this compound
This compound is a synthetic azo dye characterized by its reactive group, which allows it to form covalent bonds with substrates.[1][2] Its chemical structure and properties make it a subject of interest in various fields, including textile dyeing and environmental science. The analysis of its UV-Vis absorption spectrum is crucial for its quantification, determination of purity, and in studies related to its degradation and removal from wastewater.
Chemical Information:
-
C.I. Name: this compound, C.I. 13245[1]
-
Molecular Formula: C₂₁H₁₅ClN₈Na₂O₇S₂[1]
-
Molecular Weight: 636.96 g/mol [1]
-
Class: Single Azo Dye[1]
UV-Vis Spectral Properties
The UV-Vis absorption spectrum of a reactive yellow dye is characterized by a distinct peak in the visible region, which is responsible for its yellow color. The wavelength of maximum absorbance (λmax) is a key parameter derived from the spectrum. For a reactive yellow dye, the λmax has been reported to be 410 nm.[4][5] Specifically, Reactive Yellow 18, a related dye, also exhibits a λmax at 410 nm.[6] Another variant, Yellow S3R Reactive dye, shows a λmax at 446 nm.[7] A reference frequency of 397.2 nm has also been noted for a reactive yellow dye.[8]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related reactive dyes.
| Parameter | Value | Dye | Reference |
| Maximum Absorbance (λmax) | 410 nm | Reactive Yellow Dye | [4][5] |
| Maximum Absorbance (λmax) | 410 nm | Reactive Yellow 18 | [6] |
| Maximum Absorbance (λmax) | 446 nm | Yellow S3R Reactive Dye | [7] |
| Reference Frequency | 397.2 nm | Reactive Yellow Dye | [8] |
| Initial Absorbance | 2.9 (at 410 nm) | Reactive Yellow Dye | [5] |
| Final Absorbance (after microbial oxidation) | 0.4 (at 410 nm) | Reactive Yellow Dye | [5] |
| Water Solubility (at 50 °C) | 15 g/L | This compound | [1][3] |
| Maximum Monolayer Adsorption Capacity (q_m) | 57.15 mg/g | Reactive Yellow 84 | [9] |
Experimental Protocols
The determination of the UV-Vis absorption spectrum of this compound involves the preparation of a dilute solution and measurement of its absorbance across a range of wavelengths using a spectrophotometer.
General Protocol for UV-Vis Spectroscopy
A standard method for obtaining the UV-Vis spectrum of a reactive dye is as follows:
-
Solution Preparation: Prepare a stock solution of the reactive dye in a suitable solvent, typically deionized water. A concentration of 0.1 g/L is a common starting point.[7]
-
Serial Dilutions: From the stock solution, prepare a series of dilutions with known concentrations using volumetric flasks and pipettes to ensure accuracy.[10]
-
Spectrophotometer Setup:
-
Blank Measurement: Fill a cuvette with the solvent (e.g., deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and zero the instrument.[10]
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the dye solution to be measured.
-
Fill the cuvette with the dye solution and place it in the spectrophotometer.
-
Record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Instrumentation
Various spectrophotometers can be employed for these measurements. Examples cited in the literature include:
-
Biochrom spectrophotometer[7]
-
Shimadzu UV-3600[5]
-
Thermo-Fisher Evolution 201[12]
-
UV-VIS 1600 (Pro-Analysis)[13]
Visualizations
Experimental Workflow for UV-Vis Analysis
The following diagram illustrates the typical workflow for determining the UV-Vis absorption spectrum of a reactive dye.
Beer-Lambert Law Relationship
The relationship between absorbance and concentration is governed by the Beer-Lambert Law. This principle is fundamental for quantitative analysis using UV-Vis spectroscopy.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Technical | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 6539-67-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rsdjournal.org [rsdjournal.org]
Synthesis and Purification of Reactive Yellow 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 3, also known by its Colour Index name C.I. 13245, is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers. Its synthesis is a multi-step process involving diazotization, coupling, and condensation reactions. The purification of the final product is crucial to ensure the quality and performance of the dye. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols derived from established chemical principles of azo dye production. Quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a synthetic organic compound characterized by a chromophoric azo group (-N=N-) and a reactive group that forms a covalent bond with the hydroxyl groups of cellulosic fibers. This covalent fixation imparts excellent wash fastness to the dyed materials. The synthesis of this compound is a well-established industrial process, yet detailed experimental procedures are often proprietary. This guide aims to provide a detailed, practical overview of the synthesis and purification of this important dye for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a three-stage process:
-
Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid.
-
Azo Coupling of the resulting diazonium salt with N-(3-aminophenyl)acetamide.
-
Condensation of the intermediate dye with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
Experimental Protocol: Synthesis
2.1.1. Stage 1: Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid
The first step is the conversion of the primary aromatic amine, 3-Aminonaphthalene-1,5-disulfonic acid, into a diazonium salt using nitrous acid.
-
Materials and Reagents:
-
3-Aminonaphthalene-1,5-disulfonic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Distilled water
-
-
Procedure:
-
A suspension of 3-Aminonaphthalene-1,5-disulfonic acid in water is prepared in a reaction vessel.
-
The suspension is cooled to 0-5 °C using an ice bath.
-
Concentrated hydrochloric acid is added to the mixture.
-
A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature between 0-5 °C.
-
The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method.
-
2.1.2. Stage 2: Azo Coupling
The diazonium salt prepared in the first stage is then coupled with N-(3-aminophenyl)acetamide to form the azo dye intermediate.
-
Materials and Reagents:
-
Diazonium salt solution from Stage 1
-
N-(3-aminophenyl)acetamide hydrochloride
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ice
-
Distilled water
-
-
Procedure:
-
N-(3-aminophenyl)acetamide hydrochloride is dissolved in water in a separate vessel.
-
The solution is cooled to 0-10 °C.
-
The diazonium salt solution from Stage 1 is added slowly to the N-(3-aminophenyl)acetamide solution.
-
The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4.5-7.0) by the controlled addition of a sodium carbonate solution.
-
The reaction is stirred at a low temperature until the coupling is complete.
-
2.1.3. Stage 3: Condensation with Cyanuric Chloride
The final step involves the reaction of the azo dye intermediate with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to introduce the reactive group.
-
Materials and Reagents:
-
Azo dye intermediate from Stage 2
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ice
-
Distilled water
-
-
Procedure:
-
Cyanuric chloride is dispersed in ice-water to form a fine suspension.
-
The solution of the azo dye intermediate from Stage 2 is added to the cyanuric chloride suspension.
-
The temperature is maintained at 0-5 °C.
-
The pH is maintained in the neutral range (pH 6.0-7.0) by the addition of a sodium carbonate solution to neutralize the hydrochloric acid formed during the reaction.
-
The reaction is stirred until the condensation is complete.
-
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and inorganic salts. Common methods for the purification of reactive dyes include salting out and membrane filtration.
Experimental Protocol: Purification
3.1.1. Salting Out
This traditional method relies on reducing the solubility of the dye in the aqueous solution by adding a high concentration of an electrolyte, causing the dye to precipitate.
-
Materials and Reagents:
-
Crude this compound solution
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Sodium chloride is gradually added to the crude reaction mixture containing the synthesized dye.
-
The mixture is stirred to facilitate the precipitation of the dye.
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a brine solution to remove impurities.
-
The purified dye is then dried.
-
3.1.2. Membrane Filtration (Nanofiltration)
Membrane filtration, particularly nanofiltration, is a more modern and efficient method for the purification and concentration of reactive dyes.[1] It allows for the separation of the dye molecules from inorganic salts and other small molecular weight impurities.[1][2]
-
Equipment:
-
Nanofiltration membrane system
-
-
Procedure:
-
The crude dye solution is fed into the nanofiltration system.
-
The system is operated under pressure, forcing the water and inorganic salts (permeate) through the membrane while retaining the larger dye molecules (retentate).
-
The concentrated and purified dye solution (retentate) is collected.
-
The purified dye can then be spray-dried to obtain a solid product.
-
Data Presentation
Table 1: Summary of Reactants and General Conditions for the Synthesis of this compound
| Stage | Key Reactants | Temperature (°C) | pH Range |
| Diazotization | 3-Aminonaphthalene-1,5-disulfonic acid, Sodium nitrite, Hydrochloric acid | 0 - 5 | Strongly Acidic |
| Azo Coupling | Diazonium salt, N-(3-aminophenyl)acetamide | 0 - 10 | 4.5 - 7.0 |
| Condensation | Azo intermediate, Cyanuric chloride | 0 - 5 | 6.0 - 7.0 |
Table 2: Comparison of Purification Methods for Reactive Dyes
| Method | Principle | Advantages | Disadvantages |
| Salting Out | Reduced solubility at high ionic strength | Simple, low capital cost | Can result in high salt content in the final product, potential for product loss |
| Membrane Filtration | Size exclusion by a semi-permeable membrane | High purity, simultaneous concentration and purification, reduced effluent | Higher capital cost, potential for membrane fouling |
Visualization of Workflows
Caption: Synthesis workflow for this compound.
References
"mechanism of action of Reactive yellow 3 as a reactive dye"
An In-depth Technical Guide to the Mechanism of Action of C.I. Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes are a prominent class of synthetic colorants used extensively in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Their defining characteristic is the formation of a stable, covalent bond between the dye molecule and the fiber, resulting in excellent wash fastness and vibrant shades.[2][3] C.I. This compound (CAS No. 6539-67-9) is a single azo dye characterized by its red-light yellow hue and its application in dyeing and printing various natural and synthetic fibers.[4][5] This guide provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and process visualizations.
Chemical Profile of C.I. This compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6539-67-9 | [6][7] |
| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [6][7] |
| Molecular Weight | 592.99 g/mol | [6][7] |
| Reactive System | Monochlorotriazine (MCT) | [6][8] |
| Appearance | Yellow Powder | [4] |
| Water Solubility (50°C) | 15-40 g/L |[4][5] |
Core Mechanism of Action: Covalent Bond Formation
The dyeing process with this compound is a chemical reaction, not merely a physical adsorption. The fundamental mechanism is a nucleophilic substitution reaction between the reactive group of the dye and the functional groups of the fiber.[9][10] For cellulosic fibers like cotton, the primary reaction sites are the abundant hydroxyl (-OH) groups.[11]
The process occurs in a sequence of steps under specific conditions:
-
Activation of Cellulose (B213188): The reaction is conducted in a weakly alkaline medium, typically achieved by adding sodium carbonate (soda ash) to the dyebath to achieve a pH of 10.5-11.5.[2][12] The alkali deprotonates the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10][11]
-
Nucleophilic Attack: The electron-rich cellulosate anion acts as a nucleophile and attacks the electron-deficient carbon atom on the dye's monochlorotriazine (MCT) ring. The electronegativity of the nitrogen atoms in the heterocyclic triazine ring makes the chlorine-bonded carbon atom susceptible to nucleophilic attack.[10]
-
Covalent Bond Formation: The attack results in the displacement of the chlorine atom (a good leaving group) and the formation of a stable, covalent ether bond (Cell-O-Dye) between the cellulose fiber and the dye molecule.[11] This strong bond is responsible for the high wet fastness properties of reactive dyes.[2]
Key Chemical Pathways and Side Reactions
The primary goal of the reactive dyeing process is to maximize the fixation of the dye to the fiber. However, a significant competing reaction, hydrolysis, also occurs in the alkaline dyebath.
Fixation Pathway
The desired reaction is the covalent bonding of this compound to the cellulose fiber.
Caption: Covalent fixation pathway of this compound with cellulose.
Hydrolysis Pathway (Competitive Reaction)
Simultaneously, the dye can react with hydroxide (B78521) ions (OH⁻) from the water in the alkaline bath. This results in the chlorine atom being replaced by a hydroxyl group, forming an inactive, hydrolyzed dye that can no longer react with the fiber.[2] This hydrolyzed dye must be washed off completely to prevent poor wash fastness.
References
- 1. tandfonline.com [tandfonline.com]
- 2. irjet.net [irjet.net]
- 3. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
- 6. This compound - Technical | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]- | C21H17ClN8O7S2 | CID 78686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Reactive Yellow 3: A Technical Guide to Toxicological and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological and safety data for C.I. Reactive Yellow 3 (CAS No. 6539-67-9). A thorough review of publicly accessible databases and safety data sheets reveals a significant lack of specific experimental data for this substance. The information presented herein is intended to highlight these data gaps and provide a general overview of the toxicological assessment of reactive azo dyes.
Chemical Identification
| Identifier | Value |
| Chemical Name | 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-1,5-naphthalenedisulfonic acid |
| C.I. Name | This compound |
| CAS Number | 6539-67-9 |
| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ |
| Molecular Weight | 592.99 g/mol |
Summary of Toxicological Data
A comprehensive search for toxicological data for this compound has yielded limited quantitative information. The majority of available safety data sheets explicitly state "no data available" for key toxicological endpoints.[1] This section summarizes the available information, including data for similar, but not identical, substances to provide context.
Human Health Hazard Assessment
Data for this compound (CAS 6539-67-9) is largely unavailable. The following table is based on a Safety Data Sheet from Guidechem, which indicates a lack of testing for most standard toxicological endpoints.[1]
| Toxicological Endpoint | Result for this compound |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Data from Structurally Related or Unspecified "Reactive Yellow" Dyes:
It is crucial to note that the following data are from products identified as "Reactive Yellow ME4G" and "Reactive Dye Yellow" (proprietary formulation, synonym C.I. Reactive Yellow 22). These are not confirmed to be C.I. This compound and should be interpreted with caution.
| Product Name | Toxicological Data | Source |
| Reactive Yellow ME4G | LD50 (Oral, Rat): >2000 mg/kg. Unlikely to be irritating to the skin. May be irritating to the eyes. | [2] |
| Reactive Dye Yellow | LD50 (Oral, Rat): >5 g/kg. Sensitizer, irritating dust, possible eye irritant. | [3] |
Environmental Hazard Assessment
Similar to human health data, specific ecotoxicological data for this compound is scarce.
| Ecotoxicological Endpoint | Result for this compound |
| Toxicity to Fish | No data available |
| Toxicity to Daphnia and other aquatic invertebrates | No data available |
| Toxicity to Algae | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
Data from "Reactive Yellow ME4G":
| Endpoint | Result | Test Species | Duration |
| Fish Toxicity (LC50) | > 500 mg/L | Rainbow Trout | 49 hours |
| Biodegradability | Not readily biodegradable | - | - |
General Toxicology of Reactive Azo Dyes
In the absence of specific data for this compound, a general understanding of the toxicology of reactive azo dyes can provide some insight.
-
Sensitization: Reactive dyes are known to have the potential to cause skin and respiratory sensitization, particularly in occupational settings.[4]
-
Metabolism and Genotoxicity: Azo dyes can be metabolized by azoreductases in the liver or by intestinal microflora, leading to the cleavage of the azo bond and the formation of aromatic amines.[5] Some of these aromatic amines are known to be mutagenic and carcinogenic.[5] The mutagenicity of azo dyes is therefore often linked to their metabolic products.[5]
-
Aquatic Toxicity: Due to their high water solubility and generally low biodegradability, reactive dyes can persist in aquatic environments.[6] While many reactive dyes exhibit low acute toxicity to aquatic organisms, their persistence and color can have long-term ecological effects.[6]
Experimental Protocols
As no specific toxicological studies for this compound have been identified, this section outlines the standard methodologies that would be employed to generate the missing data, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (OECD Guideline 423)
-
Principle: A stepwise procedure with a limited number of animals of a single sex per step. The outcome of each step determines the next step. The method uses the minimum number of animals to estimate the LD50.
-
Procedure: A single dose of the substance is administered orally to the animals. Animals are observed for mortality and clinical signs for up to 14 days. Body weights are recorded, and a gross necropsy is performed at the end of the study.
Skin Irritation/Corrosion (OECD Guideline 404)
-
Principle: The substance is applied to a small area of the skin of an animal (typically a rabbit).
-
Procedure: A single dose is applied to the shaved skin of the animal and covered with a gauze patch. The patch is removed after a specified time (e.g., 4 hours), and the skin is observed for erythema and edema at graded intervals.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test detects mutations that revert the original mutation, allowing the bacteria to grow in a medium deficient in the specific amino acid.
-
Procedure: The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.
Logical Workflow for Toxicological Assessment
The following diagram illustrates a general workflow for the toxicological safety assessment of a reactive dye like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Reactive Dye Yellow SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. sdc.org.uk [sdc.org.uk]
- 5. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
An In-depth Technical Guide on the Environmental Fate and Degradation of Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 3 (RY3), a monochlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] However, the incomplete fixation of these dyes during the dyeing process leads to their release into industrial effluents, posing a significant environmental concern.[2] The complex aromatic structure and the presence of the azo linkage (-N=N-) make this compound and similar dyes recalcitrant to conventional wastewater treatment methods. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and the ecotoxicological implications of the parent compound and its degradation products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and developing effective remediation strategies.
| Property | Value | Reference |
| CAS Number | 6539-67-9 | [3] |
| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [3] |
| Molecular Weight | 592.99 g/mol | [3] |
| Appearance | Yellow powder | [4] |
| Solubility in Water (at 50 °C) | 40 g/L | [4] |
| Chemical Structure | Single azo class with a monochlorotriazine reactive group. | [1] |
| Color in Aqueous Solution | Yellow. Turns slightly darker and red upon addition of 1M NaOH. | [4] |
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is primarily dictated by its resistance to degradation. The degradation of this dye can occur through both abiotic and biotic pathways.
Abiotic Degradation
Abiotic degradation of this compound mainly proceeds through hydrolysis and photolysis.
1. Hydrolysis:
Under alkaline conditions, the monochlorotriazine group of this compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[5][6] This reaction is a significant factor during the dyeing process and in alkaline industrial effluents. The rate of hydrolysis is influenced by pH, temperature, and the concentration of the dye.[7] Increased temperature and alkalinity accelerate the hydrolysis of monochlorotriazine reactive dyes.[5] The hydrolyzed dye loses its ability to covalently bind to fibers and contributes to the color of the effluent.[2]
2. Photodegradation:
This compound is known to degrade under UV light.[4] The photodegradation of azo dyes can occur through the absorption of light energy, leading to the excitation of the molecule and subsequent cleavage of the azo bond or other parts of the molecule. The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.[8][9] These radicals can non-selectively attack the dye molecule, leading to its mineralization into simpler, less harmful compounds.[9]
Biotic Degradation
Microbial degradation is a key process in the removal of this compound from the environment. A variety of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes.[10] The primary mechanism of bacterial degradation involves the reductive cleavage of the azo bond, which is the chromophoric group responsible for the dye's color.[11][12]
Microbial Degradation Workflow:
Caption: General workflow for the microbial degradation of this compound.
This process is often a two-stage process:
-
Anaerobic/Microaerophilic Stage: Under anaerobic or microaerophilic conditions, azoreductase enzymes, which can be located intracellularly or on the cell membrane, catalyze the reductive cleavage of the azo bond.[13][14] This step results in the decolorization of the dye and the formation of colorless, but potentially toxic, aromatic amines.[11]
-
Aerobic Stage: The aromatic amines generated in the first stage are typically resistant to further degradation under anaerobic conditions.[13] However, under aerobic conditions, these amines can be mineralized by other microorganisms or the same microorganisms through the action of oxygenases and peroxidases.[15] This second stage is crucial for the complete detoxification of the dye effluent.
Enzymes Involved in Biodegradation:
Several key enzymes are involved in the microbial degradation of azo dyes:
-
Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond. They can be flavin-dependent or flavin-independent and utilize NADH or NADPH as electron donors.[14][16]
-
Laccases, Lignin Peroxidases (LiP), and Manganese Peroxidases (MnP): These are oxidative enzymes, primarily produced by fungi, that can degrade a wide range of aromatic compounds, including azo dyes and their degradation products.[15][17]
-
NADH-DCIP Reductase: This enzyme has also been implicated in the decolorization of azo dyes.[18]
Predicted Degradation Products of this compound
Based on the chemical structure of this compound and the known mechanisms of azo dye degradation, the initial reductive cleavage of the azo bond is expected to yield two primary aromatic amines:
-
3-Aminonaphthalene-1,5-disulfonic acid
-
N-(3-amino-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)acetamide
Further degradation of these aromatic amines would proceed through various ring-opening reactions, eventually leading to mineralization. The monochlorotriazine ring is also subject to degradation, potentially releasing chloride ions and other smaller organic molecules.
Degradation Pathway of this compound:
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaline Hydrolysis of Mixtures of Reactive Dyes [agris.fao.org]
- 3. Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Scale Investigation of the Regulation of <i>azoR</i> Expression in <i>Escherichia coli</i> Using Computational Analysis and Transposon Mutagenesis - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Reactive Dyes(I)-Hydrolysis Behavior in Aqueous Solution- -Textile Science and Engineering | Korea Science [koreascience.kr]
- 7. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalysis Research | Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition [lidsen.com]
- 10. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review of Bacterial Degradation of Azo Dyes [ijrrjournal.com]
- 13. ijcmas.com [ijcmas.com]
- 14. jazindia.com [jazindia.com]
- 15. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Reactive Yellow 3: A Technical Guide to its Potential as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 3 is a synthetic dye belonging to the azo class, characterized by its reactive dichlorotriazine group.[1] While primarily utilized in the textile industry for dyeing cellulose (B213188) fibers and in affinity chromatography for protein purification, its potential as a fluorescent probe for biological applications remains an area of nascent exploration. This technical guide synthesizes the current, albeit limited, understanding of this compound's properties and outlines a hypothetical framework for its evaluation as a fluorescent labeling agent. The available data suggests that upon reaction with specific enzymes, such as cyclic nucleotide phosphodiesterase, this compound can form a product with increased fluorescence.[2][3] However, a comprehensive characterization of its photophysical properties is not yet available in the scientific literature. This document provides an overview of its known characteristics, a proposed reaction mechanism, and a logical workflow for researchers interested in investigating its utility as a fluorescent probe.
Chemical and Physical Properties
This compound is a complex organic molecule with a molecular weight of 592.99 g/mol .[2][3][4][5] Its chemical structure contains a dichlorotriazine ring, which imparts its reactive nature, allowing it to form covalent bonds with nucleophilic groups present in biomolecules.[1]
| Property | Value | Reference |
| CAS Number | 6539-67-9 | [2][3][4][5] |
| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [2][3][4][5] |
| Molecular Weight | 592.99 g/mol | [2][3][4][5] |
| Class | Azo Dye, Reactive Dye | [6][7] |
| Solubility | Soluble in water | [6] |
Reactivity and Potential for Bioconjugation
The key feature of this compound for potential biological applications is its dichlorotriazine functional group. This group is highly reactive towards nucleophiles such as the primary amines found in the side chains of lysine (B10760008) residues and the N-termini of proteins, as well as hydroxyl groups. This reactivity allows for the formation of stable, covalent bonds between the dye and the target biomolecule.
This covalent linkage is the basis for its use in affinity chromatography, where it is immobilized on a solid support to capture and purify proteins with specific binding affinities for the dye, such as citrate (B86180) synthase.[8]
Potential as a Fluorescent Probe: A Hypothetical Evaluation
While some sources indicate that this compound can yield a product with "increased fluorescence" upon enzymatic reaction, specific photophysical data such as excitation and emission maxima, quantum yield, and extinction coefficient are not publicly available.[2][3] It is important to note that many azo dyes exhibit low to negligible fluorescence.[9] Therefore, a thorough experimental evaluation is required to determine the suitability of this compound as a fluorescent probe.
Hypothetical Experimental Workflow
The following workflow outlines the necessary steps to characterize the potential of this compound as a fluorescent probe.
Proposed Experimental Protocols
The following are generalized, hypothetical protocols for the initial characterization and use of a reactive dye like this compound as a fluorescent probe. These are based on standard laboratory practices for similar compounds.
3.2.1. Preparation of Stock Solution
-
Materials: this compound, Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the dye in anhydrous DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture to avoid degradation and repeated freeze-thaw cycles.[9]
-
3.2.2. Spectroscopic Characterization
-
Materials: Spectrophotometer, Fluorometer, appropriate solvents (e.g., water, PBS, ethanol).
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired solvent.
-
Measure the absorbance spectrum to determine the maximum absorption wavelength (λabs).
-
Using the absorbance at λabs and the Beer-Lambert law, calculate the molar extinction coefficient (ε).
-
Measure the fluorescence emission spectrum by exciting at λabs to determine the maximum emission wavelength (λem).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., fluorescein (B123965) or rhodamine 6G).
-
Investigate the effect of solvent polarity on the spectral properties (solvatochromism).
-
3.2.3. Protein Labeling
-
Materials: Protein solution (e.g., BSA or a specific antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0), this compound stock solution, size-exclusion chromatography column.
-
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Slowly add a 5-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Separate the protein-dye conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
-
3.2.4. Cellular Staining (Hypothetical)
-
Materials: Cultured cells (adherent or in suspension), complete culture medium, serum-free medium, PBS, this compound stock solution.
-
Procedure for Adherent Cells:
-
Grow cells on a suitable imaging substrate (e.g., glass-bottom dish).
-
Wash the cells once with warm PBS.
-
Prepare a working solution of this compound (e.g., 1-10 µM) in serum-free medium.
-
Incubate the cells with the dye solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete culture medium to remove unbound dye.
-
Image the cells using fluorescence microscopy with appropriate filter sets based on the determined excitation and emission spectra.
-
-
Procedure for Suspension Cells:
-
Wash the cells once with warm serum-free medium.
-
Resuspend the cells in warm serum-free medium at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add the working solution of this compound and incubate for 30 minutes at 37°C, protected from light.[9]
-
Stop the reaction by adding an equal volume of complete culture medium.[9]
-
Pellet the cells by centrifugation and wash twice with complete medium.
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Summary and Future Directions
This compound is a well-established reactive dye with proven utility in non-fluorescence-based applications. Its potential as a fluorescent probe is suggested by reports of increased fluorescence upon enzymatic reaction, but this remains largely uncharacterized. The lack of available photophysical data necessitates a thorough experimental investigation to validate its suitability for fluorescence-based biological assays and imaging.
Future research should focus on:
-
Comprehensive Photophysical Characterization: Detailed measurement of excitation and emission spectra, quantum yield, fluorescence lifetime, and molar extinction coefficient in various solvents.
-
Mechanism of Fluorescence Enhancement: Elucidation of the chemical transformation that leads to increased fluorescence upon reaction with enzymes.
-
Optimization of Labeling Protocols: Systematic optimization of reaction conditions for labeling different classes of biomolecules.
-
Evaluation in Biological Systems: Rigorous testing of the specificity, photostability, and signal-to-noise ratio of this compound conjugates in cellular and potentially in vivo models.
By systematically addressing these points, the scientific community can determine whether this compound can be repurposed from a traditional dye into a valuable tool for fluorescently probing biological systems.
References
- 1. US20080282484A1 - Reactive yellow dye composition - Google Patents [patents.google.com]
- 2. This compound - Technical | CymitQuimica [cymitquimica.com]
- 3. This compound - Technical | 6539-67-9 | FR33901 [biosynth.com]
- 4. This compound - CAS - 6539-67-9 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Reactive dyes/Fabric for Dyeing/Cloth Dye/Textile Dyestuff/Fabric for Dyeing/Fabric Dye/chemical [ritan-chemical.com]
- 8. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Interactions of Enzymes with Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Yellow 3, a mono-chloro-triazine dye also known as Cibacron Brilliant Yellow 3G-P, is a versatile tool in enzymology.[1][2][3] Its primary application lies in affinity chromatography for the purification of a variety of enzymes, particularly those with nucleotide binding sites.[4][5][6][7][8][9] The interaction is based on the dye's structural similarity to nucleotide cofactors, allowing it to act as a pseudo-affinity ligand. This guide provides a comprehensive overview of the known interactions between this compound and various enzymes, details on its application in enzyme purification, and methodologies for characterizing these interactions. While specific kinetic and binding constants for this compound are not extensively reported in publicly available literature, this guide will draw parallels with closely related triazine dyes to provide a framework for experimental design and data interpretation.
Introduction to this compound and Triazine Dyes in Enzymology
Triazine dyes, a class of synthetic reactive dyes, have been widely adopted in biotechnology for protein purification.[10][11] Their utility stems from their ability to be easily immobilized on chromatography matrices and their specific interactions with a range of proteins.[4][5] this compound is a member of this family, characterized by a triazine ring system linked to a chromophore.
The interaction between triazine dyes and enzymes is often attributed to the dye mimicking the structure of biological heterocycles, such as the purine (B94841) and pyrimidine (B1678525) bases of nucleotides. This makes them particularly effective for purifying enzymes that utilize cofactors like NAD(P)+, ATP, and coenzyme A. The binding is thought to occur at the nucleotide-binding domain of the enzyme, often leading to competitive inhibition.
Enzyme Interactions with this compound: A Qualitative Overview
This compound has been successfully employed in the purification of several enzymes, indicating a significant interaction. While detailed quantitative data is sparse, the following enzymes have been noted to bind to immobilized this compound:
-
Nucleoside Diphosphate Kinase (NDPK): In the purification of NDPK from muscle extracts, this compound-agarose was selected for its high retention (over 90%) of the enzyme. The bound NDPK could be specifically eluted with ATP, suggesting an interaction at the nucleotide-binding site.[9]
-
Citrate (B86180) Synthase: Commercially available this compound-agarose is reported to have a binding capacity of ≥500 units/mL for citrate synthase, indicating a strong and useful interaction for purification purposes.[8][12][13]
-
Aryl Aldehyde Oxidoreductase: In a screening of various triazine dyes for the purification of this enzyme, this compound was tested, although Reactive Green 19 was ultimately found to be more effective in that specific application.[14]
-
Plant Glycosyltransferases: this compound chromatography was a critical step in the purification of a glucosyltransferase from Sorghum bicolor, with elution being achieved using UDP-glucose. This again points to a specific interaction within a nucleotide sugar binding site.[15][16]
Quantitative Analysis of Enzyme Interactions
Table 1: Illustrative Inhibition Constants of Related Triazine Dyes with Dehydrogenases
| Dye | Enzyme | Organism | Inhibition Type | Ki (µM) |
|---|---|---|---|---|
| Cibacron Blue F3G-A | 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Competitive (vs. NADP+) | Not specified, but strong inhibition noted |
| Procion Red HE-3B | 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Competitive (vs. NADP+) | Not specified, but strong inhibition noted |
| Cibacron Blue F3G-A | Lactate Dehydrogenase | Rabbit Muscle | Competitive (vs. NAD+/NADH) | Not specified, but high affinity noted |
| Procion Red HE-3B | Lactate Dehydrogenase | Rabbit Muscle | Competitive (vs. NAD+/NADH) | Higher affinity than Cibacron Blue F3G-A |
This table presents data for analogous triazine dyes to illustrate the typical competitive inhibition mechanism and the range of affinities observed. Researchers should determine these values empirically for this compound with their enzyme of interest.
Experimental Protocols
Protocol for Affinity Chromatography using Immobilized this compound
This protocol provides a general framework for the purification of a target enzyme using this compound-agarose. Optimization of buffer composition, pH, and elution conditions is crucial for each specific application.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Peristaltic pump and tubing
-
Fraction collector
-
UV-Vis spectrophotometer
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., Equilibration Buffer with 0.5 M NaCl)
-
Elution Buffer (e.g., Equilibration Buffer with a specific eluent like ATP, NAD+, or a high salt concentration)
-
Crude protein extract
Methodology:
-
Column Packing:
-
Prepare a slurry of this compound-agarose in Equilibration Buffer.
-
Carefully pour the slurry into the chromatography column, avoiding air bubbles.
-
Allow the resin to settle and pack under gravity or with a pump at a low flow rate.
-
Wash the packed column with 5-10 column volumes (CV) of Equilibration Buffer.
-
-
Sample Loading:
-
Clarify the crude protein extract by centrifugation or filtration.
-
Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).
-
Collect the flow-through and monitor the absorbance at 280 nm.
-
-
Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.
-
Follow with a wash of 5-10 CV of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the target protein using the Elution Buffer. This can be done with a step gradient (e.g., a single concentration of the eluent) or a linear gradient (e.g., an increasing concentration of the eluent).
-
For specific elution, use a concentration of the competing ligand (e.g., 1-10 mM ATP or NAD+).
-
For non-specific elution, use a high salt concentration (e.g., 1-2 M NaCl).
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis:
-
Assay the collected fractions for enzyme activity to identify the fractions containing the target protein.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
-
Regeneration:
-
Regenerate the column by washing with high salt buffer followed by the Equilibration Buffer. Store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol).
-
Protocol for Determining the Inhibition Kinetics of this compound
This protocol describes how to determine the inhibition constant (Ki) and the mode of inhibition of an enzyme by free this compound.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Cofactor (if required)
-
This compound solution of known concentration
-
Assay Buffer
-
Spectrophotometer or other suitable detection instrument
Methodology:
-
Enzyme Activity Assay:
-
Establish a standard enzyme activity assay by measuring the initial reaction rate at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
-
Inhibition Assay:
-
Perform the enzyme activity assay in the presence of several fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration.
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in the intercepts and slopes of the lines in the presence of the inhibitor compared to the uninhibited reaction.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the inhibition constant (Ki) from the data using appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be determined from the slope of the replot of the slope of the Lineweaver-Burk plot versus inhibitor concentration.
-
Visualizing Interactions and Workflows
Signaling Pathways and Logical Relationships
Experimental Workflows
Conclusion
This compound is a valuable affinity ligand for the purification of various enzymes, particularly those that bind nucleotides. Its interaction is presumed to be competitive, targeting the nucleotide-binding site. While specific quantitative data for this compound is not as abundant as for other triazine dyes like Cibacron Blue, the principles of its interaction and the methodologies for its application and characterization are well-established within the field of affinity chromatography and enzyme kinetics. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound for their specific applications. It is imperative that for each new enzyme-dye interaction, a thorough characterization, including the determination of binding/inhibition constants and optimization of purification protocols, is performed.
References
- 1. dokumen.pub [dokumen.pub]
- 2. epdf.pub [epdf.pub]
- 3. epdf.pub [epdf.pub]
- 4. Interactions of immobilized and free triazine dyes with glucose-6-phosphate dehydrogenase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9127043B2 - Purification of immunoglobulins - Google Patents [patents.google.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound−Agarose saline suspension [sigmaaldrich.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The rapid purification of 3-hydroxybutyrate dehydrogenase and malate dehydrogenase on triazine dye affinity matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rapid purification of 3-hydroxybutyrate dehydrogenase and malate dehydrogenase on triazine dye affinity matrices. | Semantic Scholar [semanticscholar.org]
- 12. This compound−Agarose saline suspension [sigmaaldrich.com]
- 13. This compound−Agarose saline suspension [sigmaaldrich.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Protein Labeling and Conjugation with Reactive Yellow 3
For: Researchers, scientists, and drug development professionals.
Introduction
Reactive Yellow 3, also known as Cibacron Brilliant Yellow 3G-P, is a dichlorotriazine-containing reactive dye.[1][2] The dichlorotriazine group is highly reactive and forms stable, covalent bonds with nucleophilic groups on proteins, primarily the primary amines of lysine (B10760008) residues and the protein's N-terminus.[3][4] This covalent linkage makes this compound a useful, albeit less common, tool for fluorescently labeling proteins for various research and diagnostic applications. The reaction is typically performed under alkaline conditions, which facilitates the nucleophilic attack of the deprotonated amine on the triazine ring.[4]
Key Applications:
-
Protein Tracking: Covalently labeled proteins can be tracked in various biological systems.
-
Fluorescence-Based Assays: Labeled proteins can be used in applications like flow cytometry and immunofluorescence, assuming the dye possesses adequate fluorescence.
-
Affinity Chromatography: Dyes like Cibacron Brilliant Yellow are used as ligands for protein purification.[5]
Quantitative Data and Specifications
The following data provides key parameters for using this compound in protein conjugation experiments.
| Parameter | Value | Details |
| Synonyms | Cibacron Brilliant Yellow 3G-P, Reactive Yellow K-3G | [6] |
| CAS Number | 6539-67-9 | [6][7] |
| Reactive Group | Dichlorotriazine | [1][2] |
| Target Groups | Primary amines (e.g., lysine), Hydroxyl groups | [1] |
| Absorption Max (λmax) | ~404 nm | |
| Optimal Reaction pH | 8.0 - 9.0 | [8] |
Experimental Protocols
This section provides a detailed, generalized methodology for labeling proteins with this compound. Optimization may be required based on the specific protein's properties.
Required Materials
-
Protein of interest
-
This compound dye
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0. (Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the dye).
-
Dye Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0).
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein).
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
Step-by-Step Labeling Procedure
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Labeling Buffer to a concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer, dialyze it against the Labeling Buffer overnight at 4°C.
-
-
Dye Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Vortex until fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of dye solution needed. A starting point is a 10:1 to 20:1 molar excess of dye to protein. This ratio often needs to be optimized.
-
While gently stirring the protein solution, add the calculated volume of dye stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted dye, add the Quenching Buffer to the reaction mixture. Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
It is critical to remove all non-conjugated dye for accurate downstream analysis.[9][10]
-
Apply the quenched reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute is the labeled protein. Collect the corresponding fractions.
-
Alternatively, purify the conjugate by extensive dialysis against PBS at 4°C with multiple buffer changes.
-
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.[11][12]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the dye's λmax (~404 nm, A₄₀₄).
-
Calculate DOL: Use the following formula:
DOL = (A₄₀₄ × ε_protein) / [(A₂₈₀ - (A₄₀₄ × CF)) × ε_dye]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of this compound at its λmax.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (A₂₈₀_dye / Aλmax_dye). This corrects for the dye's contribution to the A₂₈₀ reading.[10][12]
-
An optimal DOL for antibodies is typically between 2 and 10.[10][13] Over-labeling can lead to protein precipitation or fluorescence quenching.[9]
Diagrams and Workflows
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Reaction mechanism for covalent labeling of proteins.
References
- 1. textilementor.com [textilementor.com]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. Reactive dye - Wikipedia [en.wikipedia.org]
- 4. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 5. chemimpex.com [chemimpex.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound - Technical | CymitQuimica [cymitquimica.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Immobilizing Reactive Yellow 3 on Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 3 is a triazine dye commonly utilized in affinity chromatography for the purification of a variety of proteins, particularly those with binding sites for nucleotides such as kinases, dehydrogenases, and other enzymes. The immobilization of this compound onto a solid support, such as agarose (B213101) beads, creates a durable and effective affinity matrix. This document provides a detailed protocol for the covalent immobilization of this compound on agarose beads, enabling researchers to prepare their own affinity media for protein purification applications.
The immobilization process is based on the chemical reaction between the reactive triazine group of the dye and the hydroxyl groups of the agarose matrix under alkaline conditions. This reaction forms a stable covalent ether linkage, ensuring minimal leaching of the dye and a high capacity for protein binding.
Quantitative Data Summary
The following table summarizes key quantitative parameters for commercially available and lab-prepared this compound-agarose beads, providing a benchmark for the successful immobilization of the dye.
| Parameter | Value | Source / Reference |
| Support Matrix | 4% or 6% cross-linked agarose beads | [1][2] |
| Degree of Immobilization | 1-5 mg of this compound per mL of agarose resin | [1][2] |
| Binding Capacity | ≥500 units/mL (citrate synthase) | [2] |
| Storage Solution | 20% ethanol (B145695) or 0.5 M NaCl with preservative | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound-agarose beads.
Caption: Experimental workflow for immobilizing this compound on agarose beads.
Detailed Experimental Protocol
This protocol describes a general method for the covalent immobilization of this compound onto agarose beads. The specific concentrations and incubation times may require optimization depending on the desired degree of substitution and the specific characteristics of the agarose beads used.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose® 4B or 6B, or equivalent)
-
This compound dye (also known as Cibacron Brilliant Yellow 3G-P)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Sintered glass funnel
-
Reaction vessel (e.g., glass bottle or flask)
-
Shaking incubator or orbital shaker
-
pH meter
Procedure:
1. Preparation of Agarose Beads
-
a. Weigh out the desired amount of dry agarose beads or measure the required volume of a pre-swollen slurry. For example, start with 10 g of dry agarose beads, which will yield approximately 35 mL of swollen gel.
-
b. If using dry beads, swell them in distilled water according to the manufacturer's instructions.
-
c. Wash the swollen agarose beads extensively with distilled water on a sintered glass funnel to remove any preservatives. Use at least 10 bed volumes of water.
2. Preparation of this compound Solution
-
a. Prepare a stock solution of this compound. For example, dissolve 100 mg of this compound in 20 mL of distilled water. Gentle warming may be required to fully dissolve the dye.
-
b. It is recommended to use the dye solution immediately after preparation.
3. Coupling of this compound to Agarose Beads
-
a. Transfer the washed and drained agarose beads to a suitable reaction vessel.
-
b. Add the prepared this compound solution to the agarose beads.
-
c. Add solid sodium carbonate (Na₂CO₃) to the slurry to achieve a final concentration of approximately 0.1 M. This will raise the pH to the alkaline range required for the coupling reaction. Alternatively, adjust the pH to 10-11 with a solution of NaOH.
-
d. Securely cap the reaction vessel and place it in a shaking incubator.
-
e. Incubate the reaction mixture at 40-60°C with continuous gentle agitation for 2-4 hours. The progress of the coupling can be visually monitored by the gradual decrease in the color intensity of the supernatant.
4. Washing and Removal of Unbound Dye
-
a. After the incubation period, cool the reaction mixture to room temperature.
-
b. Transfer the agarose beads to a sintered glass funnel and drain the supernatant.
-
c. Wash the beads extensively with several cycles of alternating high and low pH buffers to remove any non-covalently bound dye. A suggested washing sequence is as follows:
-
1 M NaCl solution (5 bed volumes)
-
Distilled water (10 bed volumes)
-
0.1 M sodium acetate (B1210297) buffer, pH 4.0, containing 1 M NaCl (5 bed volumes)
-
Distilled water (10 bed volumes)
-
0.1 M sodium carbonate buffer, pH 10.0, containing 1 M NaCl (5 bed volumes)
-
Distilled water (until the filtrate is colorless and the pH is neutral)
-
-
d. The washing is complete when no more yellow color is observed in the wash filtrate.
5. (Optional) Blocking of Residual Reactive Groups
-
a. While the direct coupling of triazine dyes to agarose is generally efficient, a blocking step can be performed to quench any unreacted sites on the agarose, although this is often omitted.
-
b. Resuspend the beads in a 1 M ethanolamine (B43304) solution, pH 8.0, and incubate for 2 hours at room temperature with gentle agitation.
-
c. Wash the beads thoroughly with distilled water (at least 10 bed volumes) to remove the blocking agent.
6. Storage of the this compound-Agarose Beads
-
a. Resuspend the final prepared this compound-agarose beads in a storage solution, typically 20% ethanol, to prevent microbial growth.[1]
-
b. Store the beads at 2-8°C.[2] Do not freeze.
Applications
The prepared this compound-agarose beads can be used in affinity chromatography for the purification of a wide range of proteins, including:
-
Citrate (B86180) synthase[1]
-
Tyramine N-(hydroxycinnamoyl)transferase (THT)[2]
-
Human cholesteryl ester transfer protein[2]
-
Other nucleotide-binding enzymes and proteins
Signaling Pathway Diagram (Hypothetical)
While this compound itself is not part of a biological signaling pathway, it can be used to purify proteins that are. The following is a hypothetical example of how a purified enzyme (e.g., a kinase) might function in a generic signaling cascade.
References
Application Notes and Protocols for Fluorescence-Based Enzyme Assays Using Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Yellow 3 is a synthetic, water-soluble dichlorotriazine dye.[1] While primarily utilized in the textile industry for dyeing cellulose (B213188) fibers,[1] it has been noted for its potential in biochemical applications. Specifically, product literature suggests its use in fluorescence-based enzyme assays, where it is purported to react with certain enzymes to yield a product with increased fluorescence. This property positions this compound as a potential tool for quantifying enzyme activity, particularly for enzymes like cyclic nucleotide phosphodiesterase.
These application notes aim to provide a comprehensive overview of the currently available information on using this compound in enzyme assays and to offer general guidance for researchers interested in exploring its potential. However, it is critical to note that detailed, publicly available experimental data and established protocols for this specific application are scarce. The information presented herein is based on general principles of fluorescence-based assays and the limited product information available for this compound.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a fluorescent probe is essential for the development of robust enzyme assays.
| Property | Value | Reference |
| CAS Number | 6539-67-9 | [2] |
| Molecular Formula | C₂₁H₁₇ClN₈O₇S₂ | [2] |
| Molecular Weight | 592.99 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in water (40 g/L at 50°C) | [1] |
Note: Specific fluorescence properties such as excitation/emission spectra, quantum yield, and extinction coefficient for the enzymatic product of this compound are not currently available in the public domain. These parameters would need to be determined experimentally.
Principle of the Assay
The proposed mechanism for using this compound in a fluorescence-based enzyme assay is based on an increase in fluorescence upon enzymatic modification of the dye. The dichlorotriazine group in this compound is a reactive moiety that can form covalent bonds with nucleophilic residues on proteins. It is hypothesized that an enzyme, such as a phosphodiesterase, may catalyze a reaction that alters the chemical structure of the dye, leading to a change in its fluorescent properties.
For a successful assay, the following conditions should be met:
-
Low Basal Fluorescence: this compound in its native state should exhibit minimal fluorescence under the assay conditions.
-
Enzyme-Dependent Signal Increase: The increase in fluorescence should be directly proportional to the activity of the enzyme of interest.
-
Stable Fluorescent Product: The fluorescent product of the enzymatic reaction should be stable over the course of the measurement.
Potential Applications in Drug Discovery
Fluorescence-based assays are a cornerstone of modern drug discovery due to their high sensitivity and amenability to high-throughput screening (HTS).[3][4] If validated, an assay using this compound could be applied to:
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries for potential inhibitors or activators of a target enzyme.
-
Mechanism of Action Studies: Characterize the kinetics of enzyme inhibition by determining IC₅₀ values and understanding the mode of inhibition.
-
Enzyme Kinetics: Determine key kinetic parameters such as Kₘ and Vₘₐₓ for the enzyme with this compound as a substrate.
Experimental Protocols (General Guidance)
Due to the lack of specific, validated protocols for this compound in enzyme assays, the following are general, hypothetical protocols that would require extensive optimization and validation.
General Protocol for a Phosphodiesterase (PDE) Assay
This protocol is a starting point and assumes that a specific PDE isoform can catalyze a reaction with this compound to produce a fluorescent signal.
Materials:
-
This compound
-
Purified phosphodiesterase (PDE) enzyme
-
Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and cofactors (e.g., Mg²⁺)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). The optimal concentration needs to be determined experimentally.
-
Dilute the PDE enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined to ensure the reaction is in the linear range.
-
-
Assay Reaction:
-
Add the desired volume of assay buffer to each well of the microplate.
-
Add the test compounds (for inhibitor screening) or vehicle control.
-
Add the this compound solution to all wells.
-
Initiate the reaction by adding the PDE enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths will need to be determined experimentally by scanning the spectrum of the enzymatic product.
-
Controls:
-
Positive Control: Reaction with enzyme and no inhibitor.
-
Negative Control (No Enzyme): Reaction components without the enzyme to determine background fluorescence.
-
Inhibitor Control: A known inhibitor of the PDE being tested.
Visualizations
Logical Workflow for Assay Development
The following diagram illustrates the necessary steps to develop and validate a fluorescence-based enzyme assay using this compound.
References
- 1. This compound CAS#: 6539-67-9 [m.chemicalbook.com]
- 2. This compound - Technical | 6539-67-9 | FR33901 [biosynth.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Biological Activity with Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing Reactive Yellow 3 in the quantification of biological activities. The primary applications covered are the measurement of cyclic nucleotide phosphodiesterase (PDE) activity through a fluorescence-based assay and the affinity purification of proteins.
Application 1: Quantification of Cyclic Nucleotide Phosphodiesterase (PDE) Activity
Introduction:
This compound is a synthetic dye that can be employed for the detection and quantification of certain enzymatic activities.[1][2] Notably, it has been reported to react with enzymes like cyclic nucleotide phosphodiesterases (PDEs), resulting in a product with enhanced fluorescence.[1][2] This property allows for the development of a continuous kinetic assay to measure PDE activity. PDEs are crucial enzymes in signal transduction pathways, as they catalyze the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).
Signaling Pathway:
The following diagram illustrates the central role of phosphodiesterase in cyclic nucleotide signaling pathways.
References
Application Notes and Protocols for the Photocatalytic Degradation of Reactive Yellow 3 with Titanium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive dyes, such as Reactive Yellow 3 (RY3), are widely used in the textile industry due to their vibrant colors and excellent stability.[1] However, their complex aromatic structure and the presence of azo bonds (-N=N-) make them resistant to conventional wastewater treatment methods, posing a significant environmental concern.[1][2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of these recalcitrant organic pollutants.[1][3]
TiO₂ is a widely used photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and low cost.[2] Upon irradiation with photons of energy equal to or greater than its bandgap, TiO₂ generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions, producing highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).[4] These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic molecules, ultimately converting them into harmless inorganic substances like CO₂, H₂O, and mineral acids.[4]
This document provides detailed application notes and protocols for the photocatalytic degradation of this compound using TiO₂ as a photocatalyst. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of operational parameters, and visualizations of the experimental workflow and degradation pathway.
Materials and Reagents
-
This compound (RY3): (Structure available from chemical suppliers)
-
Titanium Dioxide (TiO₂): Degussa P25 or equivalent anatase TiO₂ is commonly used due to its high photocatalytic activity.[5][6]
-
Deionized Water: For preparation of all solutions.
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH): For pH adjustment.
-
Hydrogen Peroxide (H₂O₂): (Optional) As an electron acceptor to enhance degradation.[7]
-
Methanol or other radical scavengers: (Optional) For mechanistic studies.
Experimental Setup
A typical batch photoreactor setup for the photocatalytic degradation of RY3 consists of the following components:
-
Reaction Vessel: A borosilicate glass beaker or a specially designed reactor with a quartz window to allow UV penetration.
-
Light Source: A UV lamp (e.g., medium-pressure mercury lamp) with a specific wavelength emission (e.g., 365 nm) or a solar simulator.[7] The lamp is usually placed in a cooling jacket to maintain a constant temperature.
-
Magnetic Stirrer: To ensure a homogenous suspension of the TiO₂ particles and uniform irradiation.
-
Aeration System: An air pump or bubbler to supply oxygen, which acts as an electron scavenger and promotes the formation of superoxide radicals.
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the dye in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Store the stock solution in a dark container to prevent photodegradation.
Photocatalytic Degradation Procedure
-
In a reaction vessel, add a specific volume of the RY3 stock solution and dilute with deionized water to achieve the desired initial dye concentration (e.g., 20 mg/L).
-
Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).[2]
-
Adjust the pH of the suspension to the desired value using dilute HCl or NaOH. The pH plays a crucial role in the surface charge of TiO₂ and the adsorption of the dye.[7]
-
Place the reaction vessel on a magnetic stirrer and stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.[2][7]
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction.
-
Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
Analytical Method: UV-Vis Spectrophotometry
-
Determine the λmax of this compound by scanning a dilute solution of the dye over a range of wavelengths (typically 200-800 nm).
-
Prepare a series of standard solutions of RY3 with known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of the unknown samples can be determined from their absorbance using the calibration curve.
The degradation efficiency can be calculated using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the dye.
-
Cₜ is the concentration of the dye at time t.
Data Presentation
The following tables summarize the effect of various operational parameters on the photocatalytic degradation of reactive yellow dyes.
Table 1: Effect of Initial Dye Concentration on Degradation Efficiency
| Initial Dye Concentration (mg/L) | Degradation Efficiency (%) after 180 min | Reference |
| 10 | 95 | [8] |
| 20 | 85 | [8] |
| 30 | 70 | [8] |
| 40 | 60 | [8] |
Table 2: Effect of pH on Degradation Efficiency
| pH | Degradation Efficiency (%) after 180 min | Reference |
| 3 | 92 | [8] |
| 5 | 80 | [8] |
| 7 | 65 | [8] |
| 9 | 50 | [8] |
| 11 | 40 | [8] |
Table 3: Effect of TiO₂ Dosage on Degradation Efficiency
| TiO₂ Dosage (g/L) | Degradation Efficiency (%) after 120 min | Reference |
| 0.5 | 75 | General finding |
| 1.0 | 90 | General finding |
| 1.5 | 95 | General finding |
| 2.0 | 93 (slight decrease due to light scattering) | General finding |
Table 4: Effect of Hydrogen Peroxide (H₂O₂) on Degradation Efficiency
| H₂O₂ Concentration (mM) | Degradation Efficiency (%) after 60 min | Reference |
| 0 | 60 | [7] |
| 10 | 85 | [7] |
| 20 | 95 | [7] |
| 30 | 88 (slight decrease due to scavenging effect) | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Signaling Pathway: Mechanism of TiO₂ Photocatalysis
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Adsorption of Reactive Yellow 3 on Activated Carbon
These application notes provide a comprehensive overview and detailed protocols for the adsorption of Reactive Yellow 3 (RY3) and similar reactive dyes onto activated carbon. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in wastewater treatment and purification processes.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution. Their complex aromatic structures make them resistant to biodegradation. Adsorption onto activated carbon is a highly effective and widely used method for the removal of these dyes from aqueous solutions due to the high surface area and porous structure of activated carbon. This document outlines the preparation of activated carbon, experimental protocols for adsorption studies, and the key parameters influencing the adsorption process.
Preparation of Activated Carbon
Activated carbon can be prepared from a variety of carbonaceous precursor materials. The process typically involves chemical activation, which is a single-step process of impregnation with a chemical agent followed by carbonization.
Protocol 2.1: Preparation of Activated Carbon from Biomass (e.g., Teff Straw)
-
Washing and Drying: Wash the precursor material (e.g., Teff straw) with distilled water to remove impurities and then dry it in an oven at 105°C for 24 hours.[1]
-
Grinding and Sieving: Grind the dried material and sieve it to obtain a uniform particle size.
-
Impregnation: Impregnate the precursor with a chemical activating agent. For example, use a 5:1 impregnation ratio of phosphoric acid (H3PO4) to Teff straw (5 g of H3PO4 per 1 g of straw).[2] Allow the mixture to stand for a specified period (e.g., 24 hours) to ensure thorough penetration of the acid.
-
Carbonization/Activation: Place the impregnated material in a furnace. Heat under a nitrogen atmosphere to the desired activation temperature (e.g., 539°C) for a specific duration (e.g., 2 hours).[2][3]
-
Washing and Neutralization: After cooling, wash the activated carbon with hot distilled water or a dilute acid solution (e.g., 0.5 M HCl) to remove the activating agent and any remaining impurities.[1] Continue washing until the pH of the washing solution becomes neutral.
-
Drying and Storage: Dry the final activated carbon product in an oven at 110°C for 24 hours and store it in a desiccator for future use.[1]
Diagram 2.1: Activated Carbon Preparation Workflow
References
Application Note: Kinetic Analysis of Reactive Yellow 3 Degradation
Introduction
Reactive Yellow 3 (RY3) belongs to the family of azo dyes, which are widely utilized in the textile industry due to their vibrant color, cost-effectiveness, and excellent stability.[1][2] However, the stability of these dyes also contributes to their persistence in the environment, posing significant ecological threats. The release of dye-containing wastewater into aquatic ecosystems can block sunlight, inhibiting photosynthesis and disrupting aquatic life.[3] Furthermore, the breakdown of azo dyes can lead to the formation of potentially carcinogenic aromatic amines.[3] Consequently, developing efficient methods for the degradation of these pollutants is a critical area of research.
Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the treatment of dye-laden wastewater.[3][4] These methods rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants into simpler, less harmful compounds.[4][5] Common AOPs include photocatalysis (e.g., TiO₂/UV), UV/H₂O₂, and ozonation-based processes.[6][7] Understanding the kinetics of these degradation processes is essential for optimizing reaction conditions, designing efficient reactor systems, and scaling up the technology for industrial applications. This document provides an overview of kinetic models and detailed protocols for studying the degradation of Reactive Yellow dyes.
Key Kinetic Models in Dye Degradation
The rate of dye degradation is typically evaluated using kinetic models. The choice of model often depends on the reaction mechanism and experimental conditions.
-
Pseudo-First-Order Kinetics: This is the most commonly reported model for the degradation of reactive dyes.[1][5][6] The model assumes that the concentration of one reactant (the hydroxyl radical) remains relatively constant, making the reaction rate dependent only on the concentration of the dye. The integrated rate law is expressed as:
-
ln(C₀/C) = k₁t
-
Where C₀ is the initial dye concentration, C is the concentration at time t, and k₁ is the pseudo-first-order rate constant. A linear plot of ln(C₀/C) versus time confirms this model.[1]
-
-
Langmuir-Hinshelwood (L-H) Model: This model is often applied to heterogeneous photocatalytic reactions where the degradation occurs on the surface of the catalyst.[8][9] It accounts for the adsorption of the dye onto the catalyst surface. The initial rate (r₀) is given by:
Quantitative Data Summary
The following tables summarize kinetic data from various studies on the degradation of Reactive Yellow dyes using different AOPs.
Table 1: Kinetic Data for Photocatalytic Degradation of Reactive Yellow Dyes using TiO₂
| Dye Name | Co-oxidant | Optimal pH | Kinetic Model | Rate Constant (k) | Efficiency (%) | Reference |
| Reactive Yellow | H₂O₂ (400 mg/L) | 7 | Pseudo-First-Order | 0.0319 min⁻¹ | 98.8 | [5] |
| Reactive Yellow | H₂O₂ (400 mg/L) | 7 | Pseudo-First-Order | Not specified | 91.5 | [1][2] |
| Reactive Yellow 145 | None | 3 | Langmuir-Hinshelwood | 1.74 mg/L·min | ~100 | [8] |
| Reactive Yellow 84 | None | < 3 | Langmuir-Hinshelwood | Not specified | Not specified | [9] |
| Reactive Yellow | H₂O₂ (384 mg/L) | 6.95 | Pseudo-First-Order | Not specified | 91 |
Table 2: Kinetic Data for Degradation of Reactive Yellow Dyes using Other AOPs
| Dye Name | Degradation Method | Optimal pH | Kinetic Model | Key Findings | Efficiency (%) | Reference |
| Reactive Yellow 145 | H₂O₂/UV-C | pH dependent | Pseudo-First-Order | Decolorization is faster than dearomatization. | Not specified | [6] |
| Reactive Yellow 145 | Ozonation | Less pH dependent | Pseudo-First-Order | Faster reaction rates than H₂O₂/UV-C. | Not specified | [6] |
| Reactive Yellow 145 | UV/H₂O₂ | 3 | Not specified | 5% H₂O₂ with 100 ppm dye solution. | ~99 | [3] |
| Reactive Yellow 17 | S₂O₈²⁻/Fe²⁺ | 3 | BMG Kinetics | BMG model provided the best fit (R² ~0.99). | >60 | [10] |
| Reactive Yellow 18 | Gamma Radiation/H₂O₂ | 3 | Not specified | 0.6 mL H₂O₂ at 20 kGy absorbed dose. | 99 | [4] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation using TiO₂/UV/H₂O₂
This protocol describes a typical batch experiment for studying the kinetics of Reactive Yellow dye degradation using a TiO₂-based photocatalytic system.
Materials and Equipment:
-
Reactive Yellow dye stock solution (e.g., 1000 mg/L)
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment
-
Deionized water
-
Batch photoreactor (glass vessel) with a UV light source (e.g., low-pressure mercury lamp)[5]
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
-
Syringes and syringe filters (0.45 µm)
Procedure:
-
Solution Preparation: Prepare a specific volume (e.g., 500 mL) of the desired initial concentration of Reactive Yellow dye (e.g., 20 mg/L) by diluting the stock solution with deionized water.[8]
-
pH Adjustment: Transfer the solution to the photoreactor. Measure the initial pH and adjust to the desired value (e.g., pH 7) using HCl or NaOH.[1][5]
-
Catalyst Addition: Add the specified amount of TiO₂ catalyst to the solution (e.g., 25 mg/L).[1][2]
-
Adsorption Equilibrium: Stir the suspension in complete darkness for a set period (e.g., 30-45 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.[8] This step is crucial for distinguishing between removal by adsorption and photocatalytic degradation.
-
Initiate Photoreaction: Add the required dosage of H₂O₂ (e.g., 400 mg/L).[1][5] Turn on the UV lamp to start the photocatalytic reaction. Begin timing (t=0).
-
Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 3-5 mL) of the suspension.
-
Sample Preparation: Immediately filter the aliquot through a syringe filter to remove the TiO₂ particles and quench the reaction.
-
Analysis: Measure the absorbance of the filtered sample at the maximum wavelength (λₘₐₓ) of the Reactive Yellow dye (typically around 420 nm) using the UV-Vis spectrophotometer.[1][2]
-
Data Analysis: Calculate the concentration of the dye at each time point using a pre-established calibration curve. Determine the degradation efficiency and apply kinetic models (e.g., pseudo-first-order) to calculate the rate constant.
Protocol 2: Kinetic Analysis using UV/H₂O₂ Process
This protocol outlines the procedure for studying dye degradation kinetics using hydrogen peroxide activated by UV light.
Materials and Equipment:
-
Same as Protocol 1, excluding the TiO₂ catalyst.
Procedure:
-
Solution Preparation: Prepare the dye solution of a known concentration (e.g., 100 ppm) in the photoreactor.[3]
-
pH Adjustment: Adjust the solution to the desired pH, noting that acidic conditions (e.g., pH 3) are often more effective for this process.[3]
-
Reagent Addition: Add the predetermined concentration of H₂O₂ to the solution.
-
Initiate Reaction: Turn on the UV lamp to start the degradation reaction and begin timing (t=0).
-
Sample Collection and Analysis: Collect aliquots at regular intervals. Since there is no solid catalyst, filtration may not be necessary unless there is precipitate formation. Measure the absorbance at the dye's λₘₐₓ to determine the residual concentration.
-
Data Analysis: Plot the concentration data versus time to determine the reaction kinetics and calculate the degradation rate constant.
Visualizations
The following diagrams illustrate the typical workflow for a kinetic study and the mechanism of photocatalytic degradation.
Caption: Experimental workflow for a typical photocatalytic degradation kinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 9. arabjchem.org [arabjchem.org]
- 10. Experimental evaluation of Reactive Yellow 17 degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es:443]
Application Notes and Protocols for the Treatment of Textile Effluent Containing Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the treatment of textile industry wastewater containing Reactive Yellow 3 (and similar reactive dyes). The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting experiments for the effective removal of this dye from effluents.
Introduction
Reactive dyes, such as this compound, are widely used in the textile industry due to their vibrant colors and excellent wash fastness. However, a significant portion of these dyes is lost to the effluent during the dyeing process, posing a significant environmental challenge. The complex aromatic structure of these dyes makes them resistant to conventional wastewater treatment methods. This document outlines several effective lab-scale methods for the treatment of textile effluents containing Reactive Yellow dyes, including Advanced Oxidation Processes (AOPs), bioremediation, coagulation, and adsorption.
Data Presentation: Efficacy of Treatment Methods
The following tables summarize the quantitative data from various studies on the removal of Reactive Yellow dyes from textile effluents.
Table 1: Advanced Oxidation Processes (AOPs) - H₂O₂/TiO₂/UV System
| Parameter | Optimal Value | Removal Efficiency (%) | Reference |
| pH | 7 | 91.55 | [1][2] |
| H₂O₂ Dosage | 400 mg/L | 91.55 | [1][2] |
| TiO₂ Dosage | 25 mg/L | 91.55 | [1][2] |
| Flow Rate | 5 L/h | 91.55 | [1][2] |
| Initial Dye Concentration | 20 mg/L | 91.55 | [1][2] |
| UV Power | Not specified | 99 (decolorization) | [3] |
| pH (for 99% decolorization) | 3.0 | 99 | [3] |
| H₂O₂ Concentration (for 99% decolorization) | 5% of 100 ppm solution | 99 | [3] |
Table 2: Bioremediation - Bacterial Degradation
| Microorganism | Immobilization Carrier | Initial Dye Conc. | Decolorization Efficiency (%) | Time | Reference |
| Mixed Cultures | Polyvinyl Alcohol-Sodium Alginate (PVA-SA) | 10 mg/L | 100 (Color), 92 (COD) | Not Specified | [4][5] |
| Mixed Cultures | Polyvinyl Alcohol-Starch (PVA-St) | 10 mg/L | 100 (Color), 96 (COD) | Not Specified | [4][5] |
| Mixed Cultures | Polyvinyl Alcohol-Gelatin (PVA-Ge) | 10 mg/L | 100 (Color), 100 (COD) | Not Specified | [4][5] |
| Pseudomonas oleovorans | - | 50 mg/L | 95.4 | 32 hours | [6] |
| Pseudomonas aeruginosa | - | 50 mg/L | 100 | 96 hours | [7] |
| Thiosphaera pantotropha | - | 50 mg/L | 100 | 72 hours | [7] |
| Bacterial Consortium | - | 100 mg/L | 98-99 | 12-30 hours | [8] |
| Bacillus megaterium | - | Not Specified | 26.5 - 92.3 | 48 hours | [9] |
| Bacillus velezensis | - | Not Specified | 29.4 - 84.2 | 48 hours | [9] |
Table 3: Coagulation
| Coagulant | Dosage | pH | Color Removal (%) | Reference |
| Alum | 60 mL of solution | Not specified | 83 | [10] |
| Moringa oleifera extract | 60 mL of extract | Not specified | 89 | [10] |
| Strychnos potatorum extract | 60 mL of extract | Not specified | 93 | [10] |
Table 4: Adsorption
| Adsorbent | Adsorbent Dose | pH | Initial Dye Conc. | Removal Efficiency (%) | Contact Time | Reference |
| Teff Straw Activated Carbon | 0.3 g / 100 mL | Not specified | 100 mg/L | 98.53 | Not specified | [11] |
| Teff Straw Activated Carbon | Not specified | Not specified | Not specified | 81.09 (COD) | Not specified | [12] |
Experimental Protocols
Advanced Oxidation Process (AOP) using H₂O₂/TiO₂/UV
This protocol describes a continuous-flow photocatalytic degradation of Reactive Yellow dye.
Materials:
-
Reactive Yellow dye solution (e.g., 20 mg/L)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/v)
-
Titanium dioxide (TiO₂) catalyst (e.g., Degussa P25)
-
Continuous photoreactor with UV lamp(s)
-
pH meter
-
Peristaltic pump
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the Reactive Yellow dye.
-
Set up the continuous photoreactor system.
-
Adjust the pH of the dye solution to the desired value (e.g., pH 7) using dilute acid or base.[1][2]
-
Add the required dosage of TiO₂ (e.g., 25 mg/L) to the dye solution and ensure it is well-suspended.[1][2]
-
Add the specified concentration of H₂O₂ (e.g., 400 mg/L) to the solution.[1][2]
-
Pump the solution through the photoreactor at a constant flow rate (e.g., 5 L/h).[1][2]
-
Turn on the UV lamp(s).
-
Collect samples at the reactor outlet at regular intervals.
-
Analyze the samples for dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength (λmax = 420 nm for a typical reactive yellow dye).[1][2][13]
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Bioremediation using Immobilized Bacterial Cells
This protocol outlines the degradation of Reactive Yellow dye using immobilized bacterial cultures.
Materials:
-
Bacterial culture (e.g., mixed culture from activated sludge or specific strains like Bacillus sp.)
-
Immobilization matrix components (e.g., sodium alginate and calcium chloride, or PVA and a cross-linking agent)
-
Nutrient broth
-
Reactive Yellow dye solution
-
Bioreactor (e.g., sequential anaerobic-aerobic reactor)
-
Shaker incubator
Procedure:
-
Immobilization:
-
Calcium Alginate Method: Mix the bacterial cell suspension with a sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads.[4]
-
PVA Cross-linking Method: Mix the microbial culture with a solution of PVA and a biocarrier like sodium alginate, starch, or gelatin.[4][5]
-
-
Bioreactor Setup:
-
Incubation:
-
Analysis:
-
Withdraw samples from the bioreactor at regular time intervals.
-
Centrifuge the samples to remove any suspended solids.
-
Measure the absorbance of the supernatant at the dye's λmax to determine the residual dye concentration.
-
Measure the Chemical Oxygen Demand (COD) to assess the extent of mineralization.[4][5]
-
Coagulation using Natural Coagulants
This protocol describes a jar test procedure to determine the optimal coagulant dosage for color removal.
Materials:
-
Synthetic textile wastewater containing Reactive Yellow dye.
-
Natural coagulant extracts (e.g., from Moringa oleifera or Strychnos potatorum seeds) or Alum solution.
-
Jar test apparatus with multiple beakers.
-
pH meter.
-
Spectrophotometer.
Procedure:
-
Prepare the natural coagulant extract by mixing powdered seeds with water or a saline solution.[14]
-
Fill a series of beakers with the synthetic textile wastewater.
-
Place the beakers in the jar test apparatus.
-
While rapidly mixing (e.g., 100 RPM for 2 minutes), add varying dosages of the coagulant to each beaker.[10]
-
Reduce the mixing speed (e.g., 40 RPM for 30 minutes) for flocculation.[10]
-
Stop mixing and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Carefully collect the supernatant from each beaker.
-
Measure the residual dye concentration in the supernatant using a spectrophotometer.
-
Calculate the percentage of color removal for each dosage to determine the optimal dose.
Adsorption using Activated Carbon
This protocol details a batch adsorption study for the removal of Reactive Yellow dye.
Materials:
-
Activated carbon (e.g., prepared from teff straw).[11]
-
Reactive Yellow dye solution of known initial concentration.
-
Erlenmeyer flasks.
-
Isothermal shaker.
-
pH meter.
-
Spectrophotometer.
Procedure:
-
Add a fixed amount of activated carbon (e.g., 0.3 g) to a series of Erlenmeyer flasks.[11]
-
Add a known volume of the dye solution (e.g., 100 mL) to each flask.[11]
-
Adjust the pH of the solutions to desired values.
-
Place the flasks on an isothermal shaker and agitate at a constant speed (e.g., 120 rpm) for a specific contact time to reach equilibrium.[11]
-
After shaking, filter the solutions to separate the adsorbent.
-
Analyze the filtrate for the final dye concentration using a spectrophotometer.
-
Calculate the removal efficiency and adsorption capacity.
Visualizations
Experimental Workflow for Advanced Oxidation Process (AOP)
Caption: Workflow for the H₂O₂/TiO₂/UV treatment of Reactive Yellow dye.
Logical Relationship in Bioremediation
Caption: Key factors influencing the bioremediation of Reactive Yellow dye.
Signaling Pathway for Advanced Oxidation Processes
Caption: Generation of hydroxyl radicals for dye degradation in AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. hakon-art.com [hakon-art.com]
- 7. Eco-friendly decolorization and degradation of reactive yellow 145 textile dye by Pseudomonas aeruginosa and Thiosphaera pantotropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajbs.scione.com [ajbs.scione.com]
- 10. tsijournals.com [tsijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. iwaponline.com [iwaponline.com]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reactive Yellow 3 Photocatalysis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of Reactive Yellow 3 (RY3) photocatalysis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during RY3 photocatalysis in a direct question-and-answer format.
Question: Why is the degradation efficiency of my this compound experiment unexpectedly low?
Answer: Low degradation efficiency is a common issue that can be attributed to several factors. Use the following logical workflow to diagnose the problem.
Question: The degradation rate starts fast but then slows down significantly. What is the cause?
Answer: This is often due to one of two factors:
-
Intermediate Products: The degradation of RY3 can produce intermediate organic compounds. These intermediates can compete with the original dye molecules for the active sites on the photocatalyst surface, thereby slowing the degradation rate of the primary pollutant.[1]
-
Catalyst Deactivation: The catalyst surface can be "poisoned" or fouled by adsorbed intermediates or byproducts, reducing its active surface area and overall efficiency over time.
Question: I added hydrogen peroxide (H₂O₂) to enhance the reaction, but the efficiency decreased. Why?
Answer: While H₂O₂ can be an effective electron scavenger and generate additional hydroxyl radicals (•OH), an excess concentration is detrimental.[2][3] Very high levels of H₂O₂ can scavenge the valuable •OH radicals it's meant to help produce (see reaction below).[2] It can also be adsorbed onto the catalyst surface, blocking active sites.[3]
H₂O₂ + •OH → HO₂• + H₂O
It is crucial to determine the optimal H₂O₂ concentration for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photocatalysis for dye degradation?
A1: Photocatalysis uses a semiconductor material (like TiO₂) and a light source (usually UV) to generate highly reactive species that break down organic pollutants. The process can be summarized in three main steps:
-
Activation: When UV light with energy greater than the catalyst's band gap strikes the semiconductor, it excites an electron (e⁻) from the valence band to the conduction band, leaving behind a positive "hole" (h⁺).
-
Radical Generation: The electron-hole pair migrates to the catalyst surface. The hole oxidizes water molecules to form hydroxyl radicals (•OH), while the electron reduces oxygen to form superoxide (B77818) radicals (•O₂⁻).
-
Degradation: These highly reactive radicals are powerful, non-selective oxidizing agents that attack the complex structure of the this compound dye, breaking it down into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[4]
Q2: Which factors have the most significant impact on RY3 photocatalysis efficiency?
A2: Several variables govern the process efficiency.[5] The most critical are:
-
Solution pH: Affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption. For TiO₂, acidic conditions (pH 3-5) are often optimal for degrading azo dyes.[3][6]
-
Catalyst Loading: Efficiency increases with catalyst amount up to a certain point, beyond which light scattering by excess particles reduces the reaction rate.[1]
-
Initial Dye Concentration: Higher dye concentrations can decrease efficiency as more dye molecules absorb the UV light, preventing it from reaching the catalyst surface.[2][3][7]
-
Presence of Oxidants: Adding agents like H₂O₂ can increase the rate of degradation, but an optimal concentration must be found.[8]
-
Inorganic Ions: Ions commonly found in wastewater can act as radical scavengers, inhibiting the degradation process.[1][3]
Q3: How does the degradation of RY3 typically proceed kinetically?
A3: The photocatalytic degradation of many dyes, including this compound, often follows pseudo-first-order kinetics.[2][7][8] The rate can frequently be described by the Langmuir-Hinshelwood (L-H) model, which accounts for the adsorption of the dye onto the catalyst's surface as a key step in the reaction mechanism.[3][9]
Data on Experimental Parameters
The efficiency of RY3 degradation is highly dependent on experimental conditions. The tables below summarize findings from various studies to provide a baseline for comparison.
Table 1: Optimal Conditions for Reactive Yellow Dye Photocatalysis
| Catalyst System | Initial Dye Conc. | Catalyst Dose | pH | H₂O₂ Conc. | Efficiency | Time (min) | Citation |
| TiO₂/UV/H₂O₂ | 20 mg/L | 50 mg/L | 7 | 400 mg/L | 98.8% | N/A | [2] |
| TiO₂/UV | 10 mg/L | 1.0 g/L | 5 | N/A | 100% | N/A | [4] |
| Solar/TiO₂/H₂O₂ | 20.9 mg/L | 25.5 mg/L | 6.95 | 383.7 mg/L | 91% | 90 | |
| Immobilized TiO₂/UV | 200 ppm | 5g TiO₂/5g cement | N/A | N/A | ~60% | 360 | [7] |
| UV/TiO₂/H₂O₂ | N/A | N/A | N/A | N/A | km = 0.0065 min⁻¹ | N/A | [10] |
N/A: Not available in the cited source.
Table 2: Comparison of Different Photocatalytic Systems
| System | Target Dye | Key Finding | Citation |
| ZnO vs. TiO₂ | Azo Dye | ZnO showed higher decolorization efficiency under 365 nm UV, while TiO₂ was better under 254 nm UV and for total organic carbon (TOC) removal. | [11] |
| Au:TiO₂ & γ-Fe₂O₃:TiO₂ | Azo Dyes | Surface modification with Au or γ-Fe₂O₃ significantly improved photocatalytic activity compared to pure TiO₂. γ-Fe₂O₃:TiO₂ achieved ~95% degradation in 15 mins. | [12] |
| Fenton vs. Photo-Fenton | Acid Yellow 23 | The photo-Fenton process was more efficient, achieving 90% degradation of aromatic content in about 10 minutes. | [6] |
| UV/H₂O₂ vs. Fenton vs. Photo-Fenton | Various Dyes | The relative efficiency for decolorization was found to be: Photo-Fenton > Fenton > UV/H₂O₂. | [13] |
Experimental Protocols
This section provides a generalized, detailed methodology for a typical batch photocatalytic degradation experiment for this compound.
Detailed Methodology
-
Solution Preparation:
-
pH Adjustment:
-
Before adding the catalyst, adjust the pH of the dye solution to the desired value using dilute HCl or NaOH. Monitor the pH with a calibrated pH meter.
-
-
Catalyst Addition and Equilibration:
-
Weigh the required amount of photocatalyst (e.g., TiO₂ P25) to achieve the target loading (e.g., 0.5 - 1.5 g/L).[1]
-
Add the catalyst to the dye solution.
-
Place the reactor on a magnetic stirrer and stir the suspension in complete darkness for 30-60 minutes. This step is critical to ensure that adsorption/desorption equilibrium is reached between the dye and the catalyst surface before the reaction begins.[3][9]
-
-
Photoreaction:
-
Take an initial sample (t=0) just before starting the irradiation.
-
Begin irradiating the suspension with a suitable light source (e.g., low-pressure mercury lamp).[2] Ensure the temperature is controlled, for example, by using a water jacket around the reactor.[12]
-
Continue stirring throughout the experiment to keep the catalyst suspended and ensure a homogenous solution.
-
Withdraw aliquots (e.g., 3-5 mL) at set time intervals.
-
-
Sample Analysis:
-
Immediately after withdrawal, filter each aliquot through a syringe filter (e.g., 0.22 µm) or centrifuge to remove all catalyst particles. This step is crucial as it stops the reaction in the sample.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound (approximately 385 nm) using a UV-Vis spectrophotometer.[14]
-
The degradation efficiency is calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. arabjchem.org [arabjchem.org]
- 10. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. silverstripe.fkit.hr [silverstripe.fkit.hr]
Technical Support Center: Optimizing pH for Reactive Yellow 3 Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of Reactive Yellow 3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the adsorption of this compound?
The optimal pH for this compound adsorption is highly dependent on the type of adsorbent used. Generally, for anionic dyes like this compound, acidic conditions tend to favor adsorption. This is because a lower pH protonates the surface of most adsorbents, creating a positive charge that electrostatically attracts the negatively charged dye anions.[1][2]
For instance, studies have shown that for certain adsorbents, the maximum removal of reactive dyes occurs at a low pH.[1] One study on Reactive Yellow 145 using Teff Straw Activated Carbon found the maximum adsorption occurred at a pH of 2.[1] Another study on Reactive Yellow FG using bone char activated with CaCl2 reported an optimum removal capacity at a pH of 5.[2]
However, the surface chemistry of the adsorbent can be modified to alter the optimal pH. For example, in a study using zeolite NaY, low removal was observed at basic pH. But, when the zeolite was modified with CTABr (cetyltrimethylammonium bromide), the best results were found in the basic medium.[3]
Q2: How does pH affect the adsorption mechanism of this compound?
The pH of the solution plays a crucial role in the adsorption process by influencing both the surface charge of the adsorbent and the ionization of the dye molecule.[1]
-
At low pH (acidic conditions): The surface of most adsorbents becomes positively charged due to protonation. Since this compound is an anionic dye, it exists as a negatively charged ion in the solution. This leads to a strong electrostatic attraction between the positively charged adsorbent and the negatively charged dye, resulting in higher adsorption efficiency.[1][2]
-
At high pH (basic conditions): The adsorbent surface tends to become negatively charged due to deprotonation. This creates an electrostatic repulsion between the adsorbent and the anionic dye molecules, leading to a decrease in adsorption.[1][2]
Q3: What is the point of zero charge (pHpzc) and why is it important?
The point of zero charge (pHpzc) is the pH at which the surface of an adsorbent has a net neutral charge.
-
When the solution pH is below the pHpzc, the adsorbent surface is positively charged.
-
When the solution pH is above the pHpzc, the adsorbent surface is negatively charged.
Knowing the pHpzc of your adsorbent is critical for optimizing dye adsorption. For anionic dyes like this compound, setting the experimental pH below the adsorbent's pHpzc will generally lead to higher removal efficiency due to favorable electrostatic interactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low adsorption of this compound | The pH of the solution may not be optimal for your specific adsorbent. | 1. Determine the pHpzc of your adsorbent. 2. Conduct batch experiments over a wide pH range (e.g., 2-12) to identify the optimal pH for maximum dye removal.[1][3] 3. Adjust the initial pH of your dye solution using dilute HCl or NaOH before adding the adsorbent.[4] |
| Inconsistent or non-reproducible results | 1. The pH of the solution is not being properly controlled or is changing during the experiment. 2. The buffer solution, if used, is interfering with the adsorption process. | 1. Ensure accurate measurement and adjustment of the initial pH. 2. Monitor the final pH of the solution after the adsorption experiment to check for significant changes. 3. If using a buffer, test for any potential interactions with the dye or adsorbent by running a control experiment. |
| Unexpectedly high adsorption at a non-ideal pH | Other adsorption mechanisms, besides electrostatic interaction, may be at play, such as hydrogen bonding or π-π interactions. | Characterize your adsorbent material to understand its functional groups and surface chemistry. This will help in elucidating the dominant adsorption mechanisms at different pH values. |
Experimental Protocols & Data
Determining the Optimal pH for Adsorption
A common method to determine the optimal pH for this compound adsorption is through batch adsorption experiments.
Experimental Workflow:
Caption: Experimental workflow for determining the optimal pH for dye adsorption.
Quantitative Data on pH Optimization for Reactive Dyes
The following tables summarize data from various studies on the effect of pH on the adsorption of reactive dyes.
Table 1: Optimal pH for Adsorption of Different Reactive Yellow Dyes
| Reactive Dye | Adsorbent | Optimal pH | Reference |
| Reactive Yellow BF-3R | NaY Zeolite | Acidic | [3] |
| Reactive Yellow BF-3R | CTABr modified NaY Zeolite | 8 | [3] |
| Reactive Yellow 145 | Teff Straw Activated Carbon | 2 | [1] |
| Reactive Yellow FG | Bone char activated with CaCl2 | 5 | [2] |
| Reactive Yellow 84 | Hydroxyapatite | 5 | [5] |
Table 2: Effect of pH on the Removal Efficiency of Reactive Yellow 145 by Teff Straw Activated Carbon [1]
| pH | Dye Removal Efficiency (%) |
| 2 | 99 |
| 4 | - |
| 6 | - |
| 8 | - |
| 10 | 80 |
Note: The '-' indicates that the specific data points were not provided in the summary of the cited article.
Signaling Pathways and Logical Relationships
The relationship between solution pH, adsorbent surface charge, and the adsorption of an anionic dye like this compound can be visualized as follows:
Caption: Influence of pH on the adsorption mechanism of anionic dyes.
References
Technical Support Center: Reactive Yellow 3 Fluorescence Assays
Disclaimer: The following troubleshooting guide is based on general principles of fluorescence-based assays. Currently, publicly available scientific literature does not extensively document the use of Reactive Yellow 3 as a fluorescent probe in biological research assays. The information provided is a hypothetical guide for researchers exploring this potential application and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it be used in a fluorescence assay?
This compound is traditionally known as a textile dye.[1][2][3] In a hypothetical fluorescence assay, its fluorescent properties could be leveraged to act as a reporter. The molecule's ability to be excited by a light source and emit light at a longer wavelength could be used to detect and quantify a target molecule or process. Its "reactive" nature suggests it could potentially be used to covalently label proteins or other biomolecules.
Q2: What are the potential sources of interference in a this compound fluorescence assay?
As with any fluorescence-based assay, potential sources of interference can include:
-
Compound Autofluorescence: Test compounds that fluoresce at similar excitation and emission wavelengths as this compound.
-
Fluorescence Quenching: Test compounds that absorb the excitation or emission energy of this compound, leading to a decrease in the fluorescence signal.
-
Inner Filter Effect: High concentrations of colored compounds in the sample that absorb the excitation or emission light.
-
Light Scattering: Particulates or precipitates in the sample that scatter the excitation light, leading to artificially high fluorescence readings.
-
Assay Buffer Components: Certain components in the assay buffer could interact with this compound and affect its fluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High fluorescence readings in negative control wells (containing all assay components except the analyte of interest).
-
Low signal-to-background ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of Assay Plate | Use black, opaque microplates with low fluorescence properties. |
| Buffer Component Interference | Test the fluorescence of individual buffer components in the absence of this compound. If a component is fluorescent, try to find a non-fluorescent substitute. |
| Contaminated Reagents | Use high-purity, fresh reagents. Filter buffers and solutions to remove any particulate matter. |
| Impure this compound | Ensure the purity of the this compound stock. Impurities may be fluorescent. |
Issue 2: Signal Quenching (Lower than Expected Signal)
Symptoms:
-
Fluorescence signal decreases with increasing concentrations of the test compound.
-
Positive controls show a lower signal than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Test Compound Quenching | Perform a counter-screen to identify quenching compounds. This involves incubating the compound with this compound in the absence of the target and measuring the fluorescence. |
| Inner Filter Effect | Measure the absorbance spectrum of the test compound. If it overlaps with the excitation or emission spectrum of this compound, consider using a lower concentration of the compound or a different fluorophore. |
| pH Sensitivity of this compound | Determine the optimal pH range for this compound fluorescence and ensure the assay buffer is maintained within this range. |
Issue 3: False Positives (Apparent Signal Increase)
Symptoms:
-
An increase in fluorescence signal in the presence of a test compound that is not a true hit.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of Test Compound | Pre-read the plate after compound addition but before adding this compound to identify autofluorescent compounds. Subtract this background from the final reading. |
| Compound-Induced Light Scattering | Visually inspect the wells for precipitation. Centrifuge the plate before reading to pellet any precipitates. |
| Stabilization of this compound | Some compounds may non-specifically interact with this compound and enhance its fluorescence. A counter-screen is necessary to identify these compounds. |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution to a working concentration (e.g., 1 µM) in the intended assay buffer.
-
Use a scanning spectrofluorometer to measure the fluorescence.
-
To determine the excitation spectrum, set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths (e.g., 300-500 nm).
-
To determine the emission spectrum, set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 450-650 nm).
Protocol 2: Counter-Screen for Compound Interference
-
Dispense the test compounds at the desired concentration into the wells of a black, opaque microplate.
-
Add the assay buffer to all wells.
-
For Autofluorescence: Read the plate using the excitation and emission wavelengths determined for this compound.
-
Add this compound to all wells at the final assay concentration.
-
Incubate for a predetermined period.
-
For Quenching/Enhancement: Read the plate again.
-
Calculate the percent interference for each compound.
Visualizations
Caption: A logical workflow for diagnosing and addressing common sources of interference in fluorescence assays.
Caption: Diagram illustrating the process of normal fluorescence versus fluorescence quenching by an interfering compound.
References
Technical Support Center: Reactive Yellow 3 Affinity Columns
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Reactive Yellow 3 affinity columns.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the regeneration and use of your this compound affinity column.
Q1: Why is my target protein no longer binding efficiently to the column after several uses?
A1: A decrease in binding capacity is a common issue and can be caused by several factors:
-
Column Fouling: Proteins, lipids, or other contaminants from your sample may have precipitated on the column, masking the this compound ligand.[1][2]
-
Incomplete Elution: Strongly bound proteins may not be fully removed during elution, leading to a gradual loss of available binding sites.
-
Ligand Degradation: Harsh cleaning conditions or extreme pH values used during regeneration can, over time, lead to the hydrolysis or degradation of the dye ligand.[3]
-
Improper Storage: Storing the column in an inappropriate buffer or allowing it to dry out can damage the resin and reduce its binding capacity.
Solution: Implement a more stringent cleaning-in-place (CIP) protocol. If a standard high-salt wash is insufficient, consider regenerating the column with a chaotropic agent or a low concentration of a basic solution. Always ensure your sample is clarified and filtered before loading to minimize fouling.[1]
Q2: I am observing increased backpressure during my chromatography runs. What could be the cause?
A2: Increased backpressure is typically due to a blockage in the system. Potential causes include:
-
Precipitated Sample: Proteins or other components in your sample may have precipitated on the column frit or within the resin bed.[1]
-
Clogged Frits: Particulates from the sample or buffers can clog the inlet frit of the column.
-
Resin Compression: Over time, or if operated at excessively high flow rates, the agarose (B213101) bed can compress, leading to higher backpressure.
-
Microbial Growth: Improper storage without a bacteriostatic agent (like 20% ethanol) can lead to microbial growth within the column.[1]
Solution: First, try back-flushing the column with your equilibration buffer at a low flow rate to dislodge any particulates on the inlet frit. If this does not resolve the issue, a thorough cleaning procedure is necessary. For severe fouling, consider cleaning with agents like 6 M guanidine (B92328) hydrochloride or 0.1 M NaOH.[2][4] Always filter and degas all buffers and samples before use.[1]
Q3: The peak for my eluted protein is very broad. How can I improve the peak shape?
A3: Broad elution peaks can indicate several issues:
-
Non-Specific Interactions: Your target protein may be interacting non-specifically with the agarose matrix in addition to the dye ligand.
-
Slow Dissociation: The kinetics of dissociation between your protein and the ligand may be slow under the chosen elution conditions.
-
Denaturation/Aggregation: The protein may be denaturing or aggregating on the column, leading to a staggered release during elution.[5]
Solution: To sharpen the peak, try optimizing your elution conditions. If using a high-salt elution, consider a step gradient for a more focused elution. If using a competitive eluent, increasing its concentration may help.[5] To disrupt non-specific hydrophobic or ionic interactions, you can try adding a low concentration of a non-ionic detergent or ethylene (B1197577) glycol to the elution buffer.[6][7]
Q4: I am seeing a faint yellow color in my elution fractions. Is the dye leaking from the column?
A4: Yes, a yellow tint in the eluate suggests that the this compound dye is "leaking" or bleeding from the column matrix. This can happen if the covalent linkage between the dye and the agarose support is hydrolyzed, often due to exposure to harsh chemical conditions over many cycles.[3]
Solution: While minor leakage may not significantly impact performance initially, it indicates that the column is degrading. To mitigate this, use the mildest regeneration conditions that still effectively clean the column.[3] Avoid prolonged exposure to very high or low pH. If leakage becomes significant and product purity is compromised, the column should be replaced.
Frequently Asked Questions (FAQs)
Q: What is a standard regeneration protocol for a this compound column?
A: A standard regeneration sequence is designed to remove strongly bound contaminants without damaging the ligand. A general, multi-step protocol is often effective. Please see the detailed experimental protocol section below for a step-by-step guide.
Q: How many times can I regenerate my this compound column?
A: When properly cared for, dye-ligand affinity columns can be reused several times.[6][7] The exact number of regeneration cycles depends on the nature of the sample being purified and the stringency of the cleaning protocol. Some robust affinity resins can be regenerated 50 times or more with minimal loss of binding capacity.[8] It is recommended to monitor column performance (e.g., binding capacity, peak shape, backpressure) to determine when it needs to be replaced.
Q: What are the recommended storage conditions for a this compound column?
A: For long-term storage, the column should be cleaned thoroughly, washed with 5-10 column volumes of water, and then equilibrated with a neutral buffer containing a bacteriostatic agent.[6] A common storage solution is 20% ethanol. Store the column at 2-8°C with the end-caps securely in place to prevent the resin from drying out.[6] Do not freeze the column.
Q: What types of proteins typically bind to this compound?
A: Reactive textile dyes, like this compound, often mimic the structure of nucleotide cofactors (e.g., NAD+, NADP+). Therefore, they have a high affinity for proteins that have binding sites for these molecules, such as dehydrogenases, kinases, and other nucleotide-binding enzymes.[6][9] The binding is not exclusively limited to these and can also involve hydrophobic and ion-exchange interactions.[6]
Quantitative Data on Column Regeneration
| Parameter | System Description | Result | Reference |
| Regeneration Cycles | Strep-Tactin® affinity resin regenerated with 100 mM NaOH. | Resin can be regenerated 50 times without loss in binding capacity. | [8] |
| Regeneration Cycles | MagStrep® magnetic beads regenerated with 100 mM NaOH. | Binding capacity remained stable over at least 10 regeneration cycles. | [8] |
| Regeneration Efficiency | Activated carbon with adsorbed synthetic dye, regenerated via thermal method. | 96.30% regeneration efficiency. | [10][11] |
| Regeneration Efficiency | Activated carbon with adsorbed synthetic dye, regenerated via wet oxidative method. | 83.80% regeneration efficiency. | [10][11] |
| Multi-Cycle Efficiency | Nanocomposite for Reactive Yellow 145 adsorption, regenerated with alkaline elution. | Adsorption efficiency after the 5th cycle was 74.5% of the 1st cycle. | [12] |
Experimental Protocols
Protocol: General Regeneration for Reactive Dye Affinity Columns
This protocol provides a comprehensive cleaning-in-place (CIP) procedure suitable for a fouled this compound column. Perform these steps sequentially at a reduced flow rate (e.g., 25-50% of your normal operational flow rate).
-
High Salt Wash:
-
Wash the column with 3-5 column volumes (CV) of a high salt buffer (e.g., Equilibration Buffer + 1.5-2.0 M NaCl).[6] This step removes proteins bound by ionic interactions.
-
-
Chaotropic Agent Wash (Optional, for severe fouling):
-
High pH Wash (Use with caution):
-
Re-equilibration:
-
Immediately wash the column with at least 5-10 CV of your sterile, filtered Equilibration Buffer, or until the pH and conductivity of the column effluent match that of the fresh buffer.
-
-
Storage:
-
If storing the column, wash with 5 CV of water followed by 5 CV of storage solution (e.g., 20% ethanol). Store at 2-8°C.[6]
-
Visualizations
Experimental Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for the regeneration of a fouled affinity column.
Caption: A logical decision tree for troubleshooting reduced binding capacity.
References
- 1. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. daisogel.com [daisogel.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 9. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Reactive Yellow 3 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Reactive Yellow 3 and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the synthesis of dichlorotriazine-based reactive dyes like this compound.
Issue 1: Low Yield or Poor Fixation of the Reactive Dye
-
Q1: My final product yield is consistently low. What are the primary causes?
A: Low yields in the synthesis of this compound derivatives are most commonly attributed to incomplete reactions or the prevalence of side reactions, with the hydrolysis of the reactive dichlorotriazine group being the primary culprit. The reactive chlorine atoms on the triazine ring are susceptible to substitution by hydroxide (B78521) ions in aqueous solutions, especially under alkaline conditions. This hydrolyzed dye is no longer capable of forming a covalent bond with the intended substrate, thereby reducing the overall yield of the desired reactive dye.
-
Q2: How can I minimize the hydrolysis of the dichlorotriazine ring?
A: Minimizing hydrolysis is critical for achieving a high yield. The following measures are recommended:
-
Temperature Control: Maintain low temperatures (0-5 °C) during the condensation reaction between the azo dye intermediate and cyanuric chloride.
-
pH Management: The pH of the reaction medium should be carefully controlled. The condensation reaction is typically carried out in a slightly acidic to neutral pH range (pH 4.0-7.0). The use of a buffer solution can help maintain a stable pH.
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Reaction Time: Minimize the reaction time to reduce the exposure of the dichlorotriazine group to the aqueous environment. The progress of the reaction should be monitored (e.g., by TLC) to determine the optimal endpoint.
-
-
Q3: Besides hydrolysis, what other factors could be contributing to low yields?
A: Other factors include:
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Incomplete Diazotization or Coupling: Ensure that the initial diazotization and azo coupling reactions have gone to completion.
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Purity of Intermediates: The purity of the starting materials, such as 3-Aminonaphthalene-1,5-disulfonic acid, N-(3-aminophenyl)acetamide, and cyanuric chloride, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Issue 2: Color Deviation and Batch-to-Batch Inconsistency
-
Q4: The color of my synthesized dye is different from the expected shade, or I am observing significant color variations between batches. What could be the cause?
A: Color deviation and batch-to-batch inconsistency are typically a result of a lack of precise control over reaction parameters and variations in the purity of the starting materials. Even minor changes in the synthesis conditions can lead to shifts in the final color of the dye.
-
Q5: How can I ensure consistent color in my synthesis?
A: To ensure color consistency:
-
Purity of Starting Materials: Use high-purity starting materials. Variations in the purity of intermediates from different suppliers or even different lots from the same supplier can lead to color differences.
-
Temperature Control: Maintain strict temperature control, especially during the diazotization step, as the stability of the diazonium salt is temperature-dependent. Inconsistent temperatures can lead to decomposition products that affect the final color.
-
pH Control: The pH of the coupling reaction directly influences the position of the coupling on the aromatic ring, which can affect the final chromophore and thus the color. Maintain a consistent pH for this step.
-
Reaction Time: Inconsistent reaction times for both the diazotization and coupling steps can lead to incomplete reactions or the formation of side products, affecting the final color.
-
Issue 3: Incomplete Diazotization or Coupling Reactions
-
Q6: How can I confirm that the diazotization reaction is complete?
A: A common method to check for the completion of the diazotization reaction is to test for the presence of excess nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been consumed.
-
Q7: What should I do if the diazotization is incomplete?
A: If the starch-iodide test is negative, it indicates that not all of the primary amine has been converted to the diazonium salt. In this case, you can try the following:
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Continue to add the sodium nitrite (B80452) solution dropwise and re-test with starch-iodide paper after a few minutes.
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Ensure that the reaction mixture is sufficiently acidic, as the diazotization reaction requires an acidic medium.
-
Issue 4: Product Purification Challenges
-
Q8: I am having difficulty purifying the final product. What are the common impurities?
A: Common impurities in the synthesis of this compound derivatives include:
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Unreacted starting materials and intermediates.
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Hydrolyzed, non-reactive dye.
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Side products from incomplete or side reactions.
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Inorganic salts from the reaction and neutralization steps.
-
-
Q9: What are the recommended methods for purifying this compound derivatives?
A: Purification can be achieved through:
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Salting out: The dye can be precipitated from the reaction mixture by adding a salt, such as sodium chloride.
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Filtration and Washing: The precipitated dye is then collected by filtration and washed with a brine solution to remove impurities.
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Recrystallization: For higher purity, the dye can be recrystallized from a suitable solvent system.
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Dialysis or Membrane Filtration: To remove inorganic salts, dialysis or membrane filtration can be employed.
-
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of this compound Derivatives
| Step | Parameter | Recommended Range | Notes |
| Diazotization | Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |
| pH | 1.0 - 2.0 | Strongly acidic conditions are required. | |
| Reactants | Aromatic amine, Sodium nitrite, HCl | Use a slight excess of sodium nitrite. | |
| Azo Coupling | Temperature | 0 - 10 °C | Maintain a low temperature to prevent decomposition. |
| pH | 4.0 - 6.0 | pH influences the coupling position and rate. | |
| Condensation | Temperature | 0 - 5 °C | To minimize hydrolysis of the dichlorotriazine ring. |
| pH | 4.0 - 7.0 | Maintain a slightly acidic to neutral pH. | |
| Reactants | Azo intermediate, Cyanuric chloride |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol outlines the general procedure for the synthesis of a dichlorotriazine reactive dye based on the structure of this compound.
Step 1: Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid
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Dissolve 3-Aminonaphthalene-1,5-disulfonic acid in water and cool the solution to 0-5 °C in an ice bath.
-
Add concentrated hydrochloric acid to the solution.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for 1-2 hours at 0-5 °C.
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Check for the completion of the reaction using starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid and the completion of diazotization.
Step 2: Azo Coupling with N-(3-aminophenyl)acetamide
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Dissolve N-(3-aminophenyl)acetamide hydrochloride in water and cool the solution to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the N-(3-aminophenyl)acetamide solution, maintaining the temperature below 10 °C.
-
Adjust the pH of the reaction mixture to 4.0-6.0 by adding a solution of sodium carbonate or sodium acetate.
-
Stir the mixture for 2-4 hours, allowing the coupling reaction to complete.
Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
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Prepare a suspension of cyanuric chloride in ice-water.
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Slowly add the azo dye solution from Step 2 to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C.
-
Maintain the pH of the reaction mixture at 4.0-7.0 by the controlled addition of a weak base, such as a sodium carbonate solution.
-
Stir the mixture for 2-4 hours at 0-5 °C.
Step 4: Isolation and Purification
-
Isolate the synthesized dye by "salting out" with sodium chloride.
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Filter the precipitated dye and wash it with a saturated sodium chloride solution.
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Dry the product under vacuum at a low temperature.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound derivatives.
Technical Support Center: Stability of Reactive Yellow 3 Under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Reactive Yellow 3 (RY3) under UV irradiation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under UV irradiation?
This compound (RY3), an azo dye, is susceptible to degradation under UV irradiation, particularly when combined with oxidizing agents in Advanced Oxidation Processes (AOPs).[1][2][3][4] The degradation process typically involves the breakdown of the chromophore, leading to decolorization of the solution.[1] The reaction kinetics often follow a pseudo-first-order model.[2][4][5]
Q2: What are the primary factors influencing the UV degradation rate of this compound?
Several factors can significantly impact the degradation efficiency of RY3 under UV light:
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pH: The pH of the solution is a critical parameter. For many azo dyes, degradation is favored in acidic conditions.[1]
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Initial Dye Concentration: Generally, the rate of degradation decreases as the initial concentration of the dye increases.[6]
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Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H₂O₂) can significantly accelerate the degradation process by generating highly reactive hydroxyl radicals (•OH) upon UV exposure.[7][8]
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Photocatalysts: The presence of photocatalysts such as titanium dioxide (TiO₂) can dramatically enhance the degradation rate.[9]
-
UV Light Intensity and Wavelength: Higher UV intensity and shorter wavelengths (like UV-C) generally lead to faster degradation rates due to higher energy photons.[6]
Q3: My this compound solution is not degrading as expected under UV light. What are the possible reasons?
Several factors could contribute to lower-than-expected degradation:
-
Inappropriate pH: Verify that the pH of your solution is optimal for the degradation process. For many AOPs involving azo dyes, a pH of 3 is effective.[10]
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High Initial Dye Concentration: If the dye concentration is too high, it can absorb a significant portion of the UV light, preventing it from activating the degradation process effectively.[6] Consider diluting your sample.
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UV Lamp Issues: Ensure your UV lamp is functioning correctly and emitting at the specified wavelength and intensity. The lamp's output can decrease with age.
-
Scavenging Effects: The presence of other substances in your solution could be scavenging the reactive species (like hydroxyl radicals) that are responsible for degradation. This can be an issue in complex wastewater samples.[7]
Q4: I am observing incomplete mineralization of this compound, even after the color has disappeared. Why is this happening?
Decolorization indicates the breakdown of the dye's chromophore, but it does not necessarily mean the complete mineralization of the organic molecule into carbon dioxide, water, and inorganic ions. The degradation process can produce various aromatic intermediates.[5] To achieve complete mineralization, more aggressive or prolonged treatment, such as extended UV exposure or the use of advanced oxidation processes (AOPs), may be necessary.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no decolorization | Incorrect pH of the solution. | Adjust the pH to the optimal range for your experimental setup (acidic conditions are often favorable for AOPs). |
| Low UV lamp intensity or incorrect wavelength. | Check the specifications of your UV lamp and ensure it is functioning correctly. Consider replacing an old lamp. | |
| High initial dye concentration. | Dilute the dye solution to a lower concentration and repeat the experiment. | |
| Inconsistent degradation rates between experiments | Fluctuations in experimental conditions. | Ensure consistent initial dye concentration, pH, temperature, and UV lamp output for all experiments. |
| Contaminants in the water or reagents. | Use high-purity water and reagents to avoid interference from scavenging species. | |
| Precipitate formation during the experiment | In AOPs like the Fenton process, precipitation of iron hydroxides can occur at higher pH values. | Maintain the appropriate acidic pH throughout the experiment. |
Experimental Protocols
While specific protocols for the UV degradation of this compound are not extensively detailed in the provided literature, a general methodology for UV-assisted degradation can be outlined based on common practices for similar dyes.
Representative Protocol for UV/H₂O₂ Degradation of this compound
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Solution Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).
-
pH Adjustment: Adjust the pH of the dye solution to the desired level (e.g., pH 3) using dilute H₂SO₄ or NaOH.
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Experimental Setup: Place a known volume of the pH-adjusted dye solution into a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., a low-pressure mercury lamp).
-
Initiation of Reaction: Add the desired concentration of hydrogen peroxide (H₂O₂) to the solution.
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UV Irradiation: Turn on the UV lamp to start the photodegradation reaction.
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Sampling: At regular time intervals, withdraw aliquots of the solution.
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Analysis: Analyze the withdrawn samples to determine the concentration of this compound. This is typically done using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax ≈ 385 nm).[11]
Quantitative Data
The following tables summarize quantitative data from studies on the degradation of this compound using various advanced oxidation processes.
Table 1: Degradation of this compound using UV/TiO₂/H₂O₂ Process
| Initial [TiO₂] (mg/L) | Initial [H₂O₂] (mmol/L) | Initial pH | Mineralization Rate Constant (k_m,UV) (min⁻¹) | Reference |
| 100 - 1000 | 0.5 - 10 | 3 - 8 | up to 0.0065 | [11] |
Table 2: Degradation of this compound using Fenton and Photo-Fenton Processes
| Process | Initial [Fe²⁺] (mmol/L) | [H₂O₂]/[Fe²⁺] Molar Ratio | Initial pH | Decolorization (%) | Mineralization (%) | Reference |
| Fenton | 0.25 - 2 | 2 - 50 | 2 - 3.5 | 84 | - | [7] |
| Photo-Fenton | 0.25 - 2 | 2 - 50 | 2 - 3.5 | 87 | - | [7] |
| Heterogeneous Fenton (magnetite) | 0.2 g/L magnetite | 0.5 mM H₂O₂ | 3.5 | ~100 (in 40 min) | - | [10] |
Visualizations
Caption: Experimental workflow for the UV degradation of this compound.
Caption: Proposed degradation pathway of this compound under UV irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. scispace.com [scispace.com]
- 8. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Quenching Effects on Reactive Yellow 3 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Yellow 3 and encountering fluorescence quenching phenomena.
Troubleshooting Guide
This guide addresses common issues related to unexpected decreases in this compound fluorescence intensity during experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in fluorescence signal over time under illumination. | Photobleaching: Irreversible photochemical destruction of the fluorophore. | 1. Reduce the excitation light intensity. 2. Decrease the exposure time to the excitation source. 3. Use an anti-fade reagent in the mounting medium or buffer. 4. Ensure the sample is deoxygenated, as molecular oxygen can accelerate photobleaching.[1] |
| Fluorescence intensity is lower than expected in the presence of another molecule. | Quenching: A process that decreases fluorescence intensity. This can be due to various mechanisms such as collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), or energy transfer.[1][2][3] | 1. Identify potential quenchers in your sample (e.g., heavy ions, molecular oxygen, electron-rich or electron-poor molecules).[2] 2. Perform a concentration-dependent study of the suspected quencher to characterize the quenching effect. 3. Conduct a Stern-Volmer analysis to determine the quenching mechanism (see Experimental Protocols). |
| Fluorescence intensity varies with changes in buffer composition. | Environmental Effects: pH, solvent polarity, and ionic strength can all influence the fluorescence quantum yield of a dye. For instance, the fluorescence of some dyes is highly sensitive to pH changes.[4] | 1. Measure the pH of your experimental buffer and ensure it is consistent across experiments. 2. If possible, determine the pH sensitivity of this compound fluorescence in your system. 3. Be aware of the polarity of your solvent, as changes can alter the dye's spectral properties.[5] |
| At high concentrations, the fluorescence intensity does not increase proportionally. | Self-Quenching or Inner Filter Effect: At high concentrations, dye molecules can interact with each other, leading to quenching.[2] The inner filter effect occurs when the high concentration of the dye absorbs a significant portion of the excitation or emission light. | 1. Dilute the sample to a lower concentration and check for a linear relationship between concentration and fluorescence. 2. Measure the absorbance of the sample to ensure it is within the linear range of the spectrophotometer (typically < 0.1 AU) to minimize inner filter effects. |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[2] This can occur through various mechanisms, including collisional deactivation, formation of non-fluorescent complexes, and energy transfer between molecules.[1][2][3]
Q2: What are the common types of fluorescence quenching?
A2: The two most common types of quenching are:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative decay to the ground state. This process is dependent on temperature and viscosity.[1][3]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the population of fluorophores that can be excited.[1][2][3]
Q3: What are some common chemical quenchers?
A3: Common chemical quenchers include molecular oxygen, halide ions (e.g., I⁻, Cl⁻), heavy atoms, and some organic molecules like acrylamide.[2] The chloride ion is a known quencher for quinine (B1679958) fluorescence.[2]
Q4: How can I determine the mechanism of quenching for this compound in my experiment?
A4: You can differentiate between static and dynamic quenching by performing temperature-dependent fluorescence measurements or fluorescence lifetime measurements.
-
Temperature: In dynamic quenching, an increase in temperature generally leads to more efficient quenching due to increased diffusion and collision rates. In static quenching, an increase in temperature can lead to a decrease in quenching as the non-fluorescent complex may become less stable.
-
Fluorescence Lifetime: In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[3]
Q5: Is this compound susceptible to photobleaching?
Q6: Can this compound be used as a fluorescent probe?
A6: Yes, this compound has been used in methodologies for detecting and quantifying biological activity.[7][8] It can react with certain enzymes, such as cyclic nucleotide phosphodiesterase, to form a product with increased fluorescence.[7][8]
Experimental Protocols
Protocol 1: Characterization of a Potential Quencher using Stern-Volmer Analysis
This protocol outlines the steps to investigate the quenching of this compound fluorescence by a suspected quenching agent.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, Tris-HCl). The final concentration should result in a measurable fluorescence signal without significant inner filter effects (absorbance < 0.1).
- Prepare a stock solution of the potential quencher at a high concentration in the same buffer.
2. Fluorescence Measurements:
- Prepare a series of samples with a constant concentration of this compound and varying concentrations of the quencher. Include a control sample with no quencher.
- Using a spectrofluorometer, measure the fluorescence intensity of each sample. Use the excitation and emission wavelengths appropriate for this compound.
- Record the fluorescence intensity (F) for each quencher concentration and the intensity in the absence of the quencher (F₀).
3. Data Analysis (Stern-Volmer Plot):
- Calculate the ratio F₀/F for each quencher concentration.
- Plot F₀/F versus the quencher concentration [Q].
- Analyze the plot:
- A linear plot suggests a single quenching mechanism (either static or dynamic).
- An upward-curving plot may indicate a combination of static and dynamic quenching.[9]
- The slope of the linear portion of the plot is the Stern-Volmer quenching constant (Ksv).
The Stern-Volmer Equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20120063215A - Reactive yellow azo dye having low photochromism - Google Patents [patents.google.com]
- 7. This compound - Technical | CymitQuimica [cymitquimica.com]
- 8. This compound - Technical | 6539-67-9 | FR33901 [biosynth.com]
- 9. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Reactive Yellow 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Reactive Yellow 3.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts of this compound degradation?
Direct experimental data on the specific degradation byproducts of this compound is limited in publicly available literature. However, based on its chemical structure as a dichlorotriazine mono-azo dye, a proposed degradation pathway involves the cleavage of the azo bond (-N=N-) and subsequent breakdown of the resulting aromatic amines.
The initial breakdown is expected to yield two primary aromatic amines:
-
3-aminonaphthalene-1,5-disulfonic acid
-
N-(3-aminophenyl)acetamide hydrochloride attached to a dichlorotriazine ring
Further degradation of these primary intermediates through processes like advanced oxidation or microbial action can lead to the formation of smaller, lower molecular weight organic acids and inorganic ions. For instance, studies on other reactive azo dyes have identified byproducts such as oxalic acid, sodium benzosulfate, and other sulfonated aromatic compounds.[1]
Q2: Which analytical techniques are most suitable for identifying the degradation byproducts of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of degradation byproducts.
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating the parent dye from its degradation products in a complex mixture.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the separated byproducts, which is crucial for elucidating their structures.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the degradation of the dye by showing the disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to new functional groups in the byproducts.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile organic byproducts that may form during the degradation process.[3]
Q3: What is the general mechanism of azo dye degradation?
The degradation of azo dyes, like this compound, typically proceeds through the reductive cleavage of the azo bond (-N=N-). This is often the initial and rate-limiting step, resulting in the formation of colorless aromatic amines.[4] These amines can be more toxic than the parent dye and require further degradation. Subsequent steps involve the opening of the aromatic rings, leading to the formation of aliphatic compounds that can eventually be mineralized to CO2, H2O, and inorganic ions. This complete degradation is often achieved through advanced oxidation processes (AOPs) or microbial action. Biological degradation is facilitated by enzymes such as azoreductase, laccase, and peroxidase.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Degradation Efficiency | Incorrect pH of the solution. | Optimize the pH of the reaction mixture. The optimal pH can vary depending on the degradation method (e.g., photocatalysis, microbial degradation). |
| Non-optimal catalyst or microbial inoculum concentration. | Perform experiments with varying concentrations of the catalyst or microbial culture to find the optimal loading. | |
| High initial dye concentration leading to light-scattering or toxicity. | Reduce the initial concentration of this compound. High concentrations can inhibit microbial activity or block UV light in photocatalytic systems.[1] | |
| Insufficient mixing or aeration. | Ensure vigorous and consistent stirring to maintain a homogenous suspension and adequate oxygen supply for aerobic degradation. | |
| Inconsistent or Non-Reproducible Results | Inconsistent catalyst suspension or microbial culture activity. | Ensure uniform suspension of the catalyst through consistent stirring. For microbial studies, use a fresh and actively growing inoculum for each experiment. |
| Fluctuations in experimental conditions (temperature, pH, light intensity). | Carefully control and monitor all experimental parameters. Use a temperature-controlled shaker and a calibrated pH meter. For photocatalysis, ensure consistent light source positioning and intensity. | |
| Degradation of reagents. | Use freshly prepared solutions, especially for reagents like hydrogen peroxide which can degrade over time. | |
| Formation of Colored Intermediates | Incomplete degradation of the primary aromatic amines. | Increase the reaction time or the concentration of the oxidizing agent/catalyst. In microbial systems, consider using a microbial consortium with diverse metabolic capabilities. |
| Polymerization of intermediate products. | Adjust the pH or temperature of the reaction to disfavor polymerization reactions. | |
| Difficulty in Byproduct Identification | Co-elution of byproducts in chromatography. | Optimize the chromatographic method (e.g., gradient elution in HPLC) to improve the separation of peaks. |
| Low concentration of byproducts. | Use a pre-concentration step, such as solid-phase extraction (SPE), before analysis to increase the concentration of the byproducts.[7] | |
| Matrix interference from the experimental medium. | Prepare and analyze a blank sample (medium without the dye) to identify and subtract any interfering peaks. |
Experimental Protocols
Protocol 1: General Photocatalytic Degradation of this compound
This protocol outlines a general procedure for the photocatalytic degradation of this compound using a semiconductor catalyst like TiO2.
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).
-
Catalyst Suspension: Add the photocatalyst (e.g., 1 g/L of TiO2) to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Expose the suspension to a UV light source. The specific wavelength and intensity of the light source should be appropriate for the chosen photocatalyst.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Immediately centrifuge or filter the samples to remove the catalyst particles.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). Further analyze the samples using HPLC, LC-MS, and/or GC-MS to identify degradation byproducts.
Protocol 2: Reductive Azo-Bond Cleavage for Byproduct Analysis
This protocol is for the chemical reduction of this compound to identify its primary aromatic amine byproducts.[7]
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Sample Preparation: Prepare a concentrated solution of this compound.
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Reduction Reaction: Add a reducing agent, such as sodium dithionite (B78146) (Na2S2O4) or SnCl2/HCl, to the dye solution.[7] Heat the mixture if necessary to facilitate the reaction until the solution becomes colorless.
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Extraction: Extract the resulting aromatic amines from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted organic phase using LC-MS or GC-MS to identify the cleavage products.
Data Presentation
Table 1: Hypothetical Degradation Byproducts of this compound
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Proposed Formation Pathway |
| 3-Aminonaphthalene-1,5-disulfonic acid | C10H9NO6S2 | 319.31 | Reductive cleavage of the azo bond. |
| N-(5-amino-2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)acetamide | C11H10Cl2N6O | 329.14 | Reductive cleavage of the azo bond. |
| Oxalic Acid | C2H2O4 | 90.03 | Further oxidation of aromatic rings. |
| Benzenesulfonic acid | C6H6O3S | 158.18 | Desulfonation and ring cleavage. |
Note: This table presents hypothetical byproducts based on the chemical structure of this compound and common degradation pathways of azo dyes. Experimental verification is required.
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation.
Caption: Proposed degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in protein purification with Reactive yellow 3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in protein purification using Reactive Yellow 3 dye-ligand affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound chromatography and what is it used for?
A1: this compound chromatography is a type of affinity chromatography where the this compound dye is covalently attached to a solid support matrix, typically agarose (B213101) beads. This technique is used to purify proteins, particularly those that have an affinity for nucleotides like NAD+, NADP+, and ATP, as the dye's structure can mimic these cofactors.[1] It is a cost-effective and stable method for protein purification.[2][3]
Q2: What types of interactions are responsible for protein binding to this compound?
A2: Protein binding to this compound is a complex interplay of several types of interactions, including electrostatic (ionic) interactions, hydrophobic interactions, and hydrogen bonding.[4] The dye can interact with the active sites of some enzymes in a pseudo-affinity manner or through non-specific interactions with other protein surface domains.[5]
Q3: What is a typical binding and elution buffer for this compound chromatography?
A3: A common starting point for binding is a buffer with low ionic strength, such as 10-20 mM Tris-HCl or sodium phosphate (B84403) at a pH between 7.0 and 8.0. Elution is typically achieved by increasing the ionic strength of the buffer, for example, by adding 1.0-1.5 M NaCl or KCl to the binding buffer.
Q4: Can this compound resin be regenerated and reused?
A4: Yes, one of the advantages of dye-ligand chromatography is the stability of the resin, which allows for multiple cycles of use.[5] Effective regeneration can be achieved by washing the column with high concentrations of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by re-equilibration with the binding buffer.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during protein purification with this compound, presented in a question-and-answer format.
Category 1: Low or No Protein Binding
Q: My target protein is in the flow-through and does not bind to the this compound column. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to your buffer conditions, the protein itself, or the resin.
Troubleshooting Workflow for Low Protein Binding
Caption: Troubleshooting workflow for low protein binding.
Detailed Solutions:
| Potential Cause | Explanation & Solution |
| Incorrect Binding Buffer pH | The charge distribution on the protein surface is pH-dependent and crucial for binding. If the pH is not optimal, the electrostatic interactions required for binding may be weak or repulsive. Solution: Perform a pH screening experiment to determine the optimal binding pH for your protein. A recommended range to test is between pH 6.0 and 8.5 in 0.5 unit intervals.[2] |
| Ionic Strength Too High | High salt concentrations in your sample or binding buffer can shield the electrostatic interactions necessary for the protein to bind to the dye. Solution: Ensure the ionic strength of your sample and binding buffer is low. If your sample has high salt, perform buffer exchange using dialysis or a desalting column. Typically, a salt concentration below 50 mM is recommended for initial binding. |
| Presence of Interfering Substances | Your sample may contain compounds that interfere with binding. For nucleotide-binding proteins, residual nucleotides (e.g., ATP, NAD+) in the lysate can compete for the binding sites on the dye. Solution: Dialyze your sample extensively against the binding buffer to remove small molecule competitors. |
| Target Protein Conformation Hides Binding Site | The three-dimensional structure of your protein in its native state might obscure the binding site for this compound. Solution: If the native conformation is the issue, you may need to perform the purification under denaturing conditions using agents like urea or guanidine hydrochloride.[6] The protein can then be refolded after elution. |
| Resin Binding Capacity Compromised | The resin may be fouled with precipitated proteins or lipids from previous runs, or the dye may have degraded, reducing its binding capacity. Solution: Regenerate the resin according to the recommended protocol. If regeneration does not restore performance, the resin may need to be replaced.[7] |
Experimental Protocol: Optimization of Binding pH
-
Prepare Buffers: Prepare a series of binding buffers (e.g., 20 mM Sodium Phosphate) with pH values ranging from 6.0 to 8.5 in 0.5 unit increments.
-
Equilibrate Resin: Aliquot small, equal amounts of this compound resin into several microcentrifuge tubes. Equilibrate each aliquot with a different pH buffer by washing and centrifuging several times.
-
Batch Binding: Add an equal amount of your protein sample to each tube of equilibrated resin. Incubate at 4°C with gentle agitation for 1-2 hours.
-
Analyze Flow-through: Centrifuge the tubes and carefully collect the supernatant (the unbound fraction).
-
Determine Optimal pH: Analyze the amount of protein remaining in each supernatant using a protein assay (e.g., Bradford) or SDS-PAGE. The pH that results in the lowest protein concentration in the supernatant is the optimal binding pH.
Category 2: Low Elution Yield
Q: My protein binds to the column, but I am recovering very little of it during the elution step. What can I do to improve my yield?
A: Low elution yield typically indicates that the interaction between your protein and the resin is too strong for your current elution conditions to disrupt effectively.
Logical Relationships in Elution Problems
Caption: Strategies to address low elution yield.
Detailed Solutions:
| Elution Strategy | Explanation & Recommended Conditions |
| Increase Salt Concentration | High salt concentrations disrupt electrostatic interactions. If a step elution with 1.5 M NaCl is not effective, a higher concentration or a linear gradient can be more efficient. Solution: Try a step elution with up to 2.0 M NaCl. Alternatively, apply a linear salt gradient from 0 to 2.0 M NaCl over 10-20 column volumes. This can help to elute tightly bound proteins and can also separate proteins with different binding affinities.[8] |
| Change Elution Buffer pH | Altering the pH can change the protonation state of amino acid residues involved in binding, thus weakening the interaction. Solution: If your binding pH is neutral, try eluting with a buffer at a higher pH (e.g., pH 9.0-10.0) or a lower pH (e.g., pH 4.0-5.0). Be mindful of your protein's stability at different pH values. |
| Use a Competitive Eluent | If your protein binds to this compound because the dye mimics a natural cofactor, you can elute the protein by adding a high concentration of that cofactor to the buffer. Solution: Add 5-20 mM of the suspected natural ligand (e.g., ATP, NAD+, NADH) to the elution buffer. This will compete for the binding site and displace your protein from the resin. |
| Use Chaotropic Agents or Detergents | For very strong interactions, often involving hydrophobic forces, chaotropic agents or detergents may be necessary to elute the protein. Solution: Introduce a gradient of urea (e.g., 0.5-6.0 M) or guanidine hydrochloride (e.g., 0.5-4.0 M) in the elution buffer.[2] Non-ionic detergents like Triton X-100 (0.1-1.0%) can also be effective. Note that these conditions will likely denature your protein. |
Experimental Protocol: Gradient Elution to Optimize Salt Concentration
-
Prepare Buffers:
-
Buffer A (Low Salt): 20 mM Tris-HCl, pH 7.5
-
Buffer B (High Salt): 20 mM Tris-HCl, pH 7.5, containing 2.0 M NaCl
-
-
Equilibrate and Load: Equilibrate the this compound column with Buffer A. Load your protein sample and wash with Buffer A until the absorbance at 280 nm returns to baseline.
-
Run Gradient: Connect the column to a chromatography system capable of generating a linear gradient. Run a linear gradient from 0% Buffer B to 100% Buffer B over 20 column volumes.
-
Analyze Fractions: Collect fractions throughout the gradient and analyze them by SDS-PAGE and a protein assay to determine the salt concentration at which your protein elutes. This optimal concentration can then be used for future step elutions.
Category 3: Resin and Column Issues
Q: My column has reduced flow rate, or I suspect the resin is no longer performing well. How do I clean and regenerate the this compound resin?
A: Reduced performance is often due to fouling of the resin. A rigorous cleaning and regeneration protocol can restore its binding capacity.
Experimental Workflow for Resin Regeneration
Caption: Step-by-step workflow for resin regeneration.
Detailed Protocol for Resin Regeneration and Storage
This protocol is designed to remove tightly bound proteins, lipids, and potential microbial contamination.
-
High Salt Wash: Wash the column with 2-3 column volumes (CV) of high salt buffer (e.g., 20 mM Tris-HCl, 2.0 M NaCl, pH 7.5) to remove any proteins bound by ionic interactions.
-
Chaotrope Wash: To remove strongly and hydrophobically bound proteins, wash the column with 3-5 CV of a chaotropic solution such as 6-8 M urea or 6 M guanidine hydrochloride.[2]
-
Sanitization (Optional): For sanitization and to remove pyrogens, wash the column with 2-3 CV of 1 M NaOH.[2][9] Allow a contact time of 30-60 minutes. Note that repeated use of harsh base can degrade the agarose matrix over time.
-
Water Wash: Wash the column extensively with high-purity, sterile water until the pH of the effluent is neutral.
-
Storage/Re-equilibration:
-
For short-term storage, the column can be re-equilibrated with your binding buffer.
-
For long-term storage, wash the column with 2-3 CV of 20% ethanol and store at 4°C. Do not freeze the resin. [1]
-
References
- 1. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. biobulletin.com [biobulletin.com]
- 4. Dye-ligand affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. scienceinfo.com [scienceinfo.com]
- 9. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
Technical Support Center: Protein Purification with Reactive Yellow 3 Agarose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting protein binding to Reactive Yellow 3 agarose (B213101). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound agarose and for what applications is it used?
This compound agarose is a dye-ligand affinity chromatography medium. It is constructed by covalently linking this compound dye to a cross-linked agarose matrix.[1] This resin is primarily used for the purification of proteins, particularly those that have an affinity for nucleotides.[1] Common applications include the purification of enzymes like citrate (B86180) synthase and other proteins such as human cholesteryl ester transfer protein.[1]
Q2: What is the binding mechanism of proteins to this compound agarose?
The binding of proteins to this compound agarose is based on a combination of interactions. The dye molecule can mimic the structure of biological cofactors or substrates, leading to specific affinity binding. Additionally, hydrophobic and ion-exchange interactions play a significant role in the binding process.[1]
Q3: What is the binding capacity of this compound agarose?
The binding capacity can vary depending on the target protein and the experimental conditions. For citrate synthase, a binding capacity of ≥500 units/mL of resin has been reported.[1] The extent of dye labeling on the agarose is typically between 1-5 mg per mL of resin.[1]
Q4: How should this compound agarose be stored?
It is recommended to store the resin at 2-8°C. The resin is often shipped in a solution containing an antimicrobial agent, such as 20% ethanol (B145695) or 0.5 M NaCl with a preservative, to prevent microbial growth.[1] It is important not to freeze the agarose as this can damage the bead structure.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound agarose for protein purification.
Problem 1: Low or No Protein Binding
Symptoms:
-
The target protein is found in the flow-through and early wash fractions.
-
The column does not retain a significant amount of the target protein.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Buffer pH | The pH of the binding buffer significantly influences the charge of both the protein and the dye. An inappropriate pH can lead to electrostatic repulsion. Troubleshooting Step: Perform a pH screening experiment to determine the optimal binding pH for your protein of interest. Ensure the pH of your sample matches the equilibration buffer. |
| Inappropriate Ionic Strength | High salt concentrations in the binding buffer can disrupt ionic interactions necessary for binding. Conversely, for some proteins, a low ionic strength might be required to facilitate binding. Troubleshooting Step: Test a range of salt concentrations (e.g., 20 mM to 500 mM NaCl) in your binding buffer to find the optimal ionic strength for your protein. |
| Presence of Interfering Substances | Non-ionic detergents can sometimes interfere with protein binding.[2] Also, if the target protein requires divalent cations for its activity or for binding, their absence could be the issue. Troubleshooting Step: If using detergents, consider reducing their concentration or testing different types. If your protein requires divalent cations (e.g., Mg²⁺, Ca²⁺), ensure they are present in the binding buffer.[3] |
| Protein Concentration is Too Low | At very low protein concentrations, irreversible binding can sometimes occur, or the binding kinetics may be very slow.[2] Troubleshooting Step: If possible, concentrate your sample before loading it onto the column. |
Problem 2: Non-specific Binding and Low Purity of Eluted Protein
Symptoms:
-
Multiple protein bands are visible on an SDS-PAGE gel of the eluted fractions.
-
The purity of the target protein is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Wash Buffer Composition | The wash buffer may not be stringent enough to remove weakly bound, non-target proteins. Troubleshooting Step: Increase the stringency of the wash buffer by moderately increasing the salt concentration or by adding a low concentration of a non-ionic detergent. Perform a gradient wash to identify the optimal conditions. |
| Hydrophobic Interactions | Non-specific binding can be mediated by hydrophobic interactions between contaminant proteins and the dye-ligand. Troubleshooting Step: Consider adding agents that reduce hydrophobic interactions to the wash buffer, such as ethylene (B1197577) glycol (up to 50%) or a low concentration of a non-ionic detergent. |
| Ionic Interactions | Non-specific binding can also be due to ionic interactions. Troubleshooting Step: Increase the ionic strength of the wash buffer to disrupt these interactions. A stepwise or linear salt gradient during the wash can be effective. |
| Co-purification of Protein Complexes | The target protein might be interacting with other proteins in the sample, leading to their co-purification. Troubleshooting Step: If co-purification is not desired, consider using a more stringent lysis buffer to disrupt protein-protein interactions before loading the sample onto the column. |
Problem 3: Low Recovery of Target Protein
Symptoms:
-
A significant amount of the target protein remains bound to the column after elution.
-
The total amount of purified protein is much lower than the amount that initially bound to the resin.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Elution Conditions are Too Mild | The elution buffer may not be strong enough to disrupt the interaction between the target protein and the this compound dye. Troubleshooting Step: Increase the concentration of the eluting agent (e.g., increase the salt concentration in the elution buffer). Alternatively, consider changing the pH of the elution buffer to alter the charge of the protein and/or the dye. |
| Protein Precipitation on the Column | The protein may precipitate on the column if the elution conditions are too harsh or if the protein is not stable in the elution buffer. Troubleshooting Step: Try a more gentle elution method, such as a linear gradient instead of a step elution. Ensure the elution buffer composition is compatible with your protein's stability. Adding stabilizing agents like glycerol (B35011) to the elution buffer might also be beneficial. |
| Irreversible Binding | In some cases, the interaction between the protein and the dye can be very strong, leading to irreversible binding. Troubleshooting Step: This can sometimes be overcome by using a chaotropic agent (e.g., low concentrations of urea (B33335) or guanidine-HCl) in the elution buffer. However, this may denature the protein. |
Data Presentation
Table 1: General Effect of pH on Protein Binding
| pH Range | Expected Effect on Protein Binding | Rationale |
| Acidic (below pI of protein) | Generally weaker binding | Both the protein and the dye are likely to have a net positive charge, leading to electrostatic repulsion. |
| Neutral (around pI of protein) | Potentially stronger binding | The protein has a neutral net charge, which may favor hydrophobic interactions. |
| Basic (above pI of protein) | Generally stronger binding | The protein will have a net negative charge, which can lead to favorable ionic interactions with the dye. |
Table 2: General Effect of Ionic Strength on Protein Binding
| Ionic Strength (Salt Concentration) | Expected Effect on Protein Binding | Rationale |
| Low (e.g., < 100 mM) | Favors binding dominated by ionic interactions. | Allows for electrostatic interactions between the protein and the dye. |
| Moderate (e.g., 100-500 mM) | May increase or decrease binding depending on the protein. | Can disrupt weak ionic interactions, potentially increasing specificity. May enhance hydrophobic interactions. |
| High (e.g., > 500 mM) | Generally used for elution. | Disrupts ionic interactions, leading to the release of the bound protein. |
Experimental Protocols
Protocol 1: General Protein Purification using this compound Agarose
This protocol provides a general framework for the purification of a target protein. Optimization of buffer composition, pH, and elution conditions is recommended for each specific protein.
Materials:
-
This compound Agarose resin
-
Chromatography column
-
Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 200 mM NaCl)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 1.5 M NaCl)
-
Clarified protein sample
Procedure:
-
Resin Preparation:
-
Gently resuspend the this compound agarose resin.
-
Transfer the required amount of slurry to the chromatography column.
-
Allow the storage solution to drain.
-
-
Column Equilibration:
-
Wash the resin with 5-10 column volumes of Equilibration/Binding Buffer.
-
Ensure the pH and conductivity of the effluent match that of the buffer.
-
-
Sample Application:
-
Load the clarified protein sample onto the column. The sample should be in a buffer compatible with the Equilibration/Binding Buffer.
-
The flow rate should be slow enough to allow for efficient binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column to release the target protein.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to determine the purity of the target protein.
-
Pool the fractions containing the purified protein.
-
Protocol 2: Regeneration and Storage of this compound Agarose
Proper regeneration allows for the reuse of the chromatography resin.
Materials:
-
High salt buffer (e.g., Equilibration buffer with 2 M NaCl)
-
Low pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5, with 1 M NaCl)
-
High pH buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5, with 1 M NaCl)
-
Storage Solution (e.g., 20% ethanol)
Procedure:
-
Wash with High Salt: After elution, wash the column with 3-5 column volumes of the high salt buffer to remove any remaining protein.
-
Alternating pH Wash:
-
Wash with 3-5 column volumes of the low pH buffer.
-
Wash with 3-5 column volumes of the high pH buffer.
-
Repeat this cycle 2-3 times.
-
-
Final Wash: Wash the column with 5-10 column volumes of sterile, distilled water.
-
Storage: Equilibrate the column with 3-5 column volumes of the Storage Solution and store at 2-8°C.
Visualizations
Caption: Experimental workflow for protein purification.
Caption: Troubleshooting low or no protein binding.
References
"method validation for Reactive yellow 3 quantification in environmental samples"
Technical Support Center: Method Validation for Reactive Yellow 3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of this compound quantification in environmental samples. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in environmental samples?
A1: The most common and robust method for the quantification of azo dyes like this compound in environmental matrices is High-Performance Liquid Chromatography (HPLC).[1] This is often coupled with a Diode Array Detector (DAD) for UV-Vis spectral confirmation or a Mass Spectrometry (MS) detector for higher selectivity and sensitivity.[2] Ultra-Performance Liquid Chromatography (UPLC) systems are also used to achieve faster analysis times and better resolution.
Q2: What are the essential method validation parameters I need to assess according to international guidelines?
A2: According to guidelines from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC), the key validation parameters to evaluate are:
-
Precision (including repeatability and intermediate precision)[4][5]
-
Limit of Detection (LOD)[5]
-
Limit of Quantification (LOQ)[5]
-
Robustness[5]
Q3: How do I prepare environmental water samples for this compound analysis?
A3: Sample preparation is critical to remove interferences. A typical procedure for water samples involves:
-
Collection in amber glass bottles to prevent photodegradation.[1]
-
Storage at 4°C and prompt analysis.[1]
-
Filtration through a 0.45 µm membrane filter to remove particulate matter.[1]
-
If the expected concentration is low, a pre-concentration step using Solid-Phase Extraction (SPE) with a C18 cartridge is recommended.[1]
Q4: What are typical acceptance criteria for the validation parameters?
A4: While specific project requirements may vary, general acceptance criteria are summarized in the table below.
Data Presentation: Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Performance for Azo Dye Analysis (HPLC-based methods) |
| Linearity (Correlation Coefficient) | r² ≥ 0.995 | ≥0.9939 - ≥0.9998[1][6] |
| Accuracy (% Recovery) | 80 - 120% of the test concentration[3] | 68.9 - 110.8%[1][6] |
| Precision (Relative Standard Deviation) | Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 3% | 0.16 - 3.1%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.0–3.2 ng/g (UPLC-MS)[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 5.2–9.8 ng/g (UPLC-MS)[1] |
| Specificity | The analytical signal for this compound should be free from interference from matrix components. | Peak purity analysis and comparison with reference standards. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, mobile phase composition). | Assessed by systematically varying parameters. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Interferences from the sample matrix. | 1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample. 4. Improve the sample cleanup procedure (e.g., optimize SPE). |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks in the HPLC system. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.[7] 2. Use a column oven to maintain a consistent temperature. 3. Perform system maintenance; check for leaks and ensure the pump is delivering a steady flow. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or storage. 3. Improper SPE procedure (e.g., cartridge drying out, incorrect elution solvent). | 1. Test different extraction solvents or techniques. 2. Ensure samples are stored properly (e.g., protected from light, refrigerated) and analyzed promptly.[1] 3. Re-optimize the SPE method, ensuring each step is followed precisely.[1] |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or reagents. 2. Detector lamp nearing the end of its life. 3. Insufficient sample cleanup. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Replace the detector lamp. 3. Enhance the sample preparation and cleanup steps. |
| Failure to Meet Linearity Criteria (r² < 0.995) | 1. Inaccurate preparation of calibration standards. 2. Detector saturation at high concentrations. 3. Adsorption of the analyte to vials or tubing. | 1. Carefully prepare a new set of calibration standards from a reliable stock solution. 2. Narrow the concentration range of the calibration curve. 3. Use silanized glass vials or alternative materials. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]
-
Sample Loading: Pass a known volume (e.g., 100 mL) of the filtered environmental water sample through the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]
-
Elution: Elute the retained this compound from the cartridge using a small volume (e.g., 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase for HPLC analysis.
Protocol 2: HPLC-DAD Method for Quantification
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and a buffer such as 50 mM ammonium (B1175870) acetate (B1210297) in water (Solvent B).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound. Acquire spectra to confirm peak identity.
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L) to construct a calibration curve by plotting peak area against concentration.[1]
Visualizations
Caption: Workflow for the quantification and validation of this compound.
Caption: A logical flow for troubleshooting common HPLC issues.
References
Validation & Comparative
A Comparative Guide to Reactive Dyes for Protein Labeling: A Focus on Reactive Yellow 3 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reactive dyes used for protein labeling, with a special focus on the characteristics of dichlorotriazine dyes, exemplified by Reactive Yellow 3, in relation to more commonly employed amine-reactive and thiol-reactive alternatives. The information presented herein is supported by experimental data and established protocols to aid in the selection of the most suitable dye for your research needs.
Introduction to Reactive Dyes for Protein Labeling
Reactive fluorescent dyes are indispensable tools in biological research and drug development, enabling the covalent attachment of a fluorescent reporter to a protein of interest.[1] This allows for the detection, tracking, and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The most common strategies for protein labeling involve the reaction of a dye with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) or with thiols (e.g., the sulfhydryl group of cysteine residues).[1][2] The choice of reactive dye chemistry significantly impacts the stability, specificity, and performance of the resulting labeled protein.
Comparison of Reactive Dye Chemistries
The selection of a reactive dye is primarily dictated by the available functional groups on the protein of interest and the desired stability of the dye-protein linkage. The following table summarizes the key characteristics of common amine-reactive and thiol-reactive chemistries.
| Reactive Group | Target Residue(s) | Bond Formed | Reaction pH | Stability of Linkage | Key Considerations |
| N-hydroxysuccinimidyl (NHS) ester | Primary amines (Lysine, N-terminus) | Amide | 8.3 - 8.5 | Very Stable[1] | Most common amine-reactive chemistry; susceptible to hydrolysis in aqueous solutions.[3] |
| Isothiocyanate | Primary amines (Lysine, N-terminus) | Thiourea | 9.0 - 10.0 | Less stable than amide bonds over time.[3] | Requires higher pH for optimal reaction. |
| Dichlorotriazine (e.g., this compound) | Primary amines (Lysine, N-terminus), Hydroxyls (Ser, Thr), Thiols (Cys) | Amine, ether, or thioether | 8.0 - 9.5 | Stable | Broader reactivity profile; can react with multiple residues. |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Stable, but can undergo retro-Michael addition.[2] | Highly specific for thiols at neutral pH; the linkage can be reversible in the presence of other thiols.[2] |
| Iodoacetamide | Thiols (Cysteine) | Thioether | 7.5 - 8.5 | Very Stable | Forms a highly stable, irreversible bond; can have some off-target reactivity with other nucleophiles at higher pH. |
In-depth Look at Dichlorotriazine Dyes: The Case of this compound
This compound is a dichlorotriazine dye.[4] Dyes with this reactive group are known for their ability to form covalent bonds with nucleophilic groups on proteins, primarily primary amines.[4] The dichlorotriazine moiety reacts via nucleophilic substitution, forming a stable linkage.[4] While extensively used in the textile industry, the application of simple dichlorotriazine dyes like this compound for high-performance protein labeling in research is less common compared to NHS esters. However, the chemistry offers a potential alternative. Immobilized this compound has been used in affinity purification of proteins like citrate (B86180) synthase, demonstrating its ability to bind to proteins.[5]
Quantitative Comparison of Common Fluorescent Dyes
The choice of the fluorophore is as critical as the reactive chemistry. The following table presents the key photophysical properties of a selection of common amine-reactive fluorescent dyes. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[6][7]
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |
| Fluorescein | Isothiocyanate (FITC) / NHS Ester | 492 | 518 | ~92,300[8] | ~0.79[8] | Alexa Fluor 488, ATTO 488 |
| Tetramethylrhodamine (TRITC) | Isothiocyanate | 550 | 573 | ~85,000 | ~0.20 | Alexa Fluor 555, Cy3 |
| Alexa Fluor 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92 | Fluorescein, ATTO 488 |
| Alexa Fluor 555 | NHS Ester | 555 | 565 | ~150,000 | 0.10 | Cy3, ATTO 550 |
| Alexa Fluor 647 | NHS Ester | 650 | 665 | ~239,000 | 0.33 | Cy5, ATTO 647N |
| ATTO 488 | NHS Ester | 500 | 520 | ~90,000 | 0.80 | Fluorescein, Alexa Fluor 488 |
| ATTO 550 | NHS Ester | 554 | 576 | ~120,000 | 0.60 | Cy3, Alexa Fluor 555 |
| ATTO 647N | NHS Ester | 646 | 664 | ~150,000 | 0.65 | Cy5, Alexa Fluor 647 |
| BODIPY-FL | NHS Ester | 503 | 512 | ~80,000 | 0.97 | Fluorescein, Alexa Fluor 488 |
| Cy3 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Alexa Fluor 555, ATTO 550 |
| Cy5 | NHS Ester | 649 | 670 | ~250,000 | 0.20 | Alexa Fluor 647, ATTO 647N |
Data compiled from multiple sources. Photophysical properties can vary depending on the solvent and conjugation state.
Experimental Protocols
Detailed methodologies are crucial for reproducible protein labeling. Below are protocols for labeling with an NHS-ester dye and a proposed protocol for a dichlorotriazine dye like this compound, based on similar chemistries.
Protocol 1: Protein Labeling with an NHS-Ester Dye
This protocol is a general guideline for labeling approximately 1 mg of a typical IgG antibody.[3]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[3]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]
-
-
Purification of the Labeled Protein: Remove unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[3]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.
Protocol 2: Proposed Protocol for Protein Labeling with a Dichlorotriazine Dye (e.g., this compound)
This protocol is adapted from methodologies for other dichlorotriazine dyes and should be optimized for your specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
The optimal dye-to-protein molar ratio should be determined empirically, starting with a range from 10:1 to 50:1.
-
While gently stirring the protein solution, slowly add the dye solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reactivity of dichlorotriazines is generally lower than NHS esters, hence the longer incubation time.
-
-
Purification: Purify the labeled protein as described in Protocol 1.
-
Characterization: Determine the DOL as described below.
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. It can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye).
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Fluorescently labeled proteins are instrumental in elucidating complex cellular processes such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example of a system studied using fluorescently labeled components.[9][10]
EGFR/MAPK Signaling Pathway
Caption: Simplified diagram of the EGFR/MAPK signaling cascade.
General Experimental Workflow for Protein Labeling
Caption: A typical workflow for covalent protein labeling.
Conclusion
The selection of a reactive dye for protein labeling is a multi-faceted decision that requires careful consideration of the protein's characteristics, the experimental application, and the desired photophysical properties of the final conjugate. While NHS esters are the most prevalent choice for amine labeling due to the high stability of the resulting amide bond, other chemistries such as those offered by dichlorotriazine dyes like this compound, provide alternative strategies. For applications requiring site-specific labeling, thiol-reactive dyes are often preferred. Ultimately, a thorough understanding of the underlying chemistry and empirical optimization of the labeling protocol are paramount for achieving high-quality, functionally active fluorescent protein conjugates for advanced research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 6. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 7. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 8. Fluorescein [omlc.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Fluorescent Probes for Measuring Enzyme Activity: A Focus on Phosphodiesterase Assays
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Fluorescent probes offer a sensitive and high-throughput method for these assessments. This guide provides a comparative analysis of Reactive Yellow 3 and other fluorescent probes for monitoring enzyme activity, with a specific focus on cyclic nucleotide phosphodiesterases (PDEs).
While this compound is noted as a potential fluorescent probe for enzyme activity, detailed validation data in peer-reviewed literature is scarce. In contrast, alternative methods, such as those employing fluorescent nucleotide analogs and fluorescence polarization, are well-documented and widely used. This guide will objectively compare these alternatives, providing available experimental data and protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Fluorescent Probes for Phosphodiesterase Activity
The following table summarizes the key performance characteristics of this compound and two prominent alternative fluorescent probe technologies for measuring PDE activity.
| Feature | This compound | Fluorescent Nucleotide Analogs | Fluorescence Polarization (FP) Assay |
| Principle | Forms a product with increased fluorescence upon reaction with PDEs.[1] | Cleavage of a fluorescently labeled cyclic nucleotide analog by PDE results in a change in fluorescence intensity.[2] | Hydrolysis of a fluorescently labeled cyclic nucleotide by PDE leads to a change in the polarization of emitted light.[3][4][5][6][7] |
| Reported Enzyme Target | Cyclic Nucleotide Phosphodiesterase.[1] | Cyclic Dinucleotide Phosphodiesterases, Oligoribonucleases.[2][8] | cAMP- and cGMP-specific Phosphodiesterases.[3][4][6][7] |
| Assay Format | Likely a fluorescence intensity-based assay. | Real-time fluorescence intensity measurement.[2] | Homogeneous, fluorescence polarization measurement.[3][5][6][7] |
| Quantitative Data | No specific kinetic data (Km, Vmax), sensitivity, or selectivity data readily available in the public domain. | Changes in fluorescence intensities upon cleavage have been demonstrated.[2] | Allows for the determination of IC50 values for inhibitors and kinetic parameters.[6] |
| Advantages | Simple principle of fluorescence increase. | Enables real-time monitoring of enzyme activity.[2] | Homogeneous (no-wash) format, high-throughput screening (HTS) compatible, sensitive, and applicable to both cAMP and cGMP-specific PDEs.[3][5][6][7] |
| Limitations | Lack of published validation studies and detailed protocols. Performance characteristics are not well-documented. | Requires synthesis of fluorescently labeled nucleotide analogs. | Can be susceptible to interference from fluorescent compounds. Requires a plate reader with FP capabilities.[7] |
Experimental Protocols
Protocol 1: PDE Assay Using Fluorescent Nucleotide Analogs
This protocol is based on the use of fluorescent nucleobase analogs of cyclic dinucleotides, such as etheno-adenosine (εA) or 2-aminopurine (B61359) (2-AP) analogs.[2]
Materials:
-
Purified PDE enzyme
-
Fluorescent cyclic dinucleotide probe (e.g., c-di-GMP with a fluorescent base analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescent cyclic dinucleotide probe at a suitable concentration (e.g., 10 µM).
-
Add the purified PDE enzyme to initiate the reaction. A no-enzyme control should be included.
-
Monitor the change in fluorescence intensity over time in a microplate reader. The excitation and emission wavelengths will depend on the specific fluorescent nucleobase used.
-
The rate of change in fluorescence is proportional to the PDE activity.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the fluorescent probe.
Protocol 2: Fluorescence Polarization (FP) Assay for PDE Activity
This protocol is adapted from commercially available PDE assay kits and published literature.[5][6][7]
Materials:
-
Purified PDE enzyme (e.g., PDE4)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding agent that specifically binds to the product (e.g., FAM-AMP)
-
Assay Buffer (specific to the PDE isozyme)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Pde4-IN-10) in the assay buffer.
-
In a microplate, add the test compound dilutions, the PDE enzyme, and the FAM-cAMP substrate.
-
Include controls for no enzyme and no inhibitor (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the binding agent to all wells. The binding agent will bind to the FAM-AMP product, causing an increase in the fluorescence polarization signal.
-
Read the fluorescence polarization on a suitable microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of inhibition based on the polarization values of the controls and the test samples.
Signaling Pathways and Workflows
The following diagrams illustrate the general principles of the fluorescent probe-based enzyme assays.
Caption: Workflow for this compound based enzyme assay.
Caption: Principle of fluorescent nucleotide analog assays.
Caption: Workflow of a fluorescence polarization-based PDE assay.
Conclusion
The selection of a fluorescent probe for enzyme activity measurement requires careful consideration of the available validation data, the specific enzyme of interest, and the experimental context. While this compound is mentioned as a potential probe for phosphodiesterase activity, the lack of comprehensive, publicly available data on its performance and a detailed protocol makes its application challenging for rigorous scientific investigation.
In contrast, fluorescent nucleotide analogs and fluorescence polarization assays represent well-validated and robust methods for the analysis of PDE activity. These techniques offer clear advantages in terms of available quantitative data, detailed protocols, and suitability for high-throughput screening. For researchers in drug discovery and academic science, these established methods provide a more reliable and reproducible approach to studying enzyme function and inhibition. As with any assay, optimization for the specific enzyme and experimental conditions is crucial for obtaining accurate and meaningful results.
References
- 1. This compound - Technical | CymitQuimica [cymitquimica.com]
- 2. Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes [agris.fao.org]
Degradation of Reactive Yellow 3: A Comparative Guide to Advanced Oxidation Processes
For researchers and scientists in environmental remediation and drug development, the effective degradation of persistent organic pollutants such as the azo dye Reactive Yellow 3 is a significant challenge. Advanced Oxidation Processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals to break down these complex molecules. This guide provides an objective comparison of various AOPs for the degradation of this compound and structurally similar reactive dyes, supported by experimental data from multiple studies.
Comparative Performance of AOPs
The efficiency of different AOPs in degrading Reactive Yellow dyes varies depending on the specific process and experimental conditions. The following table summarizes the quantitative data on the degradation of this compound and similar dyes using various AOPs.
| Advanced Oxidation Process (AOP) | Target Dye | Initial Concentration | Degradation Efficiency (%) | Experimental Conditions | Reference |
| Ozonation | Reactive Yellow 145 | 50 mg/L | 99.07% (Dye Removal) | pH: 5, O₃ dose: 0.05 g/L.h, Time: 10 min | |
| Ozonation | Reactive Yellow 84 | Not Specified | ~100% (Decolorization) | Ozone conc.: 9.1-18.5 mg/L, Time: 60-90 min | [1][2] |
| Catalytic Ozonation | Rinsing Effluents with Reactive Dyes | Not Specified | Enhanced COD removal by 25% compared to ozonation alone | Catalyst: MnFe₂O₄@CA, pH: 7.0, Ozone flow: 0.5 L/min, Ozone conc.: 8 mg/L | [3] |
| H₂O₂/UV-C | Reactive Yellow 145 | Not Specified | High Decolorization & Dearomatization | pH dependent | [4] |
| Photo-Fenton | Reactive Yellow 145 | 50 ppm | 86.7% (COD Removal) | Time: 240 min | [5] |
| Fenton | Acid Light Yellow 2G | 20 mg/L | 94.66% (Color Removal) | pH: 3, Fe²⁺: 0.1 mmol/L, H₂O₂: 0.6 mmol/L, Time: 300 s | [6] |
| Persulfate Assisted Sonocatalysis | Reactive Yellow 145 | 50 mg/L | 92.98% (TOC Removal) | Catalyst: (Mn₀.₃₇Fe₀.₆₃)₂O₃ (0.75 g/L), Persulfate: 10 mM, Time: 5 h, pH: 5.5 | [7][8] |
| Sonophotocatalysis | Fast Yellow AB | 10 mg/L | 88.9% | Catalyst: Ag-impregnated ZnO, Time: 60 min, with oxidizing agent | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Ozonation
The ozonation of Reactive Yellow 145 was conducted in a batch reactor. The experimental setup typically involves an ozone generator, a gas diffuser to bubble ozone into the dye solution, and a reactor vessel. The key steps are:
-
Solution Preparation: A synthetic wastewater solution containing Reactive Yellow 145 at a concentration of 50 mg/L is prepared.
-
pH Adjustment: The initial pH of the solution is adjusted to the desired value (e.g., pH 5) using acid or base.
-
Ozonation: Ozone gas is bubbled through the solution at a specific flow rate and concentration (e.g., 0.05 g/L.h).
-
Sampling and Analysis: Samples are collected at different time intervals to monitor the degradation of the dye. The concentration of the dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.[1] Parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are also measured to assess mineralization.[1][2]
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton degradation of azo dyes are typically carried out in a batch reactor. For the photo-Fenton process, the reactor is equipped with a UV lamp.[1]
-
pH Adjustment: The pH of the dye solution is adjusted to an acidic value, typically around 3.[6]
-
Reagent Addition: A specific amount of a ferrous salt (e.g., FeSO₄) is added to the solution and stirred until dissolved. Subsequently, hydrogen peroxide (H₂O₂) is added to initiate the Fenton reaction.[1]
-
UV Irradiation (for Photo-Fenton): For the photo-Fenton process, the solution is simultaneously irradiated with a UV lamp.[1]
-
Monitoring: Samples are taken at regular intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH). The degradation of the dye is then analyzed spectrophotometrically.
Persulfate Assisted Sonocatalytic Degradation
This process combines ultrasound with a catalyst and persulfate as an oxidant.
-
Catalyst Synthesis: The (Mn₀.₃₇Fe₀.₆₃)₂O₃ catalyst is synthesized using the sol-gel method.[7]
-
Experimental Setup: The experiments are performed in a capped glass vessel placed in an ultrasonic bath with controlled temperature.[7]
-
Procedure: The catalyst and persulfate are added to the Reactive Yellow 145 solution (50 mg/L).[7] The mixture is then subjected to ultrasonic irradiation for a specified duration.
-
Analysis: The degradation is quantified by measuring the Total Organic Carbon (TOC) removal.[7][8]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the degradation of this compound using Advanced Oxidation Processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Ozonation of hydrolyzed azo dye reactive yellow 84 (CI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neptjournal.com [neptjournal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonophotocatalytic Degradation of Fast Yellow AB and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reactive Yellow 3 and Cibacron Blue 3G-A in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common triazine dyes, Reactive Yellow 3 and Cibacron Blue 3G-A, when used as ligands in affinity chromatography for protein purification. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific purification needs.
Overview and Mechanism of Action
Both this compound and Cibacron Blue 3G-A are synthetic triazine dyes that can be immobilized on a solid support, typically agarose (B213101), to create an affinity matrix.[1] Their ability to bind proteins stems from a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.[2] These dyes can act as pseudo-affinity ligands, mimicking the structure of biological molecules like nucleotides (e.g., NAD+, ATP), which allows them to bind a wide range of enzymes, including kinases and dehydrogenases.[2][3]
Cibacron Blue 3G-A is a well-characterized dye known for its broad specificity, binding to a diverse array of proteins.[2][3] Its structure has similarities to nucleotide cofactors, making it particularly effective for the purification of nucleotide-dependent enzymes.[2] It also exhibits strong binding to albumin, a property often exploited for albumin depletion from serum samples.[2][4]
This compound , while also a triazine dye, is used in a range of protein purification applications, including the purification of enzymes like citrate (B86180) synthase.[5] The interactions are also based on a mix of electrostatic and hydrophobic forces.[6]
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for the binding capacities of this compound and Cibacron Blue 3G-A for specific proteins. It is important to note that binding capacity can be influenced by factors such as the support matrix, ligand density, pH, and ionic strength of the buffer.
Table 1: Binding Capacity for Human Serum Albumin (HSA)
| Ligand | Support Matrix | Binding Capacity (mg/g of matrix) | Reference |
| Cibacron Blue F3GA | Magnetic Silica (B1680970) Particles | 48.6 | [7] |
| Cibacron Blue 3G-A | Agarose | High affinity, specific values vary | [2][4] |
| Reactive Yellow 13 (a related yellow dye) | - | Binds with a dissociation constant (KH) of 5.8 µM | [8] |
Table 2: General Protein Binding Characteristics
| Feature | This compound | Cibacron Blue 3G-A | References |
| Known Protein Targets | Citrate synthase, other nucleotide-binding proteins. | Dehydrogenases, kinases, albumin, interferons, restriction endonucleases, various plasma proteins. | [2][3][5][6] |
| Binding Interactions | Hydrophobic and ion exchange. | Hydrophobic, electrostatic, charge-transfer, and hydrogen-bonding. | [2][6] |
| General Binding Capacity | Can bind 5-60% of proteins in crude extracts. | Can exceed 20 mg per ml of resin for some proteins. | [6] |
Experimental Protocols
Immobilization of Dyes on Agarose Support
The following are generalized protocols for the covalent coupling of triazine dyes to an agarose matrix. The specific conditions, such as dye concentration and reaction time, may require optimization for a particular application.
Protocol 1: Immobilization of Cibacron Blue 3G-A on Agarose
This protocol is based on the general principle of reacting the triazine dye with the hydroxyl groups of the agarose matrix under alkaline conditions.
Materials:
-
CNBr-activated Sepharose 4B (or other activated agarose)
-
Cibacron Blue 3G-A
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer I: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer II: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Procedure:
-
Swell the required amount of CNBr-activated Sepharose 4B in 1 mM HCl.
-
Wash the swelled gel with 1 mM HCl on a sintered glass filter.
-
Wash the gel with coupling buffer.
-
Dissolve Cibacron Blue 3G-A in the coupling buffer to the desired concentration.
-
Immediately add the washed gel to the dye solution and mix gently (e.g., on a rocker) for at least 2 hours at room temperature or overnight at 4°C.
-
After coupling, wash the gel with the coupling buffer to remove unbound dye.
-
Block any remaining active groups on the agarose by incubating the gel with blocking buffer for 2 hours at room temperature.
-
Wash the gel extensively with alternating cycles of Wash Buffer I and Wash Buffer II to remove any non-covalently bound dye and blocking agent.
-
Store the prepared affinity matrix in a suitable buffer (e.g., PBS with a preservative) at 4°C.
Protocol 2: Immobilization of this compound on Agarose
A similar procedure to that of Cibacron Blue 3G-A can be followed for this compound, as both are triazine dyes.
Materials:
-
CNBr-activated Sepharose 4B (or other activated agarose)
-
This compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer I: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer II: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Procedure:
-
Follow steps 1-3 as described in Protocol 1.
-
Dissolve this compound in the coupling buffer.
-
Follow steps 5-9 as described in Protocol 1, substituting this compound for Cibacron Blue 3G-A.
Affinity Chromatography
The following is a general workflow for protein purification using a dye-ligand affinity column.
Caption: General workflow for dye-ligand affinity chromatography.
Binding and Elution Conditions:
The optimal conditions for binding and elution are protein-dependent and should be determined empirically.
Table 3: General Binding and Elution Conditions
| Parameter | This compound | Cibacron Blue 3G-A | References |
| Binding Buffer | Low ionic strength buffer, e.g., 10-25 mM Phosphate or Tris, pH ~7.0-8.0.[6] | Low ionic strength buffer, e.g., 25 mM Phosphate, pH 7.0.[9] | [6][9] |
| Elution Methods | - Increasing ionic strength (e.g., up to 1.5 M NaCl).- pH shift.- Competitive elution with cofactor/substrate (5-50 mM).- Chaotropic agents (e.g., Urea).[6] | - Increasing ionic strength (e.g., 1.0 M NaCl for DNA antibodies, 1.5 M NaCl for general proteins).- pH shift.- Competitive elution with cofactor/substrate (e.g., NADH).- Chaotropic agents (e.g., Urea). | [6][10][11] |
Selectivity and Applications
Cibacron Blue 3G-A has a broad range of applications due to its ability to bind a wide variety of proteins.[2][3] This can be both an advantage and a disadvantage. While it is a versatile tool for initial screening and purification of many enzymes, its low specificity can sometimes lead to the co-purification of contaminating proteins.[10] However, its strong and well-characterized interaction with albumin makes it an excellent choice for albumin removal from complex samples like serum or plasma.[2][9]
This compound appears to have a more selective binding profile, although it is less extensively characterized in the literature compared to Cibacron Blue 3G-A. It is a suitable candidate for the purification of specific nucleotide-binding proteins where the broader reactivity of Cibacron Blue 3G-A might be problematic.
Logical Relationship for Ligand Selection
The choice between this compound and Cibacron Blue 3G-A depends on the specific purification goal.
Caption: Decision tree for selecting between the two dye ligands.
Conclusion
Both this compound and Cibacron Blue 3G-A are valuable tools in affinity chromatography.
-
Cibacron Blue 3G-A is a versatile, well-documented ligand with a broad binding spectrum, making it ideal for general screening of nucleotide-binding proteins and for efficient albumin depletion.
-
This compound offers a potentially more selective alternative for specific protein targets, although it is less extensively characterized.
The selection of the appropriate dye ligand should be based on the specific requirements of the purification process, including the target protein, the complexity of the starting material, and the desired level of purity. Empirical testing and optimization of binding and elution conditions are crucial for achieving the best results with either ligand.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the dye Remazol Yellow GGL to prealbumin and albumin studied by affinity phase partition, difference spectroscopy and equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Effect of albumin on binding and recovery of enzymes in affinity chromatography on Cibacron Blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Ecotoxicity of Reactive Yellow 3 and its Degradation Products: A Comparative Guide
The widespread use of reactive dyes, such as Reactive Yellow 3 (RY3), in the textile industry necessitates a thorough evaluation of their ecotoxicological impact. While specific ecotoxicity data for this compound is limited in publicly available literature, this guide provides a comparative assessment based on available information for similar reactive dyes and the general toxicological profile of azo dyes and their degradation byproducts. This document is intended for researchers, scientists, and drug development professionals to understand the potential environmental risks associated with this class of compounds.
Comparative Ecotoxicity Data
Table 1: Acute Ecotoxicity of Reactive and Other Textile Dyes
| Dye Name/Class | Test Organism | Endpoint (LC50/EC50) | Result | Reference |
| Reactive Yellow ME4G | Rainbow Trout | LC50 (49 hours) | > 500 mg/L | [1] |
| General Reactive Dyes | Danio rerio (zebrafish) | LC50 (96 hours) | 10 - 100 mg/L | [2][3] |
| General Reactive Dyes | Daphnia magna (water flea) | EC50 | 10 - 100 mg/L | [3] |
| General Reactive Dyes | Algae | EC50 (72 hours) | 10 - 100 mg/L | [2] |
| Direct Black 38 (Azo dye) | Artemia salina (brine shrimp) | LC50 | 20.7 mg/L | [4] |
| Direct Black 38 (Azo dye) | Daphnia magna | LC50 | > 100 mg/L | [4] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Toxicity of Azo Dye Degradation Products
A significant concern with azo dyes is that their degradation products, particularly aromatic amines, can be more toxic and carcinogenic than the parent dye.[5][6][7] The reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, often mediated by microorganisms in sediment or wastewater treatment systems, leads to the formation of these potentially hazardous compounds.[4][6]
Table 2: General Toxicity Profile of Azo Dyes and Their Degradation Products
| Compound Class | General Toxicity Profile | Key Concerns |
| Parent Azo Dyes | Generally low to moderate acute toxicity to aquatic organisms. Can be persistent in the environment and cause aesthetic pollution (color). | Some parent dyes may have intrinsic toxicity. Inhibition of light penetration in water bodies affecting photosynthesis. |
| Aromatic Amines | Can be significantly more toxic, mutagenic, and carcinogenic than the parent dyes.[6][7][8] | Long-term health effects on aquatic life and potential for bioaccumulation. Risk to human health through the food chain. |
Experimental Protocols for Ecotoxicity Assessment
Standardized protocols are crucial for the reliable assessment of the ecotoxicity of chemicals. The following is a generalized methodology based on OECD guidelines for acute aquatic toxicity testing.
Acute Immobilisation Test with Daphnia magna (based on OECD Guideline 202)
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test Substance Preparation: A stock solution of the test dye is prepared in a suitable solvent (preferably water). A series of dilutions are made to obtain the desired test concentrations.
-
Test Conditions:
-
Temperature: 20 ± 1°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test vessels: Glass beakers.
-
Test volume: Typically 10-20 mL per replicate.
-
Number of organisms: 10 daphnids per concentration, divided into replicates.
-
-
Procedure:
-
Daphnids are exposed to the different concentrations of the test substance.
-
A control group (without the test substance) is run in parallel.
-
The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis: The 48-hour EC50 is calculated using appropriate statistical methods (e.g., probit analysis).
Acute Toxicity Test with Fish (based on OECD Guideline 203)
-
Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Substance Preparation: As described for the Daphnia test.
-
Test Conditions:
-
Temperature: Specific to the fish species (e.g., 23 ± 1°C for zebrafish).
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test vessels: Glass aquaria.
-
Test volume: Dependent on fish size and number.
-
Number of organisms: A specified number of fish per concentration.
-
-
Procedure:
-
Fish are exposed to a range of concentrations of the test substance.
-
A control group is maintained under the same conditions without the test substance.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The 96-hour LC50 is determined using statistical methods.
Visualizing Workflows and Pathways
To better understand the processes involved in assessing the ecotoxicity of reactive dyes and their mechanism of toxicity, the following diagrams are provided.
Conclusion
The ecotoxicity of this compound and its degradation products is a subject that warrants further investigation to fill the existing data gaps. Based on the available information for similar compounds, it can be inferred that while the parent dye may exhibit low to moderate acute toxicity, its degradation into aromatic amines poses a more significant environmental and health risk. Standardized ecotoxicological testing is essential to accurately characterize the hazard of this and other reactive dyes. The provided experimental protocols and workflows offer a foundational approach for such assessments. Researchers and industry professionals should prioritize the generation of specific ecotoxicity data for widely used dyes like this compound to ensure a comprehensive understanding of their environmental footprint.
References
- 1. dyespigments.net [dyespigments.net]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity of Antibodies with Dichlorotriazine Dye-Labeled Proteins, Featuring Reactive Yellow 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dichlorotriazine (DCT) reactive dyes, such as Reactive Yellow 3, for protein labeling and their potential impact on antibody cross-reactivity in immunoassays. Due to a lack of specific experimental data on this compound in biological applications, this guide extrapolates information from the broader class of dichlorotriazine dyes and compares them to other common protein labeling chemistries.
Introduction to Reactive Dyes in Protein Labeling
Reactive dyes are essential tools for conjugating labels, such as fluorophores, to proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The choice of reactive dye chemistry can significantly influence the stability of the conjugate and the potential for altering the protein's biological activity, including antibody binding.[2][3] Dichlorotriazine (DCT) dyes, like this compound, are a class of reactive dyes known for their ability to form stable covalent bonds with nucleophilic groups on proteins.[2][4]
Comparison of Reactive Dye Chemistries
The selection of a reactive dye for protein labeling depends on the available functional groups on the protein and the desired stability of the conjugate. The following table compares dichlorotriazine dyes with other common amine- and thiol-reactive dyes.
| Feature | Dichlorotriazine (DCT) Dyes (e.g., this compound) | N-hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Group | Primary amines (e.g., lysine), hydroxyl groups | Primary amines (e.g., lysine) | Thiol groups (e.g., cysteine) |
| Reaction pH | 8.0 - 9.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Formed | Covalent bond | Amide bond | Thioether bond |
| Bond Stability | High | High | Moderate (can undergo retro-Michael addition) |
| Primary Advantage | High reactivity, stable bond formation.[2] | High specificity for primary amines. | High specificity for thiol groups. |
| Potential Drawback | Can react with hydroxyl groups, potential for lower specificity than NHS esters.[4] | Susceptible to hydrolysis in aqueous solutions. | The formed bond can be reversible under certain conditions. |
Potential for Cross-Reactivity and Interference
Labeling a protein with any dye has the potential to alter its conformation and surface properties, which can, in turn, affect antibody binding. This can manifest as:
-
Reduced Affinity: The dye molecule may sterically hinder the antibody's binding site on the protein.
-
Neo-epitope Formation: The dye-protein conjugate may create a new epitope that an antibody recognizes, leading to off-target binding.[5]
-
Non-specific Binding: The physicochemical properties of the dye itself might promote non-specific interactions with antibodies or other assay components.
While specific data for this compound is unavailable, studies on other fluorescent dyes have shown that the choice and density of the label can impact antibody affinity and the signal-to-noise ratio in immunoassays.[6][7]
Experimental Protocol: General Protein Labeling with a Dichlorotriazine Dye
This protocol provides a general guideline for labeling proteins with a dichlorotriazine reactive dye. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Dichlorotriazine reactive dye (e.g., this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
22 mM Phosphate (B84403) buffer, pH 7.2
Procedure:
-
Prepare Dye Stock Solution: Dissolve the dichlorotriazine dye in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Prepare Protein Solution: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, add the dye stock solution dropwise to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with 22 mM phosphate buffer (pH 7.2). The first colored band to elute is typically the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Visualization of Key Processes
Protein Labeling with a Dichlorotriazine Dye
Caption: Reaction of a dichlorotriazine dye with a protein.
Hypothetical Workflow for Assessing Antibody Cross-Reactivity
Caption: Workflow to evaluate antibody cross-reactivity.
Conclusion and Recommendations
While this compound is not extensively documented for protein labeling in biological research, its chemical structure as a dichlorotriazine dye suggests it would form stable conjugates with proteins. However, the potential for this and any other dye to interfere with antibody binding should be carefully considered and empirically evaluated.
For researchers considering the use of dichlorotriazine dyes, it is recommended to:
-
Perform a thorough literature search for the specific dye of interest to find any existing biological application data.
-
Empirically determine the optimal labeling conditions to achieve a degree of substitution that provides a sufficient signal without compromising protein function.
-
Conduct validation experiments , such as the workflow outlined above, to assess the impact of labeling on antibody binding and immunoassay performance.
-
Consider alternative, well-characterized reactive dyes if the potential for cross-reactivity is a significant concern and specific data for the chosen dye is lacking.
By carefully selecting and validating the labeling chemistry, researchers can minimize the risk of interference and ensure the reliability of their immunoassay data.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BioActs Official Website [bioacts.com]
- 5. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
"performance of different adsorbents for Reactive yellow 3 removal"
A Comparative Guide to Adsorbents for the Removal of Reactive Yellow 3
The following guide provides a comparative analysis of the performance of various adsorbents in the removal of this compound and similar reactive yellow dyes from aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise overview of adsorbent efficiencies, the experimental conditions under which they were tested, and detailed methodologies for replicating these experiments.
Data Presentation: Performance of Adsorbents
The efficacy of different materials in adsorbing reactive yellow dyes is summarized in the table below. The data is compiled from various studies, and it is important to note the specific type of reactive yellow dye used in each experiment, as performance can vary.
| Adsorbent | Reactive Dye | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Experimental Conditions | Reference |
| Nut Shell Activated Carbon (NSAC) | This compound (RY3) | 162.34 | Not Specified | pH: 2.0, Temperature: 30°C, Contact Time: 120 min | [1] |
| Organo-bentonite | Reactive Yellow K-RN (Y.3) | Not Specified | >90% | Adsorbent Dose: 10 g/L, Initial Concentration: 100 mg/L, Contact Time: 2.5 h | [2] |
| Bentonite (Natural) | Reactive Yellow K-RN (Y.3) | Not Specified | 25% | Adsorbent Dose: 50 g/L, Initial Concentration: 100 mg/L, Contact Time: 2.5 h | [2] |
| CTABr Modified Zeolite NaY | Reactive Yellow BF-3R | 5.35 | Not Specified | pH: Basic medium | [3][4][5][6] |
| Zeolite NaY (as-synthesized) | Reactive Yellow BF-3R | 3.35 | Not Specified | pH: Acidic medium | [3][4][5][6] |
| Chitosan Coated Magnetite Nanoparticles | Reactive Yellow 145 | 47.62 | 96.77% | pH: 2.0 | [7] |
| Teff Straw Activated Carbon (TSAC) | Reactive Yellow 145 | Not Specified | 98.53% | pH: 2.0, Contact Time: 120 min, Adsorbent Dose: 0.4 g/L | [8] |
| Chitosan | Reactive Yellow 145 | ~125 (converted from µmol/g) | Not Specified | pH: 4.0, Temperature: 30°C |
Note: Reactive Yellow K-RN (Y.3) is a synonym for this compound. Data for other reactive yellow dyes (BF-3R and 145) are included for comparative purposes due to the limited availability of data specifically for this compound.
Experimental Protocols
The following sections detail the typical methodologies employed in the batch adsorption studies cited above.
Preparation of Adsorbent and Dye Stock Solution
-
Adsorbent Preparation: Adsorbents are typically prepared by washing with distilled water to remove impurities, followed by drying in an oven at a specified temperature (e.g., 105°C) for 24 hours. Some adsorbents may undergo further modification, such as chemical activation (e.g., with acids, bases, or salts) or surface functionalization (e.g., with surfactants like CTABr), to enhance their adsorption capacity.[2][9] After preparation, the adsorbents are often sieved to obtain a uniform particle size.[9]
-
Dye Stock Solution Preparation: A stock solution of the reactive yellow dye of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in deionized or distilled water.[9] Experimental solutions of desired concentrations are then prepared by diluting the stock solution.
Batch Adsorption Experiments
Batch adsorption experiments are conducted to evaluate the performance of the adsorbents under various conditions.
-
Procedure: A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a conical flask or beaker.[9][10] The mixture is then agitated in a mechanical shaker at a constant speed (e.g., 120-150 rpm) for a predetermined contact time at a controlled temperature.[9][11]
-
Parameter Optimization: To determine the optimal conditions for dye removal, key parameters are varied in a systematic manner:
-
pH: The effect of pH is studied by adjusting the initial pH of the dye solution using dilute HCl or NaOH solutions.[2]
-
Adsorbent Dose: The amount of adsorbent is varied while keeping the dye concentration and volume constant.[8]
-
Initial Dye Concentration: The initial concentration of the dye solution is varied to study its effect on adsorption capacity.[11]
-
Contact Time: Samples are withdrawn at different time intervals to determine the time required to reach equilibrium.[9]
-
Temperature: The effect of temperature is investigated by conducting the experiments in a temperature-controlled shaker or water bath.[12]
-
Determination of Dye Concentration and Adsorption Capacity
-
Analysis: After agitation, the solution is separated from the adsorbent by centrifugation or filtration.[9] The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific reactive yellow dye.[13][14] A calibration curve, prepared using standard solutions of known concentrations, is used to determine the dye concentration from the absorbance values.[13]
-
Calculations:
-
The percentage of dye removal is calculated using the following equation:
-
The adsorption capacity at equilibrium (qₑ) , which is the amount of dye adsorbed per unit mass of the adsorbent (in mg/g), is calculated as follows:
where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)[13]
-
V is the volume of the dye solution (L)
-
m is the mass of the adsorbent (g)
-
-
Adsorption Isotherm and Kinetic Modeling
-
Isotherm Models: To understand the interaction between the adsorbent and the dye molecules, adsorption isotherm models such as the Langmuir and Freundlich models are often applied to the equilibrium data.[15][16] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[16]
-
Kinetic Models: Pseudo-first-order and pseudo-second-order kinetic models are commonly used to investigate the adsorption dynamics and determine the rate-controlling step.[15]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for evaluating the performance of an adsorbent for dye removal in a batch adsorption study.
Caption: Experimental workflow for adsorbent performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 5. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Research, Society and Development [rsdjournal.org]
- 6. Adsorption of reactive yellow BF-3R dye by CTABr modified zeolite NaY | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Adsorptive Removal of Reactive Yellow 145 Dye from Textile Industry Effluent Using Teff Straw Activated Carbon: Optimization Using Central Composite Design | MDPI [mdpi.com]
- 9. researchpublish.com [researchpublish.com]
- 10. Batch Adsorption Study of Synthetic Dye Mix in Aqueous Solution using Activated Carbon Prepared from Coconut Shell – Oriental Journal of Chemistry [orientjchem.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: Unraveling the Correlation Between Reactive Yellow 3 and Protein Nucleotide Binding Sites
For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and proteins is paramount. This guide provides a comprehensive comparison of the binding of the textile dye Reactive Yellow 3 to protein nucleotide binding sites, offering insights supported by experimental data and detailed protocols.
This compound, a synthetic triazine dye, has emerged as a valuable tool in protein science, primarily due to its remarkable ability to interact with a class of proteins that are fundamental to cellular processes: nucleotide-binding proteins. This affinity stems from the dye's structural resemblance to natural nucleotide cofactors such as NAD(H) and ATP, allowing it to act as a biomimetic ligand. This property is extensively utilized in dye-ligand affinity chromatography for the purification of a wide array of enzymes, including dehydrogenases, kinases, and synthases.
The interaction is not merely a laboratory curiosity; it provides a model system for studying ligand-protein recognition and offers a potential scaffold for the design of novel enzyme inhibitors. The core of this interaction lies in the competition between this compound and the natural nucleotide for the same binding pocket on the protein.
Quantitative Analysis of Binding Affinity: A Comparative Overview
While direct quantitative comparisons of this compound binding to nucleotide versus non-nucleotide sites on the same protein are not extensively documented in publicly available literature, the principle of competitive binding in affinity chromatography provides strong evidence for its preference for nucleotide-binding domains. The elution of proteins from a this compound-agarose column using specific nucleotides at low concentrations, as opposed to high salt concentrations, indicates a direct competition for the binding site.
To provide a clearer quantitative picture, we can draw parallels with the well-studied interactions of a closely related triazine dye, Cibacron Blue F3GA, which is also known to bind to the "dinucleotide fold" present in many dehydrogenases and kinases.
| Protein Target | Ligand | Method | Binding Constant (Kd/Ki) | Elution Conditions | Reference |
| Horse Liver Alcohol Dehydrogenase | Cibacron Blue F3GA | Fluorescence Quenching | Kd ≈ 1 µM | 1 mM NADH | [1] |
| Yeast Alcohol Dehydrogenase | Cibacron Blue F3GA | Affinity Chromatography | - | 0.5 mM NAD+ | [1] |
| Pig Heart Citrate (B86180) Synthase | This compound | Affinity Chromatography | - | Gradient of 0-1 M KCl | [2] |
| Escherichia coli Citrate Synthase | NADH | Fluorescence Enhancement | Kd ≈ 0.28 µM | - | [3] |
Table 1: Comparative Binding Data of Triazine Dyes and Nucleotides to Proteins. This table summarizes available data on the binding of triazine dyes and natural nucleotide ligands to various enzymes. The elution of proteins from dye-affinity columns with specific nucleotides at low concentrations suggests competitive binding at the nucleotide-binding site.
Experimental Protocols: Methodologies for Assessing Binding Interactions
To quantitatively assess the binding of this compound to protein nucleotide binding sites, several biophysical techniques can be employed. Below are detailed protocols for key experimental approaches.
Affinity Chromatography
This technique is fundamental to demonstrating the competitive nature of this compound binding.
Objective: To demonstrate that a target protein binds to immobilized this compound and can be specifically eluted with a nucleotide cofactor.
Materials:
-
This compound-Agarose column
-
Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Protein sample (e.g., crude cell lysate containing the target protein)
-
Wash Buffer (Equilibration Buffer with 0.1 M KCl)
-
Elution Buffer 1 (Equilibration Buffer with 1 M KCl)
-
Elution Buffer 2 (Equilibration Buffer with 1-10 mM NADH or ATP)
-
Fraction collector and UV-Vis spectrophotometer
Protocol:
-
Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Apply the protein sample to the column at a slow flow rate to allow for binding.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Salt Elution: Apply a linear gradient of 0.1 M to 1 M KCl in Equilibration Buffer to elute non-specifically bound proteins.
-
Nucleotide Elution: Apply Elution Buffer 2 containing the specific nucleotide to elute the target protein.
-
-
Analysis: Collect fractions and analyze them for protein content (A280) and specific activity of the target enzyme. A peak in protein concentration and activity upon nucleotide elution confirms binding to the nucleotide site.
Fluorescence Spectroscopy
This method can be used to determine the binding affinity (dissociation constant, Kd) by monitoring changes in the intrinsic protein fluorescence (tryptophan fluorescence) or the fluorescence of this compound upon binding.
Objective: To determine the dissociation constant (Kd) of the this compound-protein interaction.
Materials:
-
Fluorometer
-
Quartz cuvette
-
Purified target protein solution (concentration determined accurately)
-
This compound stock solution
-
Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
Protocol:
-
Setup: Set the excitation wavelength to 280 nm (for tryptophan) and the emission scan range from 300 to 400 nm. For this compound fluorescence, determine its excitation and emission maxima.
-
Titration:
-
Place a known concentration of the protein in the cuvette.
-
Record the initial fluorescence spectrum.
-
Make successive small additions of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Objective: To determine the thermodynamic parameters of the this compound-protein interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified protein solution (dialyzed against the experimental buffer)
-
This compound solution (dissolved in the same dialysis buffer)
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare the protein and this compound solutions in the same buffer to minimize heats of dilution.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Signaling Pathway Involvement
The interaction of this compound with nucleotide-binding proteins has implications for understanding and potentially modulating cellular signaling pathways. A prime example is its interaction with citrate synthase , the pacemaker enzyme of the citric acid cycle.
Citrate Synthase and the Citric Acid Cycle:
Citrate synthase catalyzes the first committed step of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. This cycle is a central hub of cellular metabolism, providing energy in the form of ATP and precursors for biosynthesis. The activity of citrate synthase is tightly regulated by the cellular energy status, primarily through the availability of its substrates and allosteric inhibition by products like ATP and NADH.[1][4]
This compound, by binding to the nucleotide-binding site of citrate synthase, can act as an inhibitor, competing with the natural regulators. This provides a mechanism to probe the regulatory dynamics of the citric acid cycle and could serve as a starting point for the design of specific modulators of this pathway.
Conclusion
This compound serves as a powerful tool for the study of nucleotide-binding proteins. Its ability to competitively bind to nucleotide-binding sites offers a straightforward method for protein purification and a valuable system for investigating protein-ligand interactions. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these interactions, enabling researchers to elucidate binding affinities and thermodynamic profiles. Furthermore, the link between this compound binding and the regulation of key metabolic pathways, such as the citric acid cycle, highlights its potential in drug discovery and the broader field of chemical biology. While direct quantitative comparisons for this compound are emerging, the principles established with related triazine dyes provide a solid foundation for future investigations.
References
- 1. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dye-agarose for protein purification such as citrate synthase [gbiosciences.com]
- 3. The binding of reduced nicotinamide adenine dinucleotide to citrate synthase of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking the stability of Reactive yellow 3 against other fluorescent dyes"
For scientists and professionals in drug development, the stability of fluorescent dyes is a critical factor for reliable and reproducible experimental results. This guide provides a comparative analysis of the stability of several commonly used fluorescent dyes against Reactive Yellow 3, a dye primarily used in the textile industry. Due to a lack of extensive research-focused stability data for this compound, this guide also offers detailed experimental protocols for researchers to benchmark its performance against other well-characterized fluorophores.
Overview of Fluorescent Dye Stability
The utility of a fluorescent dye is significantly influenced by its stability under various experimental conditions. The key parameters for assessing stability are:
-
Photostability: The resistance of a dye to photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability allows for longer observation times and more robust imaging.
-
pH Stability: The ability of a dye to maintain its fluorescence intensity across a range of pH values. This is crucial for experiments involving cellular compartments with varying pH or when working with different buffer systems.
-
Thermal Stability: The capacity of a dye to withstand changes in temperature without significant loss of fluorescence. This is important for applications involving heated incubations or thermal cycling.
Comparative Stability Data
Table 1: Photostability of Selected Fluorescent Dyes
| Dye | Quantum Yield (Φ) | Photobleaching Quantum Yield (Φ_b_) | Relative Photostability |
| This compound | Data not available | Data not available | Data not available |
| Fluorescein (FITC) | ~0.92[1] | High | Low; prone to rapid photobleaching[2] |
| Rhodamine B | ~0.65 (in basic ethanol)[3][4] | Moderate | Moderate |
| Cyanine Dyes (Cy3/Cy5) | Data varies by specific dye | Moderate to High | Good, with some environmental sensitivity |
| Alexa Fluor 488 | 0.92[5] | Low | Very High; significantly more photostable than FITC[5][6] |
Table 2: pH and Thermal Stability of Selected Fluorescent Dyes
| Dye | Optimal pH Range | pH Sensitivity | Thermal Stability |
| This compound | Data not available | Data not available | Data not available |
| Fluorescein (FITC) | 7.5 - 9.0 | High; fluorescence decreases significantly in acidic conditions[7] | Low; unstable at elevated temperatures[7] |
| Rhodamine B | Broad range | Fluorescence can be pH-dependent, with a non-fluorescent form in basic conditions[3] | Fluorescence intensity decreases with increasing temperature[3] |
| Cyanine Dyes (Cy3/Cy5) | Broad range | Generally low pH sensitivity | Moderate; some degradation observed at elevated temperatures[8] |
| Alexa Fluor 488 | 4 - 10 | Low; stable over a broad pH range[9] | High |
Experimental Protocols for Benchmarking Fluorescent Dye Stability
Given the absence of comprehensive stability data for this compound, the following protocols provide a framework for researchers to conduct their own comparative analysis.
Photostability Measurement
This protocol outlines a method for quantifying the photobleaching rate of a fluorescent dye.
Methodology:
-
Sample Preparation: Prepare solutions of each dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscopy Setup:
-
Use a fluorescence microscope with a stable light source (e.g., laser or LED).
-
Select an appropriate filter set for the excitation and emission wavelengths of the dye.
-
Set the illumination intensity to a constant and reproducible level.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the dye solution.
-
Capture images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10 minutes) under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.
-
pH Stability Measurement
This protocol describes how to assess the fluorescence intensity of a dye across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Sample Preparation: Prepare solutions of each dye at a standardized concentration in each of the prepared buffers.
-
Fluorescence Measurement:
-
Use a fluorometer or a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the dye.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
A dye with high pH stability will show minimal variation in fluorescence intensity across the tested pH range.
-
Thermal Stability Measurement
This protocol details a method to evaluate the effect of temperature on the fluorescence of a dye.
Methodology:
-
Sample Preparation: Prepare solutions of each dye at a standardized concentration in a suitable buffer.
-
Instrumentation: Use a real-time PCR machine or a fluorometer with a temperature-controlled cuvette holder.
-
Thermal Cycling:
-
Equilibrate the sample at a starting temperature (e.g., 25°C) and measure the initial fluorescence.
-
Gradually increase the temperature in defined steps (e.g., 2°C per step) up to a maximum temperature (e.g., 95°C).
-
Measure the fluorescence intensity at each temperature step after a brief equilibration period.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
A thermally stable dye will exhibit minimal change in fluorescence intensity as the temperature increases.
-
References
- 1. tocris.com [tocris.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. omlc.org [omlc.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Alternatives for Reactive Yellow 3 in Textile Dyeing Research
For researchers and scientists in textile chemistry and material science, the selection of appropriate dyes is critical for achieving desired performance characteristics while considering environmental impact. This guide provides an objective comparison of the traditional monofunctional reactive dye, Reactive Yellow 3 (C.I. 13245), with a prominent bifunctional alternative, C.I. Reactive Yellow 176. The comparison is supported by available experimental data on performance metrics such as colorfastness and fixation efficiency.
Introduction to Reactive Dyes and the Need for Alternatives
Reactive dyes are a class of colored organic compounds that form a covalent bond with the fiber, typically cellulose (B213188) in cotton. This strong bond results in excellent wash fastness properties.[1][2] this compound is a monofunctional dye, meaning it has one reactive group (a monochlorotriazine group) that can form a bond with the fiber. However, a significant portion of monofunctional dyes can react with water (hydrolysis) instead of the fiber, leading to lower fixation rates and higher concentrations of dye in the effluent, which is an environmental concern.[1][3]
Bifunctional reactive dyes were developed to address these limitations. These dyes possess two reactive groups, which can be the same (homo-bifunctional) or different (hetero-bifunctional, often a combination of a monochlorotriazine and a vinyl sulfone group).[2][4] The presence of two reactive groups increases the probability of fixation to the fiber, leading to higher dyeing efficiency, improved wash fastness, and a more environmentally friendly profile due to less dye wastage.[1][4]
Performance Comparison: this compound vs. Reactive Yellow 176
The following table summarizes the key performance indicators for this compound and a common bifunctional alternative, Reactive Yellow 176. The data is compiled from various technical data sheets and research publications. It is important to note that direct side-by-side comparative studies with exhaustive quantitative data are limited, and performance can vary based on the specific dyeing conditions and substrate.
Table 1: Comparison of Performance Data for this compound and Reactive Yellow 176
| Performance Parameter | This compound (Monofunctional) | C.I. Reactive Yellow 176 (Bifunctional) | Test Method (Typical) |
| Fixation Efficiency (%) | 60 - 70% (Typical for Monofunctional Dyes) | > 80% (Typical for Bifunctional Dyes) | Spectrophotometric analysis of dye bath before and after dyeing and after wash-off |
| Light Fastness | 5-6 | 5 | ISO 105-B02 |
| Wash Fastness (Color Change) | 4 | 4-5 | ISO 105-C06 |
| Wash Fastness (Staining) | 3-4 | 4-5 | ISO 105-C06 |
| Perspiration Fastness (Acidic & Alkaline, Staining) | 4-5 | 5 | ISO 105-E04 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3 | 3-4 | ISO 105-X12 |
| Chlorine Bleaching Fastness | 3 | Not specified | ISO 105-N01 |
| Hot Pressing Fastness | 4 | Not specified | ISO 105-X11 |
Note: Fastness is rated on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is sometimes used.
Experimental Protocols
A detailed methodology for the application of these reactive dyes to cotton fabric is crucial for reproducible research. Below is a typical experimental protocol for exhaust dyeing of cotton with reactive dyes.
Exhaust Dyeing of Cotton Fabric
1. Material Preparation:
-
Fabric: Scoured and bleached 100% cotton knit fabric.
-
Dyes: this compound and C.I. Reactive Yellow 176.
-
Chemicals: Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄), Sodium carbonate (Na₂CO₃), Acetic acid (CH₃COOH), and a non-ionic soaping agent.
2. Dye Bath Preparation:
-
A stock solution of the dye is prepared by dissolving a known amount of dye powder in deionized water.
-
The dye bath is prepared with a specific liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).
3. Dyeing Procedure:
-
The cotton fabric is introduced into the dye bath containing the dye solution and a specified amount of salt (e.g., 60 g/L NaCl). The salt helps in the exhaustion of the dye onto the fiber.
-
The temperature of the dye bath is gradually raised to the dyeing temperature (e.g., 60°C for bifunctional dyes, 80°C for some monofunctional dyes) and held for a specified time (e.g., 30-45 minutes) to allow for dye exhaustion.
-
A pre-dissolved solution of sodium carbonate (e.g., 20 g/L) is then added to the dye bath to increase the pH and facilitate the fixation reaction between the dye and the fiber.
-
The dyeing is continued at the same temperature for another 45-60 minutes for fixation.
4. After-treatment (Washing-off):
-
The dyed fabric is rinsed with cold water.
-
It is then neutralized with a dilute solution of acetic acid.
-
A soaping treatment is carried out at or near the boil (e.g., 95°C) for 10-15 minutes with a non-ionic soaping agent to remove any unfixed or hydrolyzed dye.
-
The fabric is then rinsed thoroughly with hot and cold water and finally air-dried.
5. Evaluation:
-
Colorfastness Tests: The dyed fabrics are subjected to standardized tests for light, wash, perspiration, and rubbing fastness according to ISO or AATCC methods.
-
Fixation Efficiency: The percentage of dye that has chemically bonded to the fiber is determined spectrophotometrically by measuring the absorbance of the dye bath before and after dyeing, as well as the absorbance of the wash-off liquors.
Visualizations
Signaling Pathway of Reactive Dye Fixation
Caption: Covalent bond formation of reactive dyes on cellulosic fibers.
Experimental Workflow for Comparative Dyeing Analysis
Caption: Workflow for comparing the performance of reactive dyes.
Logical Relationship of Reactive Dye Types
Caption: Classification of reactive dyes based on functionality.
References
Safety Operating Guide
Proper Disposal Procedures for Reactive Yellow 3
This guide provides essential safety and logistical information for the proper disposal of Reactive Yellow 3, a synthetic organic dye. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following step-by-step instructions are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following protective equipment.[1][2][3]
| PPE Category | Specification |
| Respiratory Protection | An approved dust or mist respirator should be used if airborne particulate is generated.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., plastic or rubber) are required for all handling operations.[1][2] |
| Eye Protection | Safety glasses with side-shields or frame goggles must be worn.[2] |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact.[2] Closed work clothes are recommended to avoid stains.[2] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in a tightly sealed original container.[1][4]
-
Handle in accordance with good industrial hygiene and safety procedures.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Accidental Release and Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
| Action | Procedure |
| Containment | Prevent the dye from entering sewers and watercourses. If contamination occurs, notify the appropriate authorities.[1] |
| Cleanup | Dampen the spilled material with moist sand or another non-flammable dry agent to prevent dust formation.[1][4] Sweep or vacuum up the material and place it into a suitable, sealed, and labeled container for disposal.[1][3] |
| Decontamination | After the material has been collected, flush the spill area with copious amounts of water and detergent if available.[1] |
| Ventilation | Ensure the area is well-ventilated after a spill.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in a safe and environmentally responsible manner, adhering to all local and national regulations.[2]
-
Waste Collection:
-
Carefully collect any waste this compound powder, trying to minimize dust generation.
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand).
-
Place the collected waste into a clearly labeled, sealed container.
-
-
Container Disposal:
-
Final Disposal:
-
Dispose of the waste material in a safe manner in accordance with local and national regulations.[2]
-
This may involve disposal at an approved landfill or incineration at a licensed waste processing facility under controlled conditions.[4]
-
It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to ensure compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the key stages of the this compound disposal process, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
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